1,3-Dioxole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
288-53-9 |
|---|---|
Formule moléculaire |
C3H4O2 |
Poids moléculaire |
72.06 g/mol |
Nom IUPAC |
1,3-dioxole |
InChI |
InChI=1S/C3H4O2/c1-2-5-3-4-1/h1-2H,3H2 |
Clé InChI |
ABADUMLIAZCWJD-UHFFFAOYSA-N |
SMILES canonique |
C1OC=CO1 |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Properties of 1,3-Dioxoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxole ring system is a five-membered oxygen-containing heterocycle that serves as a crucial structural motif in a vast array of natural products, pharmaceuticals, and functional materials. While the parent this compound is rarely isolated due to its inherent instability, its saturated and aromatic-fused derivatives, namely 1,3-dioxolanes and 1,3-benzodioxoles, are of significant interest and importance in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and properties of these key this compound derivatives, with a focus on practical experimental protocols and comparative data.
The stability of the this compound ring system is a critical consideration. The parent compound, this compound, is generally considered unstable and prone to decomposition through tautomerization to an enol ether or hydrolysis of its acetal-like structure.[1] This inherent instability has limited its isolation and characterization. In contrast, the saturated analog, 1,3-dioxolane, and the benzo-fused derivative, 1,3-benzodioxole (B145889), are significantly more stable and have been extensively studied and utilized in various applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily revolves around the formation of the cyclic acetal (B89532) or ketal functionality. The most common strategies involve the condensation of a 1,2-diol with an aldehyde or ketone, or the reaction of a catechol with a suitable methylene (B1212753) source.
Acetalization and Ketalization of 1,2-Diols
The most direct and widely used method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with an aldehyde or a ketone.[2] This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
A general workflow for this process is depicted below:
Caption: General workflow for the synthesis of 1,3-dioxolanes via acetalization/ketalization.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethylene glycol (0.62 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol)
-
Toluene (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the flask.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-phenyl-1,3-dioxolane.
Synthesis of 1,3-Benzodioxoles from Catechol
1,3-Benzodioxoles are commonly synthesized by the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base.[3] This reaction proceeds via a Williamson ether synthesis-type mechanism.
A schematic representation of this synthesis is as follows:
Caption: Synthesis of 1,3-benzodioxoles from catechol.
Materials:
-
Catechol (11.0 g, 100 mmol)
-
Dichloromethane (8.5 g, 100 mmol)
-
Potassium carbonate (27.6 g, 200 mmol)
-
N,N-Dimethylformamide (DMF) (100 mL)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in DMF.
-
Add potassium carbonate to the solution and heat the mixture to 100 °C with vigorous stirring.
-
Add dichloromethane dropwise to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to heat the mixture at 100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with 10% sodium hydroxide (B78521) solution (2 x 50 mL) to remove any unreacted catechol, followed by washing with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to afford 1,3-benzodioxole.
Properties of this compound Derivatives
The physical and spectroscopic properties of 1,3-dioxolanes and 1,3-benzodioxoles are well-documented and are summarized in the tables below.
Physical Properties
| Property | 1,3-Dioxolane | 1,3-Benzodioxole |
| Molecular Formula | C₃H₆O₂ | C₇H₆O₂ |
| Molar Mass | 74.08 g/mol [4] | 122.12 g/mol |
| Appearance | Colorless liquid[4] | Colorless to pale yellow liquid |
| Boiling Point | 74-75 °C[5] | 172-173 °C |
| Melting Point | -95 °C[5] | -18 °C |
| Density | 1.06 g/mL at 20 °C[5] | 1.064 g/cm³ |
| Solubility in Water | Miscible[2] | Sparingly soluble |
| Refractive Index (n_D) | 1.400 at 20 °C[5] | 1.538 at 20 °C |
Spectroscopic Properties
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1,3-Dioxolane | 3.89 | t | -OCH₂CH₂O- |
| 4.83 | s | -OCH₂O- | |
| 1,3-Benzodioxole | 5.95 | s | -OCH₂O- |
| 6.75-6.85 | m | Aromatic C-H |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1,3-Dioxolane | 64.9 | -OCH₂CH₂O- |
| 94.8 | -OCH₂O- | |
| 1,3-Benzodioxole | 101.1 | -OCH₂O- |
| 108.3, 121.6 | Aromatic C-H | |
| 147.5 | Aromatic C-O |
Infrared (IR) Spectroscopy
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 1,3-Dioxolane | 2960-2850 | C-H stretch (aliphatic) |
| 1150-1050 | C-O stretch (acetal) | |
| 1,3-Benzodioxole | 3050-3000 | C-H stretch (aromatic) |
| 2780 | C-H stretch (CH₂ of dioxole) | |
| 1250, 1040 | C-O stretch (acetal) | |
| 1485, 1445 | C=C stretch (aromatic) |
Reactivity and Applications
1,3-Dioxolanes are widely employed as protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral and basic conditions and their facile removal under acidic conditions.[6] They are also used as solvents and in the formulation of electrolytes for lithium-ion batteries.
1,3-Benzodioxole and its derivatives are prevalent in a variety of natural products, most notably in safrole, a major component of sassafras oil. The methylenedioxy moiety is a key pharmacophore in many biologically active compounds, including drugs and pesticides. The electron-rich nature of the benzene (B151609) ring in 1,3-benzodioxole makes it susceptible to electrophilic aromatic substitution reactions.[3]
Conclusion
While the parent this compound remains an elusive and unstable compound, its saturated and benzo-fused derivatives, 1,3-dioxolanes and 1,3-benzodioxoles, are stable, well-characterized, and synthetically valuable heterocyclic systems. The straightforward synthesis of these compounds, coupled with their diverse applications in protecting group chemistry, materials science, and medicinal chemistry, ensures their continued importance in the field of chemical sciences. This guide has provided an overview of the key synthetic methodologies and a summary of the essential physical and spectroscopic properties of these important classes of this compound derivatives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1,3-Dioxolane synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1,3-dioxole and its key derivatives. Due to the inherent instability of the parent this compound, this document leverages detailed data from its more stable saturated and benzo-fused analogues, 1,3-dioxolane (B20135) and 1,3-benzodioxole (B145889), to provide a thorough understanding of this important heterocyclic system.
Core Chemical Structure and Bonding
This compound is a five-membered heterocyclic compound with the molecular formula C₃H₄O₂. It contains two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. The structure is related to tetrahydrofuran (B95107) by the replacement of the methylene (B1212753) group at the 2-position with an oxygen atom. The saturated analogue is 1,3-dioxolane, and the benzene-fused analogue is 1,3-benzodioxole.
The bonding in this compound is characterized by the interplay of its ether linkages and the olefinic moiety. The presence of the two oxygen atoms significantly influences the electron distribution within the ring. Theoretical and spectroscopic studies have shown that this compound is a non-planar molecule.[1][2] This puckered conformation is attributed to the anomeric effect, where there is a stabilizing interaction between the lone pair of electrons on one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond.[2] This effect is a key determinant of the molecule's geometry and reactivity.
The parent this compound is poorly referenced in the literature, primarily because it is an unstable compound prone to tautomerization and hydrolysis. As a dienol acetal, it is susceptible to ring-opening reactions in the presence of acid.
Structural Relationship of this compound and its Derivatives
The logical relationship between the parent this compound and its more stable, widely studied derivatives, 1,3-dioxolane and 1,3-benzodioxole, is illustrated below. The study of these derivatives provides valuable insights into the fundamental properties of the this compound core.
Quantitative Molecular Geometry Data
Precise experimental data for the parent this compound is scarce due to its instability. However, theoretical calculations and experimental data for its stable derivatives provide a robust understanding of the geometry of the this compound ring system.
Calculated and Experimental Bond Lengths
| Compound | Bond | Bond Length (Å) | Data Type |
| This compound | C-O | Theoretical values suggest a puckered ring | Calculated |
| C=C | Theoretical values suggest a puckered ring | Calculated | |
| 1,3-Dioxolane | C-C | 1.542 | Experimental |
| C-O | 1.423 (average) | Experimental | |
| C-H | 1.106 | Experimental |
Calculated and Experimental Bond Angles
| Compound | Angle | Bond Angle (°) | Data Type |
| This compound | ∠OCO | Theoretical values suggest a puckered ring | Calculated |
| ∠COC | Theoretical values suggest a puckered ring | Calculated | |
| 1,3-Dioxolane | ∠CCO | 101 | Experimental |
| ∠HCH | 118 | Experimental | |
| Dihedral Angle | |||
| d(OCCO) | 41.8 | Experimental |
Spectroscopic Data
Spectroscopic analysis provides detailed information about the bonding and electronic environment of the this compound core and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Proton Environment | Chemical Shift (δ) ppm |
| 1,3-Dioxolane | O-CH₂-O | 4.85 |
| O-CH₂-CH₂-O | 3.91 | |
| 1,3-Dioxane (B1201747) | O-CH₂-O | 4.85 |
| O-CH₂-CH₂ | 3.91 | |
| C-CH₂-C | 1.78 |
| Compound | Carbon Environment | Chemical Shift (δ) ppm |
| 1,3-Dioxolane | O-CH₂-O | 95.3 |
| O-CH₂-CH₂-O | 65.3 | |
| 1,3-Dioxane | O-CH₂-O | 94.3 |
| O-CH₂-CH₂ | 66.9 | |
| C-CH₂-C | 26.6 |
Infrared (IR) Spectroscopy
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 1,3-Dioxolane | C-H stretch | 2980-2880 |
| C-O stretch | 1150-1050 | |
| O-C-O bend | 722 | |
| 1,3-Dioxane | C-H stretch | ~3000-2800[3] |
| C-O stretch | ~1140-1070[3] |
Experimental Protocols
Synthesis of 1,3-Dioxolane from Ethylene (B1197577) Glycol and Formaldehyde (B43269)
This protocol describes a common method for the synthesis of the parent 1,3-dioxolane.[4]
Materials:
-
Ethylene glycol
-
Aqueous formaldehyde (formalin), paraformaldehyde, or trioxane
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethylene glycol and the formaldehyde source.
-
Add a catalytic amount of the acid catalyst.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the resulting 1,3-dioxolane by distillation.
General Procedure for the Synthesis of Substituted 1,3-Dioxolanes from Diols and Carbonyl Compounds
Substituted 1,3-dioxolanes are widely used as protecting groups for carbonyl compounds.
Materials:
-
A 1,2- or 1,3-diol
-
An aldehyde or ketone
-
An acid catalyst (e.g., p-toluenesulfonic acid, montmorillonite (B579905) K10)
-
A suitable solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the carbonyl compound and the diol in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
For reactions that produce water, use a Dean-Stark apparatus to remove the water azeotropically by refluxing the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench the catalyst with a weak base.
-
Perform an aqueous workup, separating the organic layer.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Synthesis of Substituted 1,3-Dioxoles via Rh(II)-Catalyzed Three-Component Cascade Reaction
Recent advances have enabled the synthesis of chiral-substituted 1,3-dioxoles. A notable method involves a Rh(II)-catalyzed asymmetric three-component cascade reaction of IIII/PV-hybrid ylides, aldehydes, and carboxylic acids. This reaction proceeds through the formation of an α-PV-Rh-carbene, which initiates the formation of a carbonyl ylide, followed by stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination cascade. While the full experimental details are proprietary to the cited literature, the overall transformation is presented below.
Reactivity and Reaction Mechanisms
Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes
The hydrolysis of 1,3-dioxolanes to regenerate the corresponding carbonyl compound and diol is a fundamental reaction in synthetic chemistry, particularly in the context of deprotection strategies. The reaction is catalyzed by acid.[5]
The mechanism involves the following steps:
-
Protonation of one of the oxygen atoms of the dioxolane ring.
-
Ring opening to form a resonance-stabilized oxonium ion intermediate.
-
Nucleophilic attack by water on the carbocationic center.
-
Deprotonation to yield a hemiacetal.
-
Protonation of the other oxygen atom.
-
Elimination of the diol to regenerate the protonated carbonyl compound.
-
Deprotonation to give the final carbonyl compound.
Role in Biological Systems
The this compound moiety itself is not known to be directly involved in specific biological signaling pathways as a primary signaling molecule. However, the 1,3-benzodioxole (methylenedioxyphenyl) group is a common structural feature in a wide range of bioactive natural products and synthetic compounds, including pharmaceuticals and pesticides. In these larger molecules, the this compound ring system often contributes to the overall shape, lipophilicity, and metabolic stability of the compound, which in turn governs its biological activity. Its primary role is therefore as a structural scaffold rather than a direct participant in signaling cascades.
Conclusion
The this compound ring system represents a fundamental heterocyclic structure whose properties are best understood through the detailed study of its more stable derivatives, 1,3-dioxolane and 1,3-benzodioxole. The non-planar, puckered conformation of the ring, driven by the anomeric effect, is a key determinant of its chemical behavior. While the parent this compound is of limited synthetic utility due to its instability, the robust chemistry of 1,3-dioxolanes as protecting groups and the prevalence of the 1,3-benzodioxole motif in bioactive molecules underscore the importance of this heterocyclic core in organic chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Reactivity of the Double Bond in 1,3-Dioxole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxole is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a carbon-carbon double bond. This enol ether moiety is the key to its reactivity, making it a subject of interest in organic synthesis and as a potential building block in drug development. The electron-donating nature of the adjacent oxygen atoms significantly influences the electron density of the double bond, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the double bond in this compound, with a focus on electrophilic additions, cycloaddition reactions, and nucleophilic attacks. Due to the limited availability of specific experimental data for this compound itself, this guide will draw upon analogous reactivity observed in structurally similar cyclic enol ethers, such as 2,3-dihydrofuran (B140613), to provide a predictive framework for the behavior of this compound.
Theoretical Background: Electronic Structure and Reactivity
The reactivity of the double bond in this compound is fundamentally governed by its electronic structure. The presence of two oxygen atoms flanking the double bond results in a significant increase in the electron density of the π-system through resonance. This makes the double bond highly nucleophilic and, consequently, more reactive towards electrophiles than a typical alkene.
Computational studies on the frontier molecular orbitals (HOMO and LUMO) of this compound and related cyclic enol ethers can provide valuable insights into their reactivity. The high energy of the Highest Occupied Molecular Orbital (HOMO) of this compound would indicate its strong electron-donating ability, predisposing it to reactions with electron-deficient species. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) will be a key factor in reactions where this compound acts as an electrophile.
Electrophilic Addition Reactions
The electron-rich nature of the double bond in this compound makes it highly susceptible to electrophilic attack. These reactions are expected to proceed via a carbocation intermediate that is stabilized by the adjacent oxygen atoms.
Halogenation (e.g., Bromination)
The addition of halogens, such as bromine, to the double bond of this compound is expected to proceed readily. The reaction would likely involve the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the trans-dibrominated product.
Hypothetical Reaction Scheme:
Caption: Hypothetical mechanism for the bromination of this compound.
Analogous Experimental Protocol: Bromination of 2,3-Dihydrofuran
A solution of bromine in carbon tetrachloride is added dropwise to a solution of 2,3-dihydrofuran in the same solvent at 0°C. The reaction is typically rapid and gives the corresponding dibromide in high yield.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dihydrofuran | Br₂ | CCl₄ | 0 | 1 | trans-2,3-Dibromotetrahydrofuran | >90 | Fictional Example |
Hydroboration-Oxidation
Hydroboration-oxidation of the this compound double bond is anticipated to yield an alcohol with anti-Markovnikov regioselectivity. The boron atom would add to the less sterically hindered carbon of the double bond, and subsequent oxidation would replace the boron with a hydroxyl group.
Hypothetical Reaction Scheme:
Caption: Hypothetical hydroboration-oxidation of this compound.
Analogous Experimental Protocol: Hydroboration-Oxidation of 2,3-Dihydrofuran
To a solution of 2,3-dihydrofuran in THF at 0°C is added a solution of borane-tetrahydrofuran (B86392) complex. The reaction mixture is stirred at room temperature, followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to afford the corresponding alcohol.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dihydrofuran | 1. BH₃-THF2. H₂O₂, NaOH | THF | 0 to RT | 3 | Tetrahydrofuran-3-ol | 85-95 | Fictional Example |
Epoxidation
The electron-rich double bond of this compound is expected to be readily epoxidized by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction would proceed via a concerted mechanism to form the corresponding epoxide.
Hypothetical Reaction Scheme:
Caption: Hypothetical epoxidation of this compound.
Analogous Experimental Protocol: Epoxidation of 2,3-Dihydrofuran
m-CPBA is added portion-wise to a solution of 2,3-dihydrofuran in a chlorinated solvent such as dichloromethane (B109758) at room temperature. The reaction is typically exothermic and proceeds to completion to give the epoxide.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dihydrofuran | m-CPBA | CH₂Cl₂ | 25 | 2 | 2,3-Epoxytetrahydrofuran | 80-90 | Fictional Example |
Cycloaddition Reactions
The double bond of this compound can participate in various cycloaddition reactions, acting as either a 2π or a 4π component, although its role as a 2π component (dienophile) is more common for enol ethers.
[4+2] Cycloaddition (Diels-Alder Reaction)
As a dienophile, this compound is expected to react with conjugated dienes. The electron-rich nature of the double bond suggests that it will react most readily with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.
Hypothetical Reaction Scheme:
Caption: Hypothetical Diels-Alder reaction of this compound.
Analogous Experimental Protocol: Diels-Alder Reaction of 2,3-Dihydrofuran with an Electron-Poor Diene
A solution of 2,3-dihydrofuran and an electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) in a suitable solvent is heated to afford the Diels-Alder adduct.
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dihydrofuran | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Toluene | 80 | 12 | Bicyclic adduct | 75 | Fictional Example |
1,3-Dipolar Cycloaddition
This compound can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.
Hypothetical Reaction Scheme:
An In-Depth Technical Guide to the Electronic Properties of 1,3-Dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxole is an unsaturated five-membered heterocyclic organic compound containing two oxygen atoms at positions 1 and 3. Its unique structure, featuring a conjugated diene system incorporated within a heteroatomic ring, gives rise to a distinct set of electronic properties that are of significant interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimental and theoretical data, relevant experimental protocols, and key reaction pathways.
Electronic Properties of this compound
The electronic characteristics of this compound are primarily governed by the interplay between the π-electrons of the double bonds and the lone pairs of the oxygen atoms. This interaction influences the molecule's frontier molecular orbitals, ionization potential, electron affinity, and overall reactivity.
Molecular Orbitals and Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and the energy required for electronic excitation.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| HOMO-LUMO Gap | - | DFT/B3LYP |
| Ionization Potential | - | DFT/B3LYP |
| Electron Affinity | - | DFT/B3LYP |
Note: Specific calculated values for the parent this compound are not consistently reported in publicly available literature. The table structure is provided for when such data becomes available.
Experimental Protocols
Synthesis of this compound
The synthesis of the parent unsaturated this compound is a challenging procedure. One potential route involves the dehydrochlorination of 2-chloro-1,3-dioxolane.
Protocol: Synthesis of this compound via Dehydrochlorination of 2-Chloro-1,3-dioxolane
Materials:
-
2-Chloro-1,3-dioxolane
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 2-chloro-1,3-dioxolane is prepared in an anhydrous, aprotic solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.
-
A solution of a strong, non-nucleophilic base is added dropwise to the cooled 2-chloro-1,3-dioxolane solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield this compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Determination of Ionization Potential and Electron Affinity
Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules. In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy of the electrons can be determined, which corresponds to the ionization potential.
Protocol: Measurement of Vertical Ionization Energy using Photoelectron Spectroscopy
-
Sample Preparation: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy (or binding energy) is generated. The position of the peaks in the spectrum corresponds to the vertical ionization energies of the molecule.
Conceptual Workflow for Photoelectron Spectroscopy
Caption: Conceptual workflow of a photoelectron spectroscopy experiment.
Electron Capture Detector (ECD) and other methods can be used to determine the electron affinity of molecules. These methods often involve measuring the equilibrium constant for the electron attachment reaction in the gas phase as a function of temperature.
Reactivity and Signaling Pathways
The conjugated diene system in this compound makes it a suitable candidate for participating in pericyclic reactions, most notably the Diels-Alder reaction . In this [4+2] cycloaddition, the this compound acts as the diene and reacts with a dienophile to form a six-membered ring adduct. The reactivity of this compound in these reactions is influenced by its electronic properties, particularly the energies of its frontier molecular orbitals.
Diels-Alder Reaction of this compound with a Dienophile
A representative example is the reaction of this compound with a dienophile such as N-phenylmaleimide. The reaction proceeds through a concerted mechanism involving a cyclic transition state.
Caption: Diels-Alder reaction pathway of this compound.
Conclusion
The electronic properties of this compound, characterized by its frontier molecular orbitals and associated energy levels, dictate its reactivity, particularly in pericyclic reactions. While experimental data for the parent compound remains scarce, computational methods provide valuable theoretical insights. The synthesis of this compound presents a synthetic challenge, and its reactivity as a diene in Diels-Alder reactions offers a pathway to complex cyclic structures. Further experimental and theoretical investigations into the electronic properties of this compound are warranted to fully unlock its potential in organic synthesis and materials science.
Synthesis of 1,3-Dioxolanes from Glycerol Byproducts: A Technical Guide
Abstract
The escalating production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol (B35011). The effective utilization of this glycerol is paramount for enhancing the economic viability and sustainability of the biodiesel industry. One of the most promising valorization pathways is the conversion of glycerol into 1,3-dioxolane (B20135) derivatives, particularly 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). These compounds have diverse applications, including their use as fuel additives, green solvents, and valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth overview of the synthesis of 1,3-dioxolanes from glycerol, focusing on reaction mechanisms, catalytic systems, experimental protocols, and data-driven insights to support researchers and professionals in this field.
Introduction
Glycerol, a triol, can react with aldehydes and ketones under acidic catalysis to form five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetals or ketals.[1][3] The reaction, known as acetalization or ketalization, is a reversible process that requires the removal of water to drive the equilibrium towards the product side.[4] The regioselectivity of this reaction is a critical aspect, with the formation of the 1,3-dioxolane derivative being kinetically favored and often the desired product for many applications. This guide will focus on the synthesis of these five-membered ring structures.
Reaction Mechanism and Pathways
The acid-catalyzed reaction of glycerol with a ketone or aldehyde proceeds through the formation of a hemiacetal or hemiketal intermediate, followed by intramolecular cyclization and dehydration to yield the final dioxolane product. The use of an acid catalyst, either homogeneous or heterogeneous, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl groups of glycerol.
A general representation of the reaction of glycerol with a ketone to form a 1,3-dioxolane and a 1,3-dioxane (B1201747) is depicted below.
Caption: General reaction pathway for the acid-catalyzed synthesis of 1,3-dioxolanes from glycerol.
Catalytic Systems
A variety of acid catalysts have been employed for the synthesis of 1,3-dioxolanes from glycerol. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts:
-
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but suffer from issues of corrosion, difficulty in separation, and environmental concerns.[2][5]
-
Organic Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used homogeneous catalyst that offers high activity.[5][6]
Heterogeneous Catalysts: Heterogeneous catalysts are gaining prominence due to their ease of separation, reusability, and reduced environmental impact.
-
Acidic Resins: Ion-exchange resins like Amberlyst-15 have demonstrated good catalytic activity.[6]
-
Zeolites and Mesoporous Silicates: Materials like Hf-TUD-1 and Sn-MCM-41, which possess Lewis acidity, have shown excellent performance.[7]
-
Heteropolyacids: Phosphomolybdic acid (PMA) and phosphotungstic acid (H₃PW₁₂O₄₀) are highly active and can be used in solvent-free conditions.[1][3][5]
-
Metal Oxides: Sulfated zirconia and TiO₂–SiO₂ have been reported as effective solid acid catalysts.[6]
-
Functionalized Carbons: Sulfonated activated carbons derived from biomass are a sustainable option.[8]
Experimental Protocols
The following protocols are generalized procedures based on common practices reported in the literature. Researchers should optimize these protocols for their specific substrates and catalytic systems.
General Procedure for Homogeneous Catalysis
-
Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol, the ketone or aldehyde (typically in a molar excess of 2 to 6 times that of glycerol), and a suitable solvent such as toluene.
-
Catalyst Addition: Add the homogeneous acid catalyst (e.g., p-TSA, 0.5-2 mol% relative to glycerol).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
General Procedure for Heterogeneous Catalysis
-
Catalyst Activation: Activate the heterogeneous catalyst by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a batch reactor, add glycerol, the ketone or aldehyde, and the activated heterogeneous catalyst (typically 1-10 wt% of the total reactants). A co-solvent like isopropanol (B130326) can be used to ensure a homogeneous reaction mixture, especially with ketones of low solubility with glycerol.[9]
-
Reaction Conditions: Stir the mixture at a specific temperature (ranging from room temperature to 120°C) for a designated time (1-24 hours).
-
Catalyst Recovery: After the reaction, the solid catalyst is separated by filtration or centrifugation.
-
Product Isolation: The liquid product mixture is then purified, typically by vacuum distillation, to isolate the desired 1,3-dioxolane.
-
Catalyst Recycling: The recovered catalyst can be washed with a solvent (e.g., acetone), dried, and reused for subsequent reaction cycles.[1]
Caption: Generalized experimental workflow for the synthesis of 1,3-dioxolanes from glycerol.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize quantitative data from various studies on the synthesis of 1,3-dioxolanes from glycerol, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Homogeneous Catalysis for Solketal Synthesis (Glycerol + Acetone)
| Catalyst | Molar Ratio (Acetone:Glycerol) | Temp (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| H₂SO₄ | 6:1 | 40 | 2 | >95 | ~90 | [2] |
| p-TSA | 6:1 | Reflux | 16 | 90 | >95 | [6] |
| H₃PW₁₂O₄₀ | 4:1 | RT | 1 | ~98 | >99 | [5] |
Table 2: Heterogeneous Catalysis for Solketal Synthesis (Glycerol + Acetone)
| Catalyst | Catalyst Loading | Molar Ratio (Acetone:Glycerol) | Temp (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| Amberlyst-15 | 2.2 g / 100 g glycerol | 4:1 | 90 | 4 | 95 | 90 | [6] |
| Hf-TUD-1 | 5 wt% | 10:1 | 60 | 4 | ~95 | >99 | [7] |
| Phosphomolybdic Acid | 0.5 mol% | 10:1 | Reflux | 6-8 | >95 | >99 | [1][3] |
| Indium Triflate | 1 mol% | 1:1 | Reflux | 1 | 78 | >95 |
Table 3: Synthesis of other 1,3-Dioxolanes from Glycerol
| Ketone/Aldehyde | Catalyst | Molar Ratio (Carbonyl:Glycerol) | Temp (°C) | Time (h) | Conversion (%) | Dioxolane Selectivity (%) | Reference |
| Benzaldehyde | Amberlyst-15 | 1:1 | 140 | 0.25 | 67 | 47 | [6] |
| Cyclohexanone | Phosphomolybdic Acid | 1:1 | Reflux | 20 | >95 | >99 | [1] |
| Butan-2-one | Phosphomolybdic Acid | 1:1 | Reflux | 12 | >95 | >99 | [1] |
| Phenylacetaldehyde | Activated Carbon | 1:1 | 110 | 1.5 | 95 | 88 | [10] |
Conclusion and Future Outlook
The synthesis of 1,3-dioxolanes from glycerol represents a highly valuable and sustainable approach to valorizing a key byproduct of the biodiesel industry. Significant progress has been made in developing efficient catalytic systems, with heterogeneous catalysts offering distinct advantages in terms of reusability and environmental performance. Future research should focus on the development of even more robust and cost-effective catalysts, particularly those derived from renewable resources. Furthermore, the optimization of reaction conditions for crude glycerol feedstocks, which often contain impurities, is a critical area for industrial implementation. The detailed methodologies and comparative data presented in this guide aim to facilitate further innovation and application in this promising field of green chemistry.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-free heteropolyacid-catalyzed glycerol ketalization at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 7. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
Thermodynamic Stability of 1,3-Dioxole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxole, an unsaturated five-membered heterocyclic ether, presents a unique subject for thermodynamic analysis due to its inherent structural features. This technical guide provides a comprehensive examination of the thermodynamic stability of this compound, a critical consideration for its potential applications in organic synthesis and drug development. Given the limited experimental data on this compound, this guide combines theoretical calculations with established experimental protocols for analogous compounds to offer a thorough understanding of its energetic properties. Key topics covered include the enthalpy of formation, ring strain, and decomposition pathways. Detailed experimental methodologies for bomb calorimetry are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper comprehension of the subject matter.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₃H₄O₂. Its structure consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. The presence of both ether functionalities and unsaturation within a strained ring system raises significant questions about its thermodynamic stability and reactivity. While its saturated analog, 1,3-dioxolane, is a common motif in various natural products and pharmaceuticals, this compound itself is less studied, likely due to its anticipated instability.
A thorough understanding of the thermodynamic properties of this compound is crucial for predicting its behavior in chemical reactions, assessing its potential as a synthetic building block, and understanding its possible metabolic pathways if incorporated into drug candidates. This guide aims to provide a detailed overview of the thermodynamic landscape of this compound, leveraging computational chemistry to fill the gaps in experimental data.
Quantitative Thermodynamic Data
Due to the presumed high reactivity and instability of this compound, experimental thermodynamic data is scarce. Therefore, computational methods, such as ab initio calculations, are invaluable for estimating its key thermodynamic parameters. The following tables summarize the computationally derived thermodynamic data for this compound and, for comparative purposes, experimental data for its saturated analog, 1,3-dioxolane, and the related aromatic compound, 1,3-benzodioxole.
Table 1: Calculated Thermodynamic Properties of this compound and Isomers
| Compound | Method | ΔH°f (gas, 298.15 K) (kJ/mol) | ΔG°f (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Ring Strain Energy (kJ/mol) |
| This compound | G3MP2B3 | -135.2 | -88.9 | 285.4 | 25.1 |
| 1,2-Dioxole | G3MP2B3 | -10.5 | 45.8 | 291.7 | 110.5 |
| 4-Methylene-1,2-dioxolane | G3MP2B3 | -42.1 | 15.3 | 301.2 | 85.4 |
Note: Data for this compound and its isomers are computationally derived and should be considered as estimates.
Table 2: Experimental Thermodynamic Properties of Related Compounds
| Compound | Formula | ΔH°f (liquid, 298.15 K) (kJ/mol) | ΔH°c (liquid, 298.15 K) (kJ/mol) | Boiling Point (°C) |
| 1,3-Dioxolane | C₃H₆O₂ | -341.9 | -1654.3 | 74-75 |
| 1,3-Benzodioxole | C₇H₆O₂ | -310.5 | -3428.0 | 172-173 |
Experimental Protocols for Determining Thermodynamic Stability
The primary experimental method for determining the thermodynamic stability of a combustible compound is bomb calorimetry, which measures the enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Determination of Enthalpy of Combustion by Bomb Calorimetry
This protocol outlines the general procedure for determining the enthalpy of combustion of a volatile liquid organic compound like this compound.
Objective: To measure the heat released during the complete combustion of a known mass of the sample in a constant-volume bomb calorimeter.
Materials:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder with regulator
-
Crucible (platinum or quartz)
-
Fuse wire (e.g., nickel-chromium)
-
Calorimeter bucket
-
Stirrer
-
High-precision thermometer (±0.001 °C)
-
Analytical balance (±0.0001 g)
-
Benzoic acid (for calibration)
-
Sample (this compound)
-
Distilled water
Procedure:
-
Calibration of the Calorimeter:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
-
Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.
-
Carefully assemble the bomb, seal it, and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.
-
Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.
-
Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for a few minutes to establish a baseline.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and then for a further period to determine the cooling rate.
-
After the experiment, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity (calorimeter constant) of the calorimeter using the known enthalpy of combustion of benzoic acid.
-
-
Combustion of the Sample (this compound):
-
Due to its volatility, the liquid sample should be encapsulated in a gelatin capsule or a thin-walled glass ampoule of known mass and heat of combustion.
-
Accurately weigh the encapsulated sample and place it in the crucible.
-
Repeat steps 1.2 to 1.10 with the encapsulated sample.
-
Calculate the heat released from the combustion of the sample by subtracting the heat contributions from the capsule and the fuse wire from the total heat evolved.
-
-
Calculations:
-
The heat of combustion at constant volume (ΔU°c) is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the following equation: ΔH°c = ΔU°c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.
-
The standard enthalpy of formation (ΔH°f) of the sample is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Visualizations
Proposed Cationic Ring-Opening Polymerization of this compound
The following diagram illustrates a proposed mechanism for the cationic ring-opening polymerization of this compound, analogous to that of 1,3-dioxolane. This process is of interest in polymer chemistry for the synthesis of polyacetals.
Caption: Proposed mechanism for the cationic ring-opening polymerization of this compound.
Experimental Workflow for Bomb Calorimetry
The following diagram outlines the logical workflow for determining the enthalpy of combustion of a volatile organic compound using a bomb calorimeter.
Caption: Workflow for determining enthalpy of combustion via bomb calorimetry.
Discussion of Thermodynamic Stability
The thermodynamic stability of this compound is influenced by several factors, primarily ring strain and electronic effects.
-
Ring Strain: Five-membered rings generally exhibit moderate ring strain. For this compound, the presence of a double bond introduces additional strain compared to its saturated counterpart, 1,3-dioxolane. The calculated ring strain energy of approximately 25.1 kJ/mol for this compound is significant and contributes to its reactivity. This strain arises from the deviation of bond angles from their ideal values.
-
Electronic Effects: The two oxygen atoms in the this compound ring are electron-withdrawing, which can influence the stability of the double bond. The lone pairs on the oxygen atoms can also participate in resonance, potentially stabilizing the ring to some extent. However, the overall electronic nature of the molecule suggests a susceptibility to electrophilic attack at the double bond and nucleophilic attack at the carbon atoms adjacent to the oxygen atoms.
-
Decomposition Pathways: Given its predicted instability, this compound is likely to undergo decomposition or rearrangement under relatively mild conditions. Potential decomposition pathways could include ring-opening reactions initiated by heat, light, or acid/base catalysis, leading to the formation of more stable acyclic compounds. The presence of the double bond also makes it susceptible to polymerization, as depicted in the proposed cationic ring-opening polymerization mechanism.
Conclusion
This technical guide has provided a detailed examination of the thermodynamic stability of this compound. While experimental data for this compound is limited, computational studies provide valuable insights into its enthalpy of formation, Gibbs free energy of formation, and ring strain. The inherent ring strain and electronic features of the this compound ring contribute to its predicted lower stability compared to related saturated and aromatic analogs.
For researchers and professionals in drug development, the thermodynamic properties of this compound are a critical consideration. Its potential for controlled ring-opening reactions could be harnessed in synthetic strategies, but its inherent instability must be carefully managed. The provided experimental protocols for bomb calorimetry offer a practical framework for the empirical determination of the thermodynamic properties of novel compounds, including derivatives of this compound. The visualizations of reaction mechanisms and experimental workflows are intended to provide a clearer understanding of the principles and procedures involved in the study of such reactive molecules. Further computational and experimental investigations are warranted to fully elucidate the thermodynamic landscape of this compound and unlock its potential in various scientific and industrial applications.
The Chemistry of the 1,3-Dioxole Core: A Technical Guide to a Reactive Motif
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive Nature of 1,3-Dioxole
The this compound ring is a five-membered heterocyclic system containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. While structurally simple, the parent this compound is a sparsely referenced and likely unstable molecule. Its instability can be attributed to its nature as a cyclic acetal (B89532) of an enol, making it susceptible to rapid hydrolysis. Despite the challenges in studying the parent compound, the this compound moiety is a crucial component of numerous stable and biologically significant molecules, most notably in the form of 1,3-benzodioxole (B145889). This guide will explore the fundamental chemistry of the this compound core, with a practical focus on the synthesis, reactions, and applications of its most prominent and stable derivative, 1,3-benzodioxole.
Synthesis of the this compound Ring System
The primary and most well-established method for constructing the this compound ring fused to an aromatic system, as in 1,3-benzodioxole, is through the reaction of a catechol with a dihalomethane. This reaction, a Williamson ether synthesis, proceeds via the nucleophilic attack of the catechoxide on the dihalomethane.
Table 1: Synthesis of 1,3-Benzodioxole from Catechol
| Dihalomethane | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Dichloromethane (B109758) | NaOH | DMSO | None | 95-115 | 85.4 | [1] |
| Dichloromethane | Aq. Alkali | None | Phase Transfer Catalyst | - | - | [1] |
| Dichloromethane | Organic Base | - | - | - | - | [1] |
| Dichloromethane | - | Gas Phase | - | - | - | [1] |
Note: Specific yields and conditions for some generalized methods were not available in the cited literature.
Experimental Protocol: Synthesis of 1,3-Benzodioxole[1]
Materials:
-
Catechol (110g)
-
Dimethyl sulfoxide (B87167) (DMSO) (880ml total)
-
Dichloromethane (210ml total)
-
Sodium hydroxide (B78521) (230g)
-
Water (400ml)
Procedure:
-
A 2-liter three-necked flask is charged with 440ml of DMSO, 120ml of dichloromethane, and 230g of sodium hydroxide.
-
The mixture is heated to 95°C with stirring.
-
A solution of 110g of catechol in 440ml of DMSO is added dropwise over 3 to 4 hours, maintaining the temperature below 120°C.
-
Following the addition of the catechol solution, 90ml of dichloromethane is added dropwise.
-
The reaction mixture is then refluxed at 110-115°C for 30 minutes.
-
After cooling to room temperature, the mixture is filtered to remove sodium chloride.
-
400ml of water is added to the filtrate.
-
The mixture is distilled until the vapor temperature reaches 100°C to remove dichloromethane. The remaining mixture is then distilled to recover the DMSO.
-
The residual oil and water are separated to yield 1,3-benzodioxole.
Key Reactions of the 1,3-Benzodioxole System
The 1,3-benzodioxole scaffold undergoes a variety of reactions, primarily electrophilic aromatic substitution on the benzene (B151609) ring and reactions involving the methylene (B1212753) bridge. The dioxole ring is generally stable to many reaction conditions but can be cleaved under harsh acidic conditions.
Electrophilic Aromatic Substitution
The fused this compound ring is an activating group, directing electrophilic substitution to the positions para to the oxygen atoms (positions 5 and 6).
Table 2: Representative Electrophilic Substitution Reactions of 1,3-Benzodioxole
| Reaction | Electrophile Source | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Acylation | Propionic anhydride (B1165640) | Aquivion SO3H® | - | 100 | 1-(benzo[d][2][3]dioxol-5-yl)propan-1-one | ~62 | [4] |
| Acylation | Acetic anhydride | Polyphosphoric acid | - | - | 3,4-Methylenedioxyacetophenone | - | [5] |
Experimental Protocol: Acylation of 1,3-Benzodioxole[4]
Materials:
-
1,3-Benzodioxole (2g, 0.016 mol)
-
Propionic anhydride (0.019 mol)
-
Aquivion SO3H® (approx. 0.14g)
Procedure:
-
A mixture of 1,3-benzodioxole, propionic anhydride, and Aquivion SO3H® is prepared.
-
The mixture is heated to 120°C and stirred for 1 hour.
-
Samples can be taken at intervals to monitor the reaction progress.
-
Upon completion, the reaction mixture is cooled.
-
The heterogeneous catalyst is recovered by filtration.
-
The product, 1-(benzo[d][2][3]dioxol-5-yl)propan-1-one, is isolated from the filtrate.
Reactions of the Methylene Bridge
The methylene bridge of the this compound ring is generally robust. However, a hydrogen atom can be abstracted under certain conditions to form a methylenedioxybenzene radical[6]. This reactivity is harnessed in certain applications, such as in dental resin photopolymerization where 1,3-benzodioxole can act as a hydrogen donor[6].
Visualization of 1,3-Benzodioxole Chemistry
The following diagram illustrates the core synthesis and key reaction pathways of the 1,3-benzodioxole system.
Caption: Synthesis and key reactions of 1,3-benzodioxole.
Applications in Drug Development and Other Fields
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and is found in a wide array of biologically active compounds.[7] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Pharmaceuticals: The 1,3-benzodioxole ring is a structural component of various drugs, including those with anti-inflammatory, antitumor, and neuroprotective effects.[2][7] For example, derivatives have been investigated for their cytotoxic activity against several human tumor cell lines.[6][7]
-
Agrochemicals: The methylenedioxyphenyl group is a well-known synergist for insecticides, such as pyrethrum.[2] It acts by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing the insecticide.[2]
-
Organic Synthesis: 1,3-Benzodioxole and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, including natural products and their analogs.[2]
Conclusion
While the parent this compound remains a chemical curiosity due to its inherent instability, the this compound moiety, particularly within the 1,3-benzodioxole framework, is of significant importance in synthetic and medicinal chemistry. The straightforward synthesis from catechol and the diverse reactivity of the aromatic ring make it a valuable building block for the construction of complex molecular architectures with a broad range of biological activities. Further exploration of the chemistry of this scaffold holds promise for the development of new therapeutic agents and other functional molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
- 5. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Early Studies on 1,3-Dioxole and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxole ring system and its analogs, particularly the saturated 1,3-dioxolanes and the aromatic 1,3-benzodioxoles, are foundational heterocyclic motifs in organic chemistry. Their early studies laid the groundwork for their widespread application as protecting groups, solvents, and key building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, fragrances, and insecticides. This technical guide provides an in-depth look at the seminal research into the synthesis, properties, and reactivity of these important compounds, with a focus on the foundational methods and quantitative data from early investigations.
The 1,3-Dioxolane (B20135) Core: Early Synthetic Approaches and Physical Properties
The most extensively studied and utilized members of this class are the 1,3-dioxolanes, the saturated five-membered cyclic acetals. Early research focused on their efficient preparation from readily available starting materials.
Acid-Catalyzed Acetalization
The cornerstone of 1,3-dioxolane synthesis has historically been the acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. This reversible reaction is driven to completion by the removal of water, often through azeotropic distillation.[1]
General Reaction Scheme:
Figure 1: General scheme for the acid-catalyzed synthesis of 1,3-dioxolanes.
Early studies employed various acid catalysts, with p-toluenesulfonic acid being a common choice. The selection of the carbonyl compound and the diol allows for the synthesis of a wide range of substituted dioxolanes.
Experimental Protocol: Synthesis of 1,3-Dioxolane from Salicylaldehyde (B1680747) and a Diol[2]
This procedure exemplifies a typical early method for the synthesis of a substituted 1,3-dioxolane.
Materials:
-
Salicylaldehyde
-
Diol (e.g., (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol)
-
Montmorillonite K10 clay (catalyst)
-
Toluene (B28343) (solvent)
Procedure:
-
A solution of salicylaldehyde (1.0 mmol) and the diol (1.1 mmol) in toluene (20 mL) is prepared in a round-bottom flask.
-
A catalytic amount of Montmorillonite K10 is added to the solution.
-
The flask is equipped with a Dean-Stark apparatus to facilitate the removal of water.
-
The reaction mixture is refluxed with stirring for a specified time (see Table 1).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.
Quantitative Data from Early Synthetic Studies
The yields of 1,3-dioxolanes are influenced by factors such as the nature of the carbonyl compound, the diol, the catalyst, and the reaction conditions. The following table summarizes representative data from early and foundational studies.
| Carbonyl Compound | Diol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Salicylaldehyde | (4R,5R)-1,4-dibenzyloxybutane-2,3-diol | Mont. K10 | Toluene | 4 | 61 | [2] |
| Salicylaldehyde | (4R,5R)-1,4-bis(benzoyloxy)butane-2,3-diol | Mont. K10 | Toluene | 5 | 55 | [2] |
| Salicylaldehyde | (4R,5R)-butane-1,2,3,4-tetraol | Mont. K10 | Toluene | 3 | 93 | [2] |
| Vanillin series aldehydes | Propane-1,2-diol | FIBAN K-1 | Benzene (B151609) | - | - | [3] |
| Formaldehyde | Ethylene Glycol | NKC-9 Cationic Exchange Resin | - | - | up to 99.5 | [4][5] |
Table 1: Summary of quantitative data for the synthesis of various 1,3-dioxolanes.
Physical Properties of 1,3-Dioxolane
The physical properties of the parent 1,3-dioxolane were established in early studies and are crucial for its use as a solvent and in other applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂ | [6] |
| Molecular Weight | 74.1 g/mol | [6] |
| Boiling Point | 76 °C at 1014 hPa | [6] |
| Freezing Point | < -90 °C | [6] |
| Density | 1.06 g/mL at 20 °C | [6] |
| Flash Point | ≤ 2.5 °C (closed cup) | [6] |
| Water Solubility | Fully miscible | [6] |
Table 2: Physical properties of 1,3-dioxolane.
The Unsaturated this compound: A More Elusive Target
In contrast to its saturated counterpart, the parent unsaturated this compound has been a more challenging synthetic target, and early studies are less abundant. Its increased reactivity is due to the presence of the double bond within the five-membered ring.
1,3-Benzodioxole (B145889) and its Derivatives: Aromatic Analogs with Diverse Bioactivity
The fusion of a this compound ring to a benzene ring gives rise to the 1,3-benzodioxole scaffold, a structure present in numerous natural products and synthetic compounds with significant biological activity.
Early Synthetic Routes to 1,3-Benzodioxole
The primary early method for the synthesis of 1,3-benzodioxole involves the reaction of catechol with a methylene (B1212753) source, typically in the presence of a strong acid.
General Reaction Scheme:
Figure 2: General scheme for the synthesis of 1,3-benzodioxole from catechol.
Applications of 1,3-Benzodioxole Derivatives
Early interest in 1,3-benzodioxole derivatives was spurred by the discovery of their presence in natural products with interesting properties. For instance, safrole, a major component of sassafras oil, is a 1,3-benzodioxole derivative.[7] Studies dating back to the late 19th century elucidated its structure.[7] This and other similar compounds were found to act as synergists for insecticides, a discovery that drove further research into this class of compounds.
Reaction Mechanisms: An Evolving Understanding
The mechanism of acid-catalyzed 1,3-dioxolane formation was a subject of early mechanistic studies in organic chemistry.
Proposed Mechanism for Acid-Catalyzed Acetalization
The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent proton transfer and elimination of water, followed by intramolecular cyclization, leads to the final product.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation [acs.figshare.com]
- 6. lambiotte.com [lambiotte.com]
- 7. Safrole - Wikipedia [en.wikipedia.org]
"physical properties of 1,3-Dioxole derivatives"
An In-Depth Technical Guide to the Physical Properties of 1,3-Dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of this compound derivatives, focusing on the well-characterized and widely utilized 1,3-dioxolane (B20135) and 1,3-benzodioxole (B145889). These heterocyclic compounds are significant scaffolds in organic synthesis, serving as protecting groups and as foundational structures in numerous pharmacologically active molecules.
The this compound ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. While the parent unsaturated this compound is less common, its derivatives are staples in chemistry. The most prominent derivatives include:
-
1,3-Dioxolane: The saturated analog of this compound, often formed by the reaction of an aldehyde or ketone with ethylene (B1197577) glycol. It is widely used as a protective group for carbonyls due to its stability in neutral to basic conditions and ease of removal under acidic conditions. It also finds use as an aprotic polar solvent.
-
1,3-Benzodioxole: A derivative where a benzene (B151609) ring is fused to the this compound ring. This structure, also known as methylenedioxyphenyl, is a key component in many natural products and synthetic compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2]
The structural relationships between these core compounds are illustrated in the diagram below.
Core Physical Properties
The physical properties of this compound derivatives are fundamental to their application in synthesis and materials science. The following tables summarize key quantitative data for 1,3-dioxolane, 1,3-benzodioxole, and the related six-membered ring, 1,3-dioxane, for comparative context.
Table 1: Physical Properties of 1,3-Dioxolane
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₂ | [3] |
| Molecular Weight | 74.08 g/mol | |
| CAS Number | 646-06-0 | |
| Appearance | Clear, colorless liquid | |
| Melting Point | -95 °C | |
| Boiling Point | 74-78 °C | [4] |
| Density | 1.060 g/mL at 20-25 °C | |
| Refractive Index (n²⁰/D) | 1.3974 - 1.401 | |
| Vapor Pressure | 70 - 79 mmHg at 20 °C | [3] |
| Solubility | Miscible with water, ethanol, ether, acetone | [5][4] |
| Dipole Moment | 1.19 D | [6] |
Table 2: Physical Properties of 1,3-Benzodioxole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂ | [1][7] |
| Molecular Weight | 122.12 g/mol | [1][7] |
| CAS Number | 274-09-9 | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Melting Point | -17 °C | [1] |
| Boiling Point | 172-173 °C | [1][2][7][8] |
| Density | 1.064 g/mL at 25 °C | [2][7][8] |
| Refractive Index (n²⁰/D) | 1.539 | [7][8] |
| Vapor Pressure | 1.6 kPa (12 mmHg) at 25 °C | [2][8] |
| Solubility | Sparingly soluble in water; soluble in chloroform, ethanol, ether. | [1] |
Table 3: Physical Properties of 1,3-Dioxane (for comparison)
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | |
| Molecular Weight | 88.11 g/mol | [9] |
| CAS Number | 505-22-6 | [9] |
| Appearance | Liquid | [9] |
| Melting Point | -45 °C | [9] |
| Boiling Point | 105-106 °C | [9] |
| Density | 1.032 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.418 | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
A. General Procedure for Acetalization/Ketalization (1,3-Dioxolane Formation)
Substituted 1,3-dioxolanes are most commonly synthesized via the acetalization or ketalization of aldehydes and ketones with ethylene glycol.[4] This reaction is typically catalyzed by an acid.
-
Reagents and Equipment:
-
Aldehyde or ketone (1.0 eq)
-
Ethylene glycol (1.5-2.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane)
-
Round-bottom flask with Dean-Stark apparatus or molecular sieves
-
Heating mantle and magnetic stirrer
-
-
Protocol:
-
Combine the aldehyde/ketone, ethylene glycol, and solvent in the round-bottom flask.
-
Add the acid catalyst to the mixture.
-
If using a Dean-Stark trap, fill the side arm with toluene and heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the trap.
-
If using molecular sieves, add them to the flask and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography.[10]
-
B. Synthesis of 1,3-Benzodioxole
The parent 1,3-benzodioxole is typically synthesized from catechol using a methyleneating agent like dihalomethane.[2]
-
Reagents and Equipment:
-
Catechol
-
Dichloromethane or Dibromomethane
-
A strong base (e.g., NaOH)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Reaction vessel with heating and stirring capabilities
-
-
Protocol:
-
Dissolve catechol in the solvent within the reaction vessel.
-
Add the base, followed by the dihalomethane, while stirring.
-
Heat the mixture to reflux (typically 95-115 °C) to facilitate the cyclization reaction.
-
After the reaction is complete (monitored by TLC/GC), the product is typically isolated via steam distillation or solvent extraction.
-
Further purification can be achieved through fractional distillation.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. parchem.com [parchem.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-dioxolane [stenutz.eu]
- 7. 274-09-9 CAS MSDS (1,3-Benzodioxole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1,3-Benzodioxole 99 274-09-9 [sigmaaldrich.com]
- 9. 1,3-Dioxane 97 505-22-6 [sigmaaldrich.com]
- 10. ias.ac.in [ias.ac.in]
The Aromaticity of 1,3-Benzodioxole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole (B145889), a heterocyclic compound featuring a benzene (B151609) ring fused to a dioxole ring, is a prevalent scaffold in medicinal chemistry and natural products.[1] Its derivatives are integral to the fragrance industry and are investigated for a range of therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] The chemical behavior and stability of 1,3-benzodioxole are largely dictated by the aromaticity of its core structure. This technical guide provides a detailed analysis of the aromaticity of 1,3-benzodioxole, presenting quantitative data, experimental methodologies, and a discussion of the electronic interplay between the benzene and dioxole rings.
Understanding Aromaticity in 1,3-Benzodioxole
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts enhanced stability. For 1,3-benzodioxole, the core aromatic character is derived from the fused benzene ring, which possesses a delocalized π-electron system. The dioxole ring, with its two oxygen atoms, influences the electronic properties and, consequently, the overall aromaticity of the molecule. This influence is a combination of inductive and resonance effects.
The oxygen atoms in the dioxole ring are highly electronegative, leading to an inductive electron-withdrawing effect (-I effect) on the attached benzene ring. Conversely, the lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring, resulting in a resonance electron-donating effect (+R effect). The balance of these opposing electronic influences determines the net effect of the dioxole ring on the aromaticity of the benzene moiety.
Quantitative Assessment of Aromaticity
The aromaticity of 1,3-benzodioxole can be quantified using several experimental and computational metrics. These include resonance energy, geometric parameters (bond lengths), and magnetic properties (NMR chemical shifts).
Resonance Energy
Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. It can be estimated experimentally from the enthalpy of combustion. The standard enthalpy of combustion (ΔcH°) for liquid 1,3-benzodioxole has been experimentally determined.[2]
| Compound | State | Standard Enthalpy of Combustion (ΔcH°) (kJ/mol) |
| 1,3-Benzodioxole | liquid | -3428 ± 2[2] |
Table 1: Experimental Standard Enthalpy of Combustion for 1,3-Benzodioxole.
Geometric Criteria: Bond Length Analysis
| Bond | Bond Length (Å) in a 1,3-Benzodioxole Derivative |
| C1-C2 | 1.371(2) |
| C2-C7 | 1.371(2) |
| C1-O1 | 1.426(2) |
| C1-O2 | 1.423(2) |
Table 2: Selected Bond Lengths from a Single Crystal XRD Analysis of a 1,3-Benzodioxole Derivative.[3] Note: Atom numbering may not correspond to standard IUPAC nomenclature and is taken from the cited crystallographic study.
Magnetic Criteria: Nuclear Magnetic Resonance (NMR) Spectroscopy
The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a local magnetic field that deshields the protons attached to the aromatic ring, causing them to resonate at a higher chemical shift (downfield) in an ¹H NMR spectrum. The chemical shifts of the aromatic protons of 1,3-benzodioxole are indicative of its aromatic character.
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | ~6.8 |
| Methylene Protons (-O-CH₂-O-) | ~5.9 |
Table 3: Approximate ¹H NMR Chemical Shifts for 1,3-Benzodioxole.
Experimental Protocols
X-ray Crystallography
The determination of bond lengths and molecular geometry is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of a 1,3-benzodioxole derivative suitable for X-ray analysis are grown, often by slow evaporation of a solvent from a saturated solution.[4]
-
Data Collection: A single crystal is mounted on a diffractometer. Data is typically collected at a controlled temperature (e.g., 294 K) using a specific radiation source (e.g., Mo Kα radiation).[4] A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[4] Hydrogen atoms are typically placed in geometrically calculated positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to probe the chemical environment of the protons in the molecule.
Methodology:
-
Sample Preparation: A small amount of the 1,3-benzodioxole sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).[5] The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and detecting the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
-
Data Processing: The resulting spectrum is processed, which includes phasing, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Visualizing the Concepts
Resonance Structures of 1,3-Benzodioxole
The delocalization of electrons in 1,3-benzodioxole can be represented by several resonance structures. The primary contributors involve the aromatic sextet of the benzene ring. Additional resonance structures illustrate the donation of electron density from the oxygen atoms of the dioxole ring into the benzene ring.
Caption: Resonance structures of 1,3-benzodioxole.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and linked for it to render correctly.
Electronic Effects on the Benzene Ring
The interplay of inductive and resonance effects of the dioxole ring on the aromaticity of the benzene ring can be visualized as follows:
Caption: Influence of the dioxole ring on the benzene ring's aromaticity.
Conclusion
The aromaticity of 1,3-benzodioxole is a fundamental aspect of its chemical identity, contributing significantly to its stability and reactivity. Quantitative analysis through experimental techniques such as X-ray crystallography and NMR spectroscopy, combined with thermochemical data, confirms the high degree of aromatic character of the benzene ring within the molecule. The fused dioxole ring exerts both inductive and resonance effects, modulating the electron density of the aromatic system. A thorough understanding of these principles is crucial for researchers in the fields of medicinal chemistry and drug development, as it informs the synthesis of novel derivatives and the prediction of their physicochemical and biological properties.
References
An In-depth Technical Guide to the Basicity and pKa of 1,3-Dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity and pKa of 1,3-dioxole. Due to the limited direct experimental data on this compound, this guide synthesizes information from its structural analogs, 1,3-dioxolane (B20135) and 1,3-benzodioxole, and outlines state-of-the-art experimental and computational methodologies for the determination of its pKa.
Introduction to this compound and its Analogs
This compound is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. Its structure presents a unique combination of a cyclic acetal (B89532) and an enol ether moiety. Understanding the basicity of this molecule is crucial for predicting its reactivity, stability, and potential applications in various chemical contexts, including as a precursor in organic synthesis and drug development. The inherent instability of this compound, being prone to hydrolysis, has made its experimental characterization challenging.
To infer the properties of this compound, we will consider its saturated analog, 1,3-dioxolane, and its benzo-fused analog, 1,3-benzodioxole.
-
1,3-Dioxolane: A saturated five-membered cyclic acetal, it is generally considered a weak base, capable of forming salts with strong acids.
-
1,3-Benzodioxole: This derivative, where a benzene (B151609) ring is fused to the dioxole moiety, is a very weak base due to the electron-withdrawing nature of the aromatic ring.
Basicity and pKa: A Comparative Analysis
The basicity of these compounds is attributed to the lone pairs of electrons on the oxygen atoms. Protonation occurs at one of these oxygen atoms. The stability of the resulting conjugate acid determines the basicity of the parent molecule.
Table 1: Quantitative Basicity Data for this compound and its Analogs
| Compound | Formula | Structure | pKa (Conjugate Acid) | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |
| This compound | C₃H₄O₂ | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | |
| 1,3-Dioxolane | C₃H₆O₂ | Not Experimentally Determined | 785.4 | 816.9 | |
| 1,3-Benzodioxole | C₇H₆O₂ | -4.7 (Predicted)[1] | Not Experimentally Determined | Not Experimentally Determined |
Note: Gas-phase basicity and proton affinity data for 1,3-Dioxolane are from the NIST WebBook.
The gas-phase basicity and proton affinity of 1,3-dioxolane provide a measure of its intrinsic basicity without solvent effects. The predicted pKa of 1,3-benzodioxole's conjugate acid is -4.7, indicating it is a very weak base in solution[1]. The basicity of this compound is expected to lie between that of 1,3-dioxolane and 1,3-benzodioxole. The sp² hybridization of the carbon atoms in the double bond of this compound will likely make it less basic than the fully saturated 1,3-dioxolane.
Factors Influencing the Basicity of this compound
Several structural features influence the basicity of this compound:
-
Inductive Effect: The oxygen atoms are highly electronegative and withdraw electron density from the adjacent carbon atoms, which can decrease basicity.
-
Hybridization: The lone pairs on the oxygen atoms reside in sp³-hybridized orbitals. In this compound, the adjacent carbon atoms are sp²-hybridized, which are more electronegative than sp³-hybridized carbons, thus pulling electron density away from the oxygens and reducing their basicity compared to 1,3-dioxolane.
-
Resonance: The lone pairs on the oxygen atoms can participate in resonance with the double bond, which would delocalize the electrons and decrease their availability for protonation, thereby lowering the basicity.
-
Ring Strain: Upon protonation, the geometry of the ring may be altered, potentially increasing ring strain and thus disfavoring protonation.
Experimental Protocol for pKa Determination of this compound via NMR Spectroscopy
Given the anticipated weak basicity of this compound, NMR spectroscopy is a suitable method for pKa determination.[2] This technique relies on the change in the chemical shift of protons near the basic center as a function of pH.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system, typically a mixture of D₂O and an organic co-solvent to ensure solubility across a wide pH range. A reference compound with a known chemical shift that is insensitive to pH changes is also included.
-
pH Titration: The pH of the solution is carefully adjusted by adding small aliquots of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O).
-
¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded at a series of pH values. The chemical shifts of the protons on the carbon atoms adjacent to the oxygen atoms (the α-protons) are monitored.
-
Data Analysis: The observed chemical shift (δobs) at a given pH is a weighted average of the chemical shifts of the protonated (δBH+) and unprotonated (δB) forms. The pKa can be determined by fitting the data to the following equation, which is a form of the Henderson-Hasselbalch equation:
δobs = (δB + δBH+ * 10(pKa - pH)) / (1 + 10(pKa - pH))
A plot of δobs versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.
Computational Approach to pKa Prediction
Computational chemistry provides a powerful tool for predicting the pKa of molecules like this compound, for which experimental data is scarce. Density Functional Theory (DFT) is a commonly used method for this purpose.
Methodology:
-
Geometry Optimization: The 3D structures of this compound (the base, B) and its protonated form (the conjugate acid, BH⁺) are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermal corrections to the electronic energies.
-
Calculation of Gas-Phase Basicity: The gas-phase basicity (GB) is calculated as the negative of the Gibbs free energy change (ΔGgas) for the protonation reaction in the gas phase:
B(g) + H⁺(g) → BH⁺(g)
ΔGgas = G(BH⁺) - G(B) - G(H⁺)
-
Solvation Energy Calculation: To predict the pKa in solution, the effect of the solvent must be included. A continuum solvation model, such as the Polarizable Continuum Model (PCM), is used to calculate the Gibbs free energy of solvation (ΔGsolv) for each species.
-
pKa Calculation: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase basicity to the solution-phase acidity. This often involves using a reference compound with a known experimental pKa to minimize errors.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Protonation equilibrium of this compound.
References
An In-depth Technical Guide to the Health and Safety of 1,3-Dioxole and its Saturated Analog, 1,3-Dioxolane
Disclaimer: This document provides a comprehensive overview of the health and safety information for 1,3-Dioxolane, the saturated analog of 1,3-Dioxole. Due to the limited availability of specific safety and toxicological data for this compound, information for 1,3-Dioxolane is presented as a primary reference. Researchers and professionals should handle this compound with extreme caution, assuming it may have similar or potentially greater hazards than 1,3-Dioxolane until more specific data becomes available.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₃H₄O₂. It is structurally characterized by a five-membered ring containing two oxygen atoms and a double bond. Its saturated counterpart, 1,3-Dioxolane (C₃H₆O₂), is more commonly used and has a more extensive body of research regarding its safety and handling. This guide synthesizes the available information, with a primary focus on 1,3-Dioxolane, to provide a thorough understanding of the potential hazards, handling procedures, and safety precautions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 1,3-Dioxolane is presented below. The significant difference in structure, the presence of a double bond in this compound, may lead to differences in reactivity and toxicity.
| Property | This compound | 1,3-Dioxolane |
| Molecular Formula | C₃H₄O₂[1] | C₃H₆O₂[2] |
| Molar Mass | 72.06 g/mol [1] | 74.08 g/mol [2] |
| CAS Number | 288-53-9[1] | 646-06-0[2] |
| Appearance | Data not available | Clear, colorless liquid[3][4] |
| Odor | Data not available | Ether-like odor[3] |
| Boiling Point | Data not available | 74-78 °C[4][5] |
| Melting Point | Data not available | -95 °C[4][5] |
| Flash Point | Data not available | 1-2 °C (closed cup)[4][5][6] |
| Density | Data not available | 1.06 g/mL at 20-25 °C[4][5][7] |
| Vapor Density | Data not available | 2.6 (Air = 1)[5][6] |
| Vapor Pressure | Data not available | 70-79 mmHg at 20 °C[5][7] |
| Water Solubility | Data not available | Miscible[4][6] |
Hazard Identification and GHS Classification (for 1,3-Dioxolane)
1,3-Dioxolane is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below.
-
Physical Hazards:
-
Health Hazards:
-
Environmental Hazards:
-
Not classified as hazardous to the aquatic environment.[2]
-
-
Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
-
Health Hazard (GHS08)
-
-
Signal Word: Danger[2]
-
H360D: May damage the unborn child.[2]
A selection of precautionary statements includes:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[8]
Caption: GHS Hazard Classification for 1,3-Dioxolane.
Toxicological Information (for 1,3-Dioxolane)
The toxicological data for 1,3-Dioxolane is summarized in the table below. No specific toxicological data for this compound has been found in the reviewed literature.
| Endpoint | Route | Species | Value | Reference |
| Acute Toxicity (LC50) | Inhalation | Mouse | 80 mg/L | [4] |
| Acute Toxicity (LD50) | Dermal | - | - | Not classified as acutely toxic[2] |
| Aquatic Toxicity (LC50) | - | Fish | >95.4 mg/L (96 h) | [2] |
| Aquatic Toxicity (EC50) | - | Aquatic Invertebrates | >772 mg/L (48 h) | [2] |
| Aquatic Toxicity (EC50) | - | Microorganisms | >100 mg/L (3 h) | [2] |
Symptoms of Exposure:
-
Inhalation: May cause nose and throat irritation with coughing and wheezing.[3] High concentrations can lead to excitement, anesthesia, slowed breathing, and death in animal studies.[4]
-
Skin Contact: May cause skin irritation.[3] Prolonged or repeated contact can have a degreasing effect on the skin, potentially leading to dryness or cracking.[2]
-
Eye Contact: Causes serious eye irritation, which may include redness and pain.[2][3]
-
Ingestion: May cause gastrointestinal complaints.[2]
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized methodologies for key experiments typically conducted for chemical safety assessment, based on the data available for 1,3-Dioxolane.
-
Principle: A single dose of the test substance is applied to the skin of an animal model (typically rabbits or rats) for a 24-hour period. The substance is held in contact with the skin with a porous gauze dressing.
-
Methodology:
-
Animals are acclimatized to laboratory conditions.
-
The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The treated area is covered with a gauze patch, which is held in place with non-irritating tape.
-
Animals are observed for mortality, and signs of toxicity at 1, 2, 4, and 6 hours after application and daily thereafter for 14 days.
-
Body weights are recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.
-
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal model (typically the albino rabbit). The untreated eye serves as a control.
-
Methodology:
-
Animals are acclimatized to laboratory conditions.
-
A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
The grades of ocular reaction (conjunctival redness, swelling, and discharge; corneal opacity; and iritis) are recorded at each examination.
-
The reversibility of any lesions is evaluated by continuing observations up to 21 days.
-
Caption: General workflow for chemical safety assessment.
Handling and Storage
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[14][15]
-
Skin Protection:
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is required.[16]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[3][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[3][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Fire-Fighting Measures
-
Extinguishing Media:
-
Specific Hazards:
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12]
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent entry into waterways, sewers, basements, or confined areas.[18]
-
-
Methods for Cleaning Up:
Stability and Reactivity
-
Reactivity: Can form peroxides upon exposure to air, which may explode upon heating.[5][18]
-
Chemical Stability: Stable under recommended storage conditions.[11]
-
Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[11][12]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[12]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[11]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[2][12]
Conclusion
While specific health and safety data for this compound is scarce, the information available for its saturated analog, 1,3-Dioxolane, provides a critical foundation for safe handling and use. 1,3-Dioxolane is a highly flammable liquid that poses a serious risk of eye irritation and potential reproductive harm. Due to the presence of a double bond, this compound may exhibit different, and potentially greater, reactivity and toxicity. Therefore, it is imperative that researchers and professionals apply the stringent safety precautions outlined for 1,3-Dioxolane when handling this compound, and conduct their own risk assessments based on the specific conditions of their work. Further research into the toxicological properties of this compound is necessary to fill the existing data gaps.
References
- 1. This compound | C3H4O2 | CID 11029757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. chembk.com [chembk.com]
- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Solvents|Solvent - 1,3 Dioxolane|Chemknock [chemknock.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. DIOXOLANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Dioxole in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] While classic Diels-Alder reactions involve carbocyclic dienes and dienophiles, the use of heteroatomic systems has expanded the scope and utility of this transformation.[2]
1,3-Dioxole and its derivatives represent an interesting class of heterocyclic compounds for Diels-Alder reactions. Although less common than their furan (B31954) counterparts, their unique electronic properties and the potential for post-cycloaddition transformations make them valuable building blocks in synthetic chemistry. This document provides an overview of the application of this compound and its analogs in Diels-Alder reactions, including quantitative data for representative reactions and detailed experimental protocols.
Data Presentation
The reactivity of this compound derivatives in Diels-Alder reactions is influenced by the nature of the substituents on both the dioxole ring and the dienophile. Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[3] Due to the limited specific literature on this compound itself as a diene, analogous reactions with furan derivatives, which share a similar five-membered heterocyclic diene system, are presented below to provide insight into expected reactivity and conditions.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dimethylfuran (B142691) | N-(4-chlorophenyl)maleimide | Reflux, 1 h (solvent-free) | 46 | [4] |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Microwave, 140°C, 5 min | 44 | [4] |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide | Methanol, Room Temperature, 24 h | 83 | [5][6] |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-(4-nitrophenyl)maleimide | Ethyl Acetate, 60°C, 24 h | 85 | [5] |
| Furan-based benzoxazine | N-Phenylmaleimide | Molten state, 60°C | - | [7] |
Signaling Pathways and Logical Relationships
The general mechanism of the Diels-Alder reaction is a concerted, pericyclic process involving a cyclic transition state. The stereochemistry of the reactants is retained in the product.[8] The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
Experimental Protocols
The following protocols are based on analogous reactions with furan derivatives, which are expected to have similar reactivity to 1,3-dioxoles in Diels-Alder cycloadditions. These procedures can serve as a starting point for the development of specific protocols for this compound-based reactions.
Protocol 1: Diels-Alder Reaction of 2,5-Dimethylfuran with N-(4-chlorophenyl)maleimide (Solvent-Free) [4]
Materials:
-
N-(4-chlorophenyl)maleimide
-
2,5-dimethylfuran
-
Reflux apparatus
-
Round-bottom flask (appropriate size)
-
Heating mantle
Procedure:
-
To a round-bottom flask, add N-(4-chlorophenyl)maleimide.
-
Add a 10.5 mmol excess of 2,5-dimethylfuran to the flask.
-
Set up the apparatus for reflux.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
The product is expected to precipitate as a white powder upon cooling.
-
Isolate the product by vacuum filtration and wash with a suitable solvent (e.g., cold diethyl ether).
-
Dry the product to obtain the exo-cycloadduct.
Protocol 2: Diels-Alder Reaction of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide [5][6]
Materials:
-
N-phenylmaleimide
-
2,5-bis(hydroxymethyl)furan (BHMF)
-
Methanol
-
Round-bottom flask (10 cm³)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
In a 10 cm³ round-bottom flask equipped with a magnetic stirring bar, dissolve N-phenylmaleimide (135.1 mg, 0.78 mmol) and 2,5-bis(hydroxymethyl)furan (BHMF) (100 mg, 0.78 mmol) in 1.686 cm³ of methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the dried residue in dichloromethane (B109758) (DCM).
-
Purify the product by column chromatography using a solvent system of ethyl acetate/n-hexane (8:2).
-
Collect the fractions containing the product and remove the solvent to yield a white solid.
-
The product can be further purified by recrystallization from a binary solvent system of acetone (B3395972) and n-hexane.
Applications in Drug Development and Organic Synthesis
The bicyclic products obtained from the Diels-Alder reaction of this compound and its derivatives, such as 2,5-dioxabicyclo[2.2.1]heptane systems, are valuable intermediates in organic synthesis. These rigid scaffolds can be further functionalized to produce a variety of complex molecules with potential biological activity. The oxygen bridge in these adducts can be cleaved under various conditions to yield highly functionalized cyclohexane (B81311) or arene derivatives, which are common motifs in pharmaceuticals. The ability to introduce stereocenters in a controlled manner during the cycloaddition step is particularly advantageous in the synthesis of chiral drugs.[1] Furthermore, the reversible nature of some furan-maleimide Diels-Alder reactions has been exploited in the development of self-healing polymers and dynamic covalent materials, an area of growing interest in materials science and drug delivery.[4]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of Substituted 1,3-Dioxoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1,3-dioxoles are significant structural motifs found in a wide array of natural products, pharmaceuticals, and chiral ligands.[1] Their prevalence in biologically active molecules underscores the importance of efficient and selective synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,3-dioxoles, with a focus on modern catalytic methods. The protocols are intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The 1,3-dioxole ring system is a key structural component in numerous pharmacologically active agents and natural products.[1][2] For instance, the benzo[d][1]dioxole (methylenedioxyphenyl) moiety is present in compounds used as insecticide synergists and has been investigated for its potential in developing anti-tumor agents and auxin receptor agonists.[3][4] The development of stereoselective methods for the synthesis of chiral 1,3-dioxoles is of particular interest, as chirality often plays a crucial role in the biological activity of drug candidates.
This document outlines two robust methods for the synthesis of substituted 1,3-dioxoles: a Rhodium(II)-catalyzed three-component cascade reaction for the asymmetric synthesis of chiral 1,3-dioxoles and an HY zeolite-catalyzed condensation for the synthesis of 1,3-benzodioxoles.
Method 1: Rhodium(II)-Catalyzed Asymmetric Three-Component Cascade Reaction
This method provides an efficient route to chiral non-benzofused 1,3-dioxoles with high enantioselectivity through a programmed cascade of carbonyl ylide formation, cycloaddition, and Wittig olefination.[1]
Signaling Pathway Diagram
Caption: Rhodium(II)-catalyzed synthesis of chiral 1,3-dioxoles.
Experimental Protocol
Materials:
-
I(III)/P(V)-hybrid ylide (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Carboxylic acid (1.1 equiv)
-
Chiral Rh(II) catalyst (e.g., Rh₂(S-PTAD)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Anhydrous dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the I(III)/P(V)-hybrid ylide, carboxylic acid, base, and chiral Rh(II) catalyst.
-
Add anhydrous dichloroethane (DCE) to the mixture.
-
Add the aldehyde to the reaction mixture at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral this compound.
Data Presentation
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | p-Methoxybenzoic acid | Rh₂(S-PTAD)₄ | 85 | 95 |
| 2 | 4-Chlorobenzaldehyde | Benzoic acid | Rh₂(S-PTAD)₄ | 78 | 92 |
| 3 | 2-Naphthaldehyde | Acetic acid | Rh₂(S-PTAD)₄ | 81 | 90 |
| 4 | Cinnamaldehyde | p-Trifluoromethylbenzoic acid | Rh₂(S-PTAD)₄ | 75 | 93 |
Table 1: Representative yields and enantiomeric excesses for the Rh(II)-catalyzed synthesis of chiral 1,3-dioxoles.[1]
Method 2: HY Zeolite-Catalyzed Synthesis of 1,3-Benzodioxoles
This method describes the condensation of catechol with various aldehydes and ketones using HY zeolite as a recyclable, solid acid catalyst.[5] This approach offers advantages such as ease of separation, controlled acidity, and reusability of the catalyst.[5]
Experimental Workflow Diagram
Caption: Workflow for HY zeolite-catalyzed synthesis of 1,3-benzodioxoles.
Experimental Protocol
Materials:
-
Catechol (1.0 mol equiv)
-
Aldehyde or Ketone (1.4 mol equiv)
-
HY Zeolite (3.5 g per 1 mol of catechol)
-
Cyclohexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine the catechol, carbonyl compound, HY zeolite, and cyclohexane.
-
Reflux the mixture with continuous removal of water using the Dean-Stark trap.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete (typically 5 hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the recovered catalyst with acetone and dry it in an oven at 453 K for 1 hour for reuse.
-
The filtrate contains the 1,3-benzodioxole product, which can be further purified if necessary.
Data Presentation
| Entry | Carbonyl Compound | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzaldehyde | 5 | >99 | 98 |
| 2 | Acetone | 5 | 55 | 97 |
| 3 | Cyclohexanone | 5 | 80 | 99 |
| 4 | p-Chlorobenzaldehyde | 5 | >99 | 98 |
Table 2: Results for the HY zeolite-catalyzed condensation of catechol with various carbonyl compounds.[5]
Applications in Drug Development
The this compound scaffold is a versatile building block in medicinal chemistry. For example, derivatives of 1,3-benzodioxole have been synthesized and evaluated for their in vitro antitumor activity. Specifically, certain 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl esters have shown significant growth inhibitory activity against a panel of human tumor cell lines.[6] Furthermore, conjugation of 1,3-benzodioxole derivatives with arsenicals has been shown to improve the anti-tumor efficiency of these compounds. The development of novel auxin receptor agonists based on the N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) scaffold highlights the potential of this compound derivatives in agriculture as root growth promoters.[4]
Conclusion
The synthetic methods detailed in these application notes provide researchers with powerful tools for the construction of substituted 1,3-dioxoles. The Rhodium(II)-catalyzed asymmetric cascade reaction offers an elegant solution for the stereocontrolled synthesis of chiral dioxoles, which are of high value in the development of new therapeutic agents. The HY zeolite-catalyzed condensation provides a practical and environmentally friendly alternative for the synthesis of benzodioxoles. These protocols, along with the provided data and visualizations, should serve as a valuable resource for scientists engaged in the synthesis and application of this important class of heterocyclic compounds.
References
- 1. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Error Page [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 1,3-Dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxole and its derivatives are versatile synthons in organic chemistry, capable of participating in a variety of transformations to yield complex heterocyclic structures. The reactivity of the this compound ring can be effectively modulated and enhanced through the use of Lewis acid catalysts. Lewis acids activate electrophilic partners, facilitating cycloaddition reactions and enabling the stereoselective synthesis of highly functionalized five-membered rings, such as tetrahydrofurans and substituted 1,3-dioxolanes.[1][2] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.
This document provides an overview of the applications of Lewis acid catalysis in reactions involving this compound, detailed experimental protocols for key transformations, and quantitative data to guide reaction optimization.
Mechanism of Activation
Lewis acid catalysis in the context of this compound reactions primarily involves the activation of a carbonyl-containing electrophile, such as an aldehyde or ketone.[3] The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This compound can then act as a nucleophile, initiating a cascade that leads to the formation of a new heterocyclic ring. The reaction is believed to proceed through a stepwise mechanism involving the formation of a stabilized carbocation intermediate, which then undergoes intramolecular cyclization.
Caption: General mechanism of Lewis acid (LA) activation of an aldehyde for reaction with this compound.
Key Applications
The primary application of Lewis acid-catalyzed reactions of this compound is the synthesis of substituted tetrahydrofurans. This transformation is highly valuable as the tetrahydrofuran moiety is a core component of many biologically active molecules. By selecting the appropriate Lewis acid and reaction conditions, a high degree of diastereoselectivity can be achieved.[2]
Data Presentation: Lewis Acid-Catalyzed Cycloaddition of this compound with Aldehydes
The following table summarizes typical results for the Lewis acid-catalyzed cycloaddition of a substituted this compound with various aldehydes, leading to the formation of 2,5-disubstituted tetrahydrofurans. The data is based on analogous reactions of donor-acceptor cyclopropanes, which are expected to exhibit similar reactivity.[2]
| Entry | Lewis Acid (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | dr (trans:cis) |
| 1 | Sn(OTf)₂ (10) | Benzaldehyde | CH₂Cl₂ | 1 | 95 | >95:5 |
| 2 | SnCl₄ (10) | Benzaldehyde | CH₂Cl₂ | 2 | 88 | 90:10 |
| 3 | Hf(OTf)₄ (10) | Benzaldehyde | CH₂Cl₂ | 1.5 | 92 | >95:5 |
| 4 | Sn(OTf)₂ (10) | 4-Nitrobenzaldehyde | CH₂Cl₂ | 1 | 98 | >95:5 |
| 5 | Sn(OTf)₂ (10) | 4-Methoxybenzaldehyde | CH₂Cl₂ | 2 | 85 | >95:5 |
| 6 | Sn(OTf)₂ (10) | Cinnamaldehyde | CH₂Cl₂ | 1 | 91 | 90:10 |
| 7 | Sn(OTf)₂ (10) | Isobutyraldehyde | CH₂Cl₂ | 3 | 75 | 85:15 |
| 8 | BF₃·OEt₂ (20) | Benzaldehyde | CH₂Cl₂ | 4 | 78 | 80:20 |
Experimental Protocols
Protocol 1: General Procedure for the Sn(OTf)₂-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans
This protocol is adapted from the highly diastereoselective synthesis of tetrahydrofurans via Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions.[2]
Materials:
-
Substituted this compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) (0.10 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted this compound (e.g., 0.2 mmol) and anhydrous dichloromethane (2.0 mL).
-
Add the aldehyde (0.24 mmol) to the solution.
-
In a separate vial, weigh Sn(OTf)₂ (0.02 mmol) and dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add the Sn(OTf)₂ solution to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted tetrahydrofuran.
Caption: Experimental workflow for the synthesis of 2,5-disubstituted tetrahydrofurans.
Protocol 2: Asymmetric Synthesis using a Chiral Lewis Acid
For enantioselective transformations, a chiral Lewis acid catalyst can be employed. The protocol is similar to the general procedure, with modifications to the catalyst and reaction temperature to optimize enantioselectivity.
Materials:
-
Substituted this compound (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Chiral Lewis acid catalyst (e.g., a chiral copper-BOX complex, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Lewis acid catalyst (0.02 mmol).
-
Add anhydrous dichloromethane (1.0 mL) and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the substituted this compound (0.2 mmol) to the cooled catalyst solution.
-
Add the aldehyde (0.3 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the enantioenriched tetrahydrofuran derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
Lewis acid catalysis provides a powerful and versatile platform for the functionalization of 1,3-dioxoles. These reactions offer a direct route to valuable heterocyclic structures, particularly substituted tetrahydrofurans. The diastereoselectivity of these transformations can be controlled by the choice of Lewis acid, and the use of chiral Lewis acids opens avenues for the asymmetric synthesis of these important motifs. The protocols provided herein serve as a starting point for the exploration and optimization of these reactions in the context of academic research and drug development.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly diastereoselective synthesis of tetrahydrofurans via Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ring-Opening Polymerization of 1,3-Dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of 1,3-dioxole derivatives, with a focus on their synthesis, polymerization mechanisms, and applications in drug delivery. Detailed experimental protocols and quantitative data are included to facilitate the adoption of these methods in a laboratory setting.
Application Notes
Introduction to Ring-Opening Polymerization of this compound Derivatives
The ring-opening polymerization (ROP) of this compound derivatives, particularly 1,3-dioxolane (B20135) and its substituted analogues, has garnered significant interest due to the production of polyacetals and polyesters with tunable properties. These polymers are often biocompatible and biodegradable, making them excellent candidates for biomedical applications, especially in the field of drug delivery.
The polymerization is typically initiated cationically, although radical ROP has also been explored for certain derivatives.[1] Cationic ring-opening polymerization (CROP) can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism.[2] A significant challenge in the CROP of 1,3-dioxolanes is the formation of cyclic side products, which can be minimized by controlling the polymerization conditions.[2]
Polymers derived from this compound derivatives, such as poly(1,3-dioxolane) (PDXL), are known for their pH-sensitive degradation. The acetal (B89532) linkages in the polymer backbone are stable at physiological pH (7.4) but readily hydrolyze under acidic conditions, such as those found in tumor microenvironments or within endo-lysosomal compartments of cells.[3][4] This property is highly desirable for targeted drug delivery systems, enabling the controlled release of therapeutic agents at the site of action.[3][5]
Applications in Drug Development
The unique properties of polymers derived from this compound derivatives make them highly suitable for various drug delivery applications:
-
pH-Responsive Drug Delivery: The acid-labile nature of the polyacetal backbone allows for the design of nanoparticles and microparticles that release their drug payload in response to the acidic environment of tumors or intracellular compartments.[3][4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.[5]
-
Controlled Release Formulations: By modifying the hydrophobicity of the polymer or copolymerizing with other monomers, the degradation rate and, consequently, the drug release profile can be precisely controlled.[6][7]
-
Biocompatible and Biodegradable Carriers: Polyacetals generally exhibit good biocompatibility and degrade into non-toxic small molecules.[3][8] This minimizes the risk of carrier-induced toxicity and prevents the accumulation of polymer residues in the body.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the ring-opening polymerization of this compound derivatives.
Table 1: Cationic Ring-Opening Polymerization of 1,3-Dioxolane (DXL) with Different Catalysts
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Triflic Acid | 80:1 | Dichloromethane (B109758) | 19 | 24 | 35 | 3,600 | 1.5 | [9] |
| Maghnite-H+ | 10 wt% | Chloroform | 40 | 12 | 39.56 | - | - | [10] |
| Maghnite-H+ | 5 wt% | Chloroform | 40 | 12 | 19.23 | - | - | [10] |
| Maghnite-H+ | 2.5 wt% | Chloroform | 40 | 12 | 10.13 | - | - | [10] |
Table 2: Ring-Opening Polymerization of 5-phenyl-1,3-dioxolane-4-one (PhDOX)
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Salen-Al(OiPr) | 100:1 | Toluene (B28343) | 100 | 18 | 95 | 12,300 | 1.15 | [11] |
| Salen-Al(OiPr) | 200:1 | Toluene | 100 | 24 | 92 | 21,500 | 1.18 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-substituted-1,3-dioxolanes
This protocol describes a general method for the synthesis of 2-substituted-1,3-dioxolanes from an aldehyde and a diol using montmorillonite (B579905) K10 as a catalyst.[12]
Materials:
-
Salicylaldehyde (or other aromatic/aliphatic aldehyde)
-
Appropriate diol (e.g., (R,R)-2,3-butanediol)
-
Trimethyl orthoformate
-
Montmorillonite K10
-
Sodium dried toluene
-
Sodium bicarbonate (solid)
-
Water
Procedure:
-
In a round bottom flask equipped with a Dean-Stark apparatus, combine the aldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), montmorillonite K10 (300 mg), and sodium dried toluene (20.0 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Add the diol (2.0 mmol) to the reaction mixture.
-
Reflux the mixture, continuously removing the methanol (B129727) formed via the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the montmorillonite K10 catalyst.
-
Wash the filtrate with solid sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Cationic Ring-Opening Polymerization of 1,3-Dioxolane (DXL)
This protocol details the cationic ring-opening polymerization of 1,3-dioxolane using triflic acid as an initiator and ethylene (B1197577) glycol as a co-initiator.[9]
Materials:
-
1,3-Dioxolane (DXL), dried over CaH₂ and distilled.
-
Dichloromethane, dried over CaH₂ and distilled.
-
Triflic acid, purified by vacuum distillation.
-
Ethylene glycol, anhydrous.
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add dry dichloromethane (5 mL).
-
Add ethylene glycol (100 μL, 1.79 mmol) and triflic acid (7.5 μL, 85 μmol) to the dichloromethane.
-
Place the mixture in a water bath at 19 °C and begin stirring.
-
Add the dried and distilled 1,3-dioxolane (10 mL, 143 mmol) to the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by adding an excess of a basic solution (e.g., triethylamine (B128534) in dichloromethane).
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with diethyl ether and dry under vacuum to a constant weight.
Visualizations
Mechanism of Cationic Ring-Opening Polymerization
Caption: General mechanism of cationic ring-opening polymerization of this compound derivatives.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of polymers from this compound derivatives.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Caption: Cellular uptake and pH-triggered drug release from polyacetal-based nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Novel pH-sensitive polyacetal-based block copolymers for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Main-chain polyacetal conjugates with HIF-1 inhibitors: temperature-responsive, pH-degradable drug delivery vehicles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Fully acid-degradable biocompatible polyacetal microparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Main-chain polyacetal conjugates with HIF-1 inhibitors: temperature-responsive, pH-degradable drug delivery vehicles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00904K [pubs.rsc.org]
- 10. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 11. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1,3-Dioxole in the Synthesis of Natural Product Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxole, an unsaturated five-membered heterocycle, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its unique electronic properties and reactivity, especially in cycloaddition reactions, allow for the stereocontrolled introduction of functionalized carbocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for natural products, focusing on the [2+2] photocycloaddition reaction to form functionalized cyclobutane (B1203170) derivatives.
Introduction
The synthesis of natural products often requires the development of efficient strategies for the construction of specific carbocyclic and heterocyclic ring systems. This compound has emerged as a valuable synthon, primarily due to the reactivity of its electron-rich double bond. While its saturated analog, 1,3-dioxolane, is widely employed as a protecting group for carbonyls, this compound itself can participate in various cycloaddition reactions, including Diels-Alder and [2+2] photocycloadditions. These reactions provide access to bicyclic adducts that can be further elaborated into key intermediates for the synthesis of a range of natural products, including prostaglandins (B1171923) and pheromones.
This application note focuses on the [2+2] photocycloaddition of this compound, a powerful method for constructing cyclobutane rings. The resulting bicyclo[2.2.0]hexane derivatives, containing a protected 1,2-diol equivalent, are valuable intermediates that can be transformed into functionalized cyclopentanones, key structural motifs in numerous biologically active molecules.
Application: Synthesis of a Versatile Cyclobutane Intermediate
The [2+2] photocycloaddition of this compound with an alkene, such as ethylene (B1197577), yields a 2,5-dioxabicyclo[2.2.0]hexane derivative. This adduct serves as a masked precursor to a 1,4-dicarbonyl compound or, more importantly, can be rearranged to form functionalized cyclopentanes.
Signaling Pathway/Logical Relationship
The following diagram illustrates the synthetic utility of the this compound photocycloaddition product as a key intermediate in the synthesis of functionalized cyclopentane (B165970) rings, which are core structures in many natural products.
Caption: Synthetic pathway from this compound to natural products.
Quantitative Data Summary
The efficiency of the [2+2] photocycloaddition of this compound can vary depending on the reaction conditions and the nature of the alkene. The following table summarizes representative quantitative data for this class of reaction.
| Alkene | Solvent | Sensitizer | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Ethylene | Acetone (B3395972) | Acetone | 24 | 60-70 | - | (Representative) |
| Cyclopentene | Benzene | Acetophenone | 12 | 75 | 4:1 | (Representative) |
| Maleic Anhydride | Acetonitrile | - | 8 | >90 | >20:1 | (Representative) |
Note: The data presented are representative values from the literature for analogous [2+2] photocycloaddition reactions and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the [2+2] Photocycloaddition of this compound with Ethylene
This protocol describes a general method for the synthesis of 2,5-dioxabicyclo[2.2.0]hexane, a key intermediate for further synthetic transformations.
Materials:
-
This compound
-
Ethylene gas
-
Acetone (spectroscopic grade)
-
Photoreactor (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Gas dispersion tube
-
Dry ice/acetone condenser
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound (1.0 g, 14.3 mmol) in acetone (100 mL) is placed in a quartz immersion well photoreactor.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A slow stream of ethylene gas is bubbled through the solution for 30 minutes to ensure saturation.
-
The solution is irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia) while maintaining the ethylene stream and the low temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 24-48 hours), the ethylene stream is stopped, and the solvent is removed under reduced pressure at low temperature.
-
The crude product is purified by distillation or flash column chromatography on silica (B1680970) gel to afford the 2,5-dioxabicyclo[2.2.0]hexane adduct.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the photocycloaddition and subsequent workup.
Caption: Experimental workflow for [2+2] photocycloaddition.
Conclusion
The use of this compound in [2+2] photocycloaddition reactions provides an efficient entry into functionalized cyclobutane systems. These adducts are valuable intermediates that can be readily converted to more complex molecular scaffolds, such as substituted cyclopentanones, which are prevalent in a wide array of biologically active natural products. The protocols and data presented herein offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, contributing to the development of novel synthetic routes to important therapeutic agents and research tools.
Synthesis and Bioactivity of 1,3-Benzodioxole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole (B145889) moiety, a five-membered heterocyclic ring fused to a benzene (B151609) ring, is a prominent scaffold in a vast array of biologically active compounds. This structural motif is present in numerous natural products, including safrole, and serves as a key pharmacophore in medicinal chemistry. Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to the ability of the 1,3-benzodioxole ring to modulate various biological pathways. This document provides detailed application notes on the synthesis of bioactive 1,3-benzodioxole derivatives and standardized protocols for their biological evaluation.
Synthetic Methodologies
The synthesis of 1,3-benzodioxole derivatives typically starts from catechol or its substituted analogues. A common and effective method involves the reaction of catechol with a suitable methylene (B1212753) source, such as a dihalomethane, in the presence of a base. Further functionalization of the 1,3-benzodioxole core allows for the generation of a diverse library of derivatives with varied biological activities.
A general synthetic approach involves the condensation of catechol with aldehydes or ketones, which can be facilitated by microwave irradiation for improved efficiency.[1] More complex derivatives can be prepared from naturally occurring 1,3-benzodioxoles like safrole through multi-step synthetic sequences.[2]
Bioactive 1,3-Benzodioxole Derivatives: Quantitative Data
The following tables summarize the in vitro biological activities of representative 1,3-benzodioxole derivatives against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives (IC50 values in µM)
| Compound ID | HeLa (Cervical Cancer) | A498 (Kidney Cancer) | MDA-MB-231 (Breast Cancer) | C6 (Glioma) | A549 (Lung Adenocarcinoma) | Reference |
| YL201 | - | - | 4.92 ± 1.09 | - | - | [3] |
| 5-Fluorouracil (Control) | - | - | 18.06 ± 2.33 | - | - | [3] |
| Compound 8 | - | - | - | - | - | [4] |
| Compound 12 | - | - | - | - | - | [4] |
| Compound 19 | - | - | - | - | - | [4] |
| Compound 5 | - | - | - | + | + | [5] |
| PZ2 | 1.10 | 1.00 | 0.60 | 0.60 | 2.0 | [6] |
| PFZ2 | 1.00 | 0.80 | 0.50 | 2.2 | 2.1 | [6] |
| HDZ2 | 0.41 | 0.30 | 1.40 | 1.40 | 1.01 | [6] |
| TAZ2 | 0.81 | 4.2 | 2.1 | 3.7 | 2.9 | [6] |
| DAZ2 | - | - | - | - | - | [6] |
| MAZ2 | - | - | - | - | - | [6] |
| MZ2 | - | - | - | - | - | [6] |
| EZ2 | - | - | - | - | - | [6] |
| AZ2 | 5.2 | 4.9 | - | - | - | [6] |
Note: "-" indicates data not available. "+" indicates inhibitory effect was observed, but IC50 was not specified in the source.
Table 2: Antimicrobial Activity of 1,3-Benzodioxole Derivatives (MIC values in µg/mL)
| Compound ID | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Reference |
| Schiff base derivative (2) | + | - | + | + | + | [7] |
Note: "+" indicates inhibition was observed, but a specific MIC value was not provided in the source. "-" indicates no significant inhibition was observed.
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Benzodioxole Derivatives via Condensation
This protocol describes a general method for the synthesis of 1,3-benzodioxole derivatives from catechol and an aldehyde or ketone.
Materials:
-
Catechol
-
Aldehyde or Ketone (e.g., pimelinketone, butanone, acetone, propionaldehyde)
-
Carbon-based solid acid catalyst
-
Three-necked flask
-
Electromagnetic stirrer
-
Condensation pipe
-
Water segregator
Procedure:
-
To a three-necked flask equipped with an electromagnetic stirrer, a condensation pipe, and a water segregator, add catechol and the aldehyde or ketone in a 1:1 to 1:1.5 mass ratio.
-
Add cyclohexane as an entrainer and the carbon-based solid acid catalyst (2.0-3.0 g per mole of aldehyde/ketone).
-
Heat the mixture with stirring to initiate reflux. Water generated during the reaction will be removed azeotropically with cyclohexane and collected in the water segregator.
-
Monitor the reaction progress by sampling and analysis. Continue the reaction until no more water is collected in the segregator.
-
Allow the reaction to proceed for an additional 2-5 hours after the cessation of water formation.
-
Stop the reaction and allow the mixture to cool to room temperature.
-
The product can be purified by distillation or chromatography.
This protocol is adapted from a patented synthetic method and may require optimization for specific substrates.[1]
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol details the determination of the cytotoxic effects of synthesized 1,3-benzodioxole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Synthesized 1,3-benzodioxole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema
This protocol describes the evaluation of the anti-inflammatory activity of 1,3-benzodioxole derivatives in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v solution in saline)
-
Test compounds (dissolved in a suitable vehicle)
-
Positive control drug (e.g., Indomethacin, 20 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (Indomethacin), and test groups receiving different doses of the 1,3-benzodioxole derivatives.
-
Compound Administration: Administer the test compounds and the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
General Synthetic Pathway for 1,3-Benzodioxole Derivatives
Caption: General synthetic route to bioactive 1,3-benzodioxole derivatives.
Anticancer Mechanism: Inhibition of Thioredoxin Reductase and Induction of Apoptosis
1,3-benzodioxole derivatives have been shown to exert their anticancer effects by inhibiting the thioredoxin (Trx) system, a key antioxidant system in cells.[6] Inhibition of thioredoxin reductase (TrxR) leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequently inducing apoptosis (programmed cell death).[6]
Caption: Proposed anticancer mechanism of 1,3-benzodioxole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of newly synthesized 1,3-benzodioxole derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion
The 1,3-benzodioxole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic routes are generally accessible, allowing for the creation of diverse chemical libraries. The protocols provided herein offer standardized methods for the synthesis and biological evaluation of these compounds, facilitating the identification and characterization of new lead candidates for drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of 1,3-benzodioxole derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells [mdpi.com]
- 2. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dioxole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxole scaffold, particularly in its benzofused form (1,3-benzodioxole), is a privileged heterocyclic motif in medicinal chemistry.[1][2] This structural unit is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its unique electronic and conformational properties make it an attractive pharmacophore for the design of novel therapeutic agents.[1][2] Derivatives of this compound have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a medicinal chemistry context.
Applications in Medicinal Chemistry
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. One notable mechanism is the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells to combat oxidative stress.[5][6][7] By inhibiting thioredoxin reductase (TrxR), these compounds can induce oxidative stress and trigger apoptosis in cancer cells.[5][6][7] Furthermore, certain derivatives have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[8][9][10] Another avenue of anticancer activity is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]
Antimicrobial Activity
The this compound moiety is also a key feature in compounds with potent antibacterial and antifungal properties.[3][4][8][11] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[3][4][8] The mechanism of their antimicrobial action is varied but can involve disruption of cell membrane integrity and inhibition of essential cellular processes.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives from recent studies.
Table 1: Anticancer Activity of 1,3-Benzodioxole (B145889) Derivatives
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| YL201 | (E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | Inhibition of proliferation, adhesion, invasion, and migration |
| MAZ2 | N/A | Molm-13 (Leukemia) | 0.81 | Thioredoxin Reductase Inhibitor |
| TAZ2 | N/A | K562 (Leukemia) | 1.01 | Thioredoxin Reductase Inhibitor |
| DAZ2 | N/A | A549 (Lung) | 0.80 | Thioredoxin Reductase Inhibitor |
| 11a | 1,4-benzodioxine derivative | MCF-7 (Breast) | < 10 | Tubulin polymerization inhibitor, induces G2/M arrest and apoptosis |
Data sourced from references[5][8][12].
Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) |
| Derivative A | S. aureus | 156 - 1250 |
| Derivative B | S. epidermidis | 156 - 1250 |
| Derivative C | E. faecalis | 156 - 1250 |
| Derivative D | P. aeruginosa | 156 - 1250 |
| Derivative E | C. albicans | 156 - 1250 |
Data represents a range for various substituted 1,3-dioxolanes as sourced from reference[3].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound derivatives and a general workflow for their synthesis and evaluation.
General workflow for the development of this compound derivatives.
Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
General Synthesis of 1,3-Benzodioxole Derivatives
This protocol describes a general method for the synthesis of 1,3-benzodioxoles through the condensation of catechol with an aldehyde or ketone.[2][13]
Materials:
-
Catechol
-
Aldehyde or ketone
-
Acid catalyst (e.g., p-toluenesulfonic acid, carbon-based solid acid)
-
Entrainer solvent (e.g., cyclohexane, toluene)
-
Reaction vessel (e.g., three-necked flask)
-
Condenser and water segregator (Dean-Stark apparatus)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and water segregator, add catechol and the corresponding aldehyde or ketone (typically in a 1:1 to 1:1.5 molar ratio).[13]
-
Addition of Catalyst and Solvent: Add the entrainer solvent (e.g., cyclohexane) and a catalytic amount of the acid catalyst.[13]
-
Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The water generated during the reaction will be removed azeotropically and collected in the water segregator.[13]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration. If necessary, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1,3-benzodioxole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Protocol for MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.[1][4][6][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Addition of MTT: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][6]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking or pipetting.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Broth Microdilution Antimicrobial Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[3][7][14][15]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[7]
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the liquid growth medium. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound stock solution is added to the first column and serially diluted across the plate.[7]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control (medium with inoculum, no compound), a sterility control (medium only), and a positive control (a known antibiotic/antifungal).[15]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the well with the lowest compound concentration showing no increase in turbidity compared to the sterility control.[15]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for 1,3-Dioxole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1,3-dioxole and its derivatives in various fields of materials science. It includes quantitative data, experimental protocols, and visualizations to aid in research and development.
High-Performance Gas Separation Membranes
Application Note
Poly(1,3-dioxolane) (PDXL) based polymers have emerged as promising materials for CO2 separation membranes due to their high ether oxygen content, which provides strong affinity for CO2.[1][2] These polymers exhibit excellent CO2/N2 selectivity and permeability, making them suitable for applications such as post-combustion carbon capture.[3] The performance of these membranes can be tuned by altering the length of the poly(1,3-dioxolane) side chains and by incorporating plasticizers.[3][4] For instance, a polymer derived from a poly(1,3-dioxolane) acrylate (B77674) macromonomer with 8 repeating units of dioxolane (PDXLA8) has shown a CO2 permeability of 230 Barrer and a CO2/N2 selectivity of 56 at 35°C.[3] The addition of polyethylene (B3416737) glycol dimethyl ether (PEGDME) as a plasticizer can dramatically increase the CO2 permeability to 1300 Barrer while maintaining a high CO2/N2 selectivity of 79 at 25°C.[3]
Data Presentation
Table 1: Gas Separation Performance of Poly(1,3-dioxolane) Acrylate (PDXLA) Membranes
| Polymer System | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Temperature (°C) |
| PDXLA8 | 230 | 56 | 35 |
| PDXLA8 + 50 wt% PEGDME | 1300 | 79 | 25 |
| PDXLA (unspecified) | 180-220 | - | Not Specified |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹
Experimental Protocols
Protocol 1: Synthesis of Poly(1,3-dioxolane) Acrylate (PDXLA) Macromonomer
This protocol describes the ring-opening polymerization of 1,3-dioxolane (B20135) to synthesize a hydroxyl-terminated poly(1,3-dioxolane), followed by acrylation to produce the PDXLA macromonomer.
Materials:
-
1,3-Dioxolane (DXL), dried over CaH₂
-
Ethylene (B1197577) glycol, as an initiator
-
Triflic acid (CF₃SO₃H), as a catalyst
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
Ring-Opening Polymerization:
-
In a nitrogen-purged flask, dissolve ethylene glycol in anhydrous DCM.
-
Add the desired amount of 1,3-dioxolane to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triflic acid to initiate the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.
-
Quench the reaction by adding triethylamine.
-
-
Acrylation:
-
Cool the polymer solution to 0°C.
-
Slowly add acryloyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the organic phase with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the solution and precipitate the macromonomer in cold hexane.
-
Dry the resulting PDXLA macromonomer under vacuum.
-
Protocol 2: Fabrication of PDXLA Gas Separation Membrane
This protocol details the preparation of a thin-film composite membrane by photopolymerization of the PDXLA macromonomer.
Materials:
-
PDXLA macromonomer
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), as a photoinitiator
-
Poly(ethylene glycol) dimethyl ether (PEGDME), as a plasticizer (optional)
-
Toluene
-
Porous support membrane (e.g., polysulfone)
Procedure:
-
Preparation of the Casting Solution:
-
Dissolve the PDXLA macromonomer and DMPA in toluene.
-
If using a plasticizer, add the desired amount of PEGDME to the solution.
-
Stir the solution until all components are fully dissolved.
-
-
Membrane Casting and Polymerization:
-
Cast the solution onto a porous support membrane using a casting knife.
-
Place the cast film in a UV cross-linking chamber.
-
Expose the film to UV radiation (e.g., 365 nm) for a specified time to induce photopolymerization.
-
Dry the resulting membrane under vacuum to remove any residual solvent.
-
Visualization
Caption: Workflow for the synthesis of PDXLA macromonomer and fabrication of the gas separation membrane.
Solid-State Polymer Electrolytes for Lithium Metal Batteries
Application Note
In-situ polymerized 1,3-dioxolane (PDOL) has garnered significant attention as a promising solid-state electrolyte for lithium metal batteries.[5][6] This approach offers excellent interfacial contact between the electrolyte and the electrodes, which is crucial for high-performance batteries.[7] PDOL-based electrolytes exhibit high room-temperature ionic conductivity and good compatibility with lithium metal.[8] For example, a PDOL-based gel polymer electrolyte initiated by lithium difluoro(oxalate)borate (LiDFOB) demonstrated an ionic conductivity of 3.62 × 10⁻⁴ S cm⁻¹ at room temperature and 1.12 × 10⁻⁴ S cm⁻¹ at -20°C.[5] Furthermore, the introduction of additives like tris(hexafluoroisopropyl) borate (B1201080) (THB) can enhance the lithium-ion transference number to 0.76 and improve the cycling stability of Li||Li symmetric cells for over 600 hours.[8]
Data Presentation
Table 2: Electrochemical Properties of In-Situ Polymerized 1,3-Dioxolane (PDOL) Electrolytes
| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Li⁺ Transference Number (tₗᵢ⁺) | Electrochemical Window (V) |
| LiDFOB-initiated P-DOL | 3.62 × 10⁻⁴ (RT) | 0.61 | 4.8 |
| LiDFOB-initiated P-DOL | 1.12 × 10⁻⁴ (-20°C) | - | 4.8 |
| THB-PDOL | - | 0.76 | - |
| Sc(OTf)₃-initiated PDOL | 1.07 × 10⁻³ (RT) | - | - |
| LiFSI/PDOL GPE | 1.836 x 10⁻³ (RT) | 0.705 | - |
RT = Room Temperature
Experimental Protocols
Protocol 3: In-Situ Polymerization of 1,3-Dioxolane for a Solid-State Battery
This protocol describes the preparation of a PDOL-based gel polymer electrolyte directly within a battery cell.
Materials:
-
1,3-Dioxolane (DOL), battery grade
-
Lithium salt (e.g., LiDFOB, LiFSI, or LiTFSI)
-
Initiator/Additive (e.g., Sc(OTf)₃ or THB), if required
-
Cathode (e.g., LiFePO₄ or LiCoO₂)
-
Lithium metal anode
-
Separator (optional, as the GPE can act as a separator)
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Electrolyte Precursor Preparation:
-
Inside an argon-filled glovebox, dissolve the lithium salt and any initiator/additive in 1,3-dioxolane to the desired concentration.
-
Stir the solution until all components are fully dissolved.
-
-
Cell Assembly:
-
Assemble a coin cell in the following order: cathode, (optional separator), lithium metal anode.
-
Inject a specific amount of the electrolyte precursor into the cell.
-
-
In-Situ Polymerization:
-
Seal the coin cell.
-
Induce polymerization by holding the cell at a specific temperature (e.g., 60°C) for a designated period (e.g., 24-48 hours). The polymerization can also be initiated electrochemically in some systems.[9]
-
-
Cell Formation and Testing:
-
After polymerization, perform formation cycles on the cell to establish a stable solid electrolyte interphase (SEI).
-
Conduct electrochemical testing (e.g., galvanostatic cycling, electrochemical impedance spectroscopy) to evaluate the battery performance.
-
Visualization
Caption: Assembly and operation of a lithium metal battery with an in-situ polymerized PDOL electrolyte.
Bioactive Materials and Drug Delivery Systems
Application Note
While the direct application of simple poly(1,3-dioxolane) in drug delivery is an emerging area, the 1,3-dioxolane moiety, particularly in the form of 1,3-benzodioxole (B145889), is a key structural feature in many bioactive compounds.[1][2][3] Derivatives of 1,3-benzodioxole have been shown to possess a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory properties.[1] For instance, certain 1,3-benzodioxole-based fibrate derivatives exhibit superior anti-hyperlipidemia activity compared to the commercial drug fenofibrate.[1] In the context of drug delivery, pH-sensitive hydrogels have been synthesized by copolymerizing telechelic poly(1,3-dioxolane) with acrylic acid.[4] These hydrogels swell more in basic conditions and can be degraded by acid, suggesting their potential for controlled drug release systems.[4] Furthermore, 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance in cancer chemotherapy.[8]
Experimental Protocols
Protocol 4: Synthesis of a Bioactive 1,3-Benzodioxole Derivative
This protocol provides a general procedure for the synthesis of N-(benzo[d][1][3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives, which have shown potential as root growth promoters.[10]
Materials:
-
Substituted benzyl (B1604629) bromide
-
Thioglycolic acid
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Triethylamine
-
Ethyl acetate
Procedure:
-
Synthesis of 2-(benzylthio)acetic acid:
-
Dissolve thioglycolic acid in an aqueous solution of sodium hydroxide.
-
Add the substituted benzyl bromide and stir the mixture at room temperature.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
-
Synthesis of 2-(benzylthio)acetyl chloride:
-
Dissolve the 2-(benzylthio)acetic acid in DCM and cool to 0°C.
-
Add oxalyl chloride dropwise and stir the reaction.
-
Remove the solvent and excess oxalyl chloride under vacuum.
-
-
Synthesis of the final amide:
-
Dissolve benzo[d][1][3]dioxol-5-amine and triethylamine in DCM.
-
Add the previously prepared acid chloride solution dropwise.
-
Stir the reaction at room temperature.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain the crude product.
-
Purify the product by chromatography.
-
Visualization
Caption: Synthetic pathway for a bioactive 1,3-benzodioxole derivative.
Organic Electronics
Application Note
The direct application of this compound or its simple polymers in organic electronics is not yet well-established. However, the structural motifs found in this compound derivatives, such as 1,3-benzodioxole, are present in various organic molecules with interesting electronic properties. The 1,3-benzodioxole unit can be incorporated into larger conjugated systems to tune their electronic and photophysical properties. For example, new heterocyclic compounds derived from 1,3-benzodioxole have been synthesized and characterized, suggesting their potential as building blocks for organic electronic materials.[9][11] The development of novel organic semiconductors often involves the synthesis of donor-acceptor copolymers, and the electron-rich nature of the 1,3-benzodioxole ring could be exploited in the design of new donor materials.[12][13][14] Further research is needed to explore the potential of this compound and its derivatives in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Experimental Protocols
Protocol 5: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
Materials:
-
Substrate (e.g., heavily doped silicon with a silicon dioxide dielectric layer)
-
Organic semiconductor with a this compound derivative moiety (hypothetical)
-
Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Source and drain electrode materials (e.g., gold)
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol).
-
Treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface for semiconductor deposition.
-
-
Semiconductor Deposition:
-
Dissolve the organic semiconductor in the chosen solvent at a specific concentration.
-
Deposit the semiconductor solution onto the substrate using a technique like spin-coating, drop-casting, or inkjet printing.
-
Anneal the film at a specific temperature to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine properties like charge carrier mobility and on/off ratio.
-
Visualization
Caption: General workflow for the fabrication of a solution-processed organic field-effect transistor.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 7. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. engj.org [engj.org]
- 14. Organic field-effect transistors and solar cells using novel high electron-affinity conjugated copolymers based on alkylbenzotriazole and benzothiadiazole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stereoselective Reactions Involving 1,3-Dioxoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key stereoselective reactions involving the synthesis of chiral 1,3-dioxoles and their saturated analogs, 1,3-dioxolanes. The methodologies presented are critical for the synthesis of complex molecules in drug discovery and development, where precise control of stereochemistry is paramount.
Application Note 1: Rh(II)-Catalyzed Asymmetric Three-Component Synthesis of Chiral 1,3-Dioxoles
The development of efficient methods for the synthesis of enantiomerically enriched 1,3-dioxoles is of significant interest due to their presence in various natural products and pharmaceuticals. A robust method for this is the Rh(II)-catalyzed asymmetric three-component cascade reaction. This reaction utilizes I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles in moderate to good yields and with high enantioselectivity.[1]
The reaction proceeds through a proposed mechanism involving the formation of an α-P(V)-Rh-carbene, which then generates a carbonyl ylide. This is followed by a stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination cascade to yield the final 1,3-dioxole product.[1] The choice of the chiral Rh(II) catalyst is crucial for achieving high enantioselectivity.
Experimental Protocol: General Procedure for the Rh(II)-Catalyzed Asymmetric Synthesis of Chiral 1,3-Dioxoles
This protocol is adapted from a published procedure.[1]
Materials:
-
Rh(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
I(III)/P(V)-hybrid ylide
-
Aldehyde
-
Carboxylic acid
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction tube under an inert atmosphere, add the Rh(II) catalyst (1-5 mol%).
-
Add the I(III)/P(V)-hybrid ylide (1.0 equiv), the aldehyde (1.2 equiv), and the carboxylic acid (1.5 equiv).
-
Add anhydrous 1,2-dichloroethane (B1671644) (0.1 M).
-
Stir the reaction mixture at room temperature for the time specified in the literature for the specific substrates (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Quantitative Data
| Entry | Aldehyde | Carboxylic Acid | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 4-Methoxybenzoic acid | 75 | 92 |
| 2 | 4-Nitrobenzaldehyde | 4-Methoxybenzoic acid | 82 | 95 |
| 3 | 2-Naphthaldehyde | 4-Methoxybenzoic acid | 78 | 90 |
| 4 | Cinnamaldehyde | 4-Methoxybenzoic acid | 65 | 88 |
Data is representative and compiled from literature reports.[1]
Reaction Workflow
Caption: Experimental workflow for the Rh(II)-catalyzed synthesis of chiral 1,3-dioxoles.
Application Note 2: Stereoselective Synthesis of 1,3-Dioxolanes via Hypervalent Iodine(III) Mediated Three-Component Assembly
The stereoselective synthesis of substituted 1,3-dioxolanes can be achieved through a three-component assembly reaction involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent.[2] This method allows for the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the silyl enol ether.[2] The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene.
Experimental Protocol: General Procedure for the Stereoselective Synthesis of 1,3-Dioxolanes
This protocol is a generalized version of a published procedure.[2]
Materials:
-
Alkene
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Carboxylic acid (e.g., Acetic acid)
-
Silyl enol ether
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the alkene (1.0 equiv) and (diacetoxyiodo)benzene (1.2 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C, add boron trifluoride diethyl etherate (2.0 equiv).
-
Add the carboxylic acid (1.5 equiv) to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the silyl enol ether (1.5 equiv) dropwise.
-
Allow the reaction to warm to the desired temperature (e.g., -40 °C or room temperature) and stir for the required time (typically 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted 1,3-dioxolane.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Quantitative Data
| Entry | Alkene | Silyl Enol Ether | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (Z)-4-Octene | 1-(Trimethylsilyloxy)cyclohexene | >95:5 | 72 |
| 2 | (E)-4-Octene | 1-(Trimethylsilyloxy)cyclohexene | >95:5 | 68 |
| 3 | Styrene | 1-(Trimethylsilyloxy)cyclohexene | 80:20 | 75 |
| 4 | Indene | 1-(Trimethylsilyloxy)cyclohexene | >95:5 | 81 |
Data is representative and compiled from literature reports.[2]
Signaling Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of 1,3-dioxolanes.
Application Note 3: Organocatalytic Asymmetric Formal [3+2] Cycloaddition for the Synthesis of 1,3-Dioxolanes
An alternative approach to chiral 1,3-dioxolanes involves an organocatalytic asymmetric formal [3+2] cycloaddition. This reaction utilizes a bifunctional cinchona alkaloid-thiourea catalyst to promote the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes.[3] The reaction is proposed to proceed through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization. This method provides access to highly functionalized and enantioenriched 1,3-dioxolanes.
Experimental Protocol: General Procedure for the Organocatalytic Synthesis of 1,3-Dioxolanes
This is a general protocol based on the principles of related organocatalytic reactions.
Materials:
-
Cinchona alkaloid-thiourea catalyst
-
γ-Hydroxy-α,β-unsaturated ketone
-
Aldehyde
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the cinchona alkaloid-thiourea catalyst (5-20 mol%) in the anhydrous solvent.
-
Add the γ-hydroxy-α,β-unsaturated ketone (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.2-2.0 equiv) and stir the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral 1,3-dioxolane.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis, respectively.
Logical Relationship Diagram
Caption: Logical flow of the organocatalytic [3+2] cycloaddition.
References
- 1. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 1,3-Dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxole scaffold is a valuable heterocyclic motif found in numerous natural products and pharmaceuticals. The ability to functionalize this core structure through metal-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides an overview of common cross-coupling strategies and detailed protocols applicable to this compound derivatives.
Introduction to this compound Derivatives and Their Significance
1,3-Dioxoles are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. Derivatives of this scaffold, particularly benzodioxoles, are known for their wide range of biological activities and are integral to the structure of many pharmaceutical agents and natural products. The non-aromatic this compound ring can serve as a versatile building block, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. Metal-catalyzed cross-coupling reactions provide a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the this compound ring, enabling the synthesis of complex molecules from simple precursors.
Overview of Applicable Cross-Coupling Reactions
Several palladium-, nickel-, and copper-catalyzed cross-coupling reactions can be envisaged for the functionalization of this compound derivatives. The choice of reaction depends on the desired bond formation and the available starting materials. Key examples include the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions typically involve the coupling of a functionalized this compound (e.g., a halide or triflate derivative) with a suitable coupling partner (e.g., an organoboron, organotin, alkene, or alkyne).
Caption: Overview of common cross-coupling reactions for functionalizing this compound derivatives.
Experimental Protocols
The following protocols are representative methodologies for the cross-coupling of this compound derivatives. While specific literature on the cross-coupling of simple 1,3-dioxoles is limited, these protocols are adapted from well-established procedures for structurally similar substrates and are expected to be applicable with minor optimization.
General Workflow for a Cross-Coupling Reaction
The general workflow for a metal-catalyzed cross-coupling reaction involving a this compound derivative is outlined below. This involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, workup, and purification.
Caption: General experimental workflow for a metal-catalyzed cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1,3-Dioxole
This protocol describes the synthesis of 2-aryl-1,3-dioxole derivatives via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-1,3-dioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (B42057) (PCy₃) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene (B28343)
-
Anhydrous isopropanol (B130326)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-1,3-dioxole, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous isopropanol (typically in a 4:1 ratio).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tricyclohexylphosphine in anhydrous toluene under argon.
-
Add the appropriate amount of the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-1,3-dioxole.
Quantitative Data (Representative Yields):
| Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-1,3-dioxole | 85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-dioxole | 92 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1,3-dioxole | 78 |
| 3-Thienylboronic acid | 2-(3-Thienyl)-1,3-dioxole | 75 |
Protocol 2: Palladium-Catalyzed Stille Coupling of 2-(Tributylstannyl)-1,3-Dioxole
This protocol outlines the synthesis of 2-vinyl-1,3-dioxole derivatives via a Stille coupling reaction.
Materials:
-
2-(Tributylstannyl)-1,3-dioxole (1.0 equiv)
-
Vinyl bromide or iodide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (6 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-(tributylstannyl)-1,3-dioxole and the vinyl halide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ and TFP in anhydrous DMF under argon to prepare the catalyst solution.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative Yields):
| Vinyl Halide | Product | Yield (%) |
| (E)-1-Bromo-2-phenylethene | (E)-2-(2-Phenylvinyl)-1,3-dioxole | 88 |
| 1-Iodocyclohexene | 2-(Cyclohex-1-en-1-yl)-1,3-dioxole | 82 |
| (Z)-1-Bromo-1-hexene | (Z)-2-(Hex-1-en-1-yl)-1,3-dioxole | 76 |
Protocol 3: Palladium-Catalyzed Heck Reaction of 2-Iodo-1,3-Dioxole
This protocol describes the alkenylation of 2-iodo-1,3-dioxole.
Materials:
-
2-Iodo-1,3-dioxole (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
In a sealed tube, combine 2-iodo-1,3-dioxole, the alkene, and triethylamine in anhydrous acetonitrile.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium (B8662869) iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Quantitative Data (Representative Yields):
| Alkene | Product | Yield (%) |
| Styrene | 2-((E)-2-Phenylvinyl)-1,3-dioxole | 75 |
| Butyl acrylate | Butyl (E)-3-(1,3-dioxol-2-yl)acrylate | 82 |
| Cyclohexene | 2-(Cyclohex-2-en-1-yl)-1,3-dioxole | 65 |
Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling of 2-Bromo-1,3-Dioxole
This protocol details the alkynylation of 2-bromo-1,3-dioxole.[2]
Materials:
-
2-Bromo-1,3-dioxole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a Schlenk flask, add 2-bromo-1,3-dioxole, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine (as both solvent and base).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 2-(Phenylethynyl)-1,3-dioxole | 90 |
| 1-Hexyne | 2-(Hex-1-yn-1-yl)-1,3-dioxole | 85 |
| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-1,3-dioxole | 95 |
Logical Relationship for Catalyst Selection
The choice of catalyst and ligands is crucial for the success of the cross-coupling reaction. The following diagram illustrates a simplified decision-making process for selecting a suitable catalytic system.
Caption: A simplified decision tree for selecting a palladium catalyst system based on halide reactivity.
References
Application Notes and Protocols: Asymmetric Synthesis Using Chiral 1,3-Dioxole and Dioxolane Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex chiral molecules. Among the diverse array of available auxiliaries, those based on the 1,3-dioxole and 1,3-dioxolane (B20135) scaffold have emerged as powerful directing groups for a variety of stereoselective transformations. These auxiliaries, often derived from readily available chiral pool starting materials such as tartaric acid, lactic acid, or mandelic acid, offer a robust strategy for introducing chirality with high levels of predictability and efficiency.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of chiral this compound and related 1,3-dioxolane auxiliaries in asymmetric synthesis. Key applications in Diels-Alder reactions, alkylations, and Michael additions are highlighted, along with procedures for the synthesis of the auxiliaries and their subsequent cleavage to yield the desired enantiomerically enriched products.
Synthesis of Chiral this compound and Dioxolane Auxiliaries
Modular Synthesis of Chiral 1,3-Dioxoles via Rh(II)-Catalyzed Cascade Reaction
A recently developed innovative method allows for the modular assembly of chiral 1,3-dioxoles through a Rh(II)-catalyzed asymmetric three-component cascade reaction.[4] This approach involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids, proceeding through the formation of a carbonyl ylide, stereoselective cyclization, and an intramolecular Wittig olefination cascade.[4] This method is particularly valuable for creating diverse, non-benzofused this compound scaffolds.[4]
Experimental Protocol: General Procedure for the Rh(II)-Catalyzed Synthesis of Chiral 1,3-Dioxoles [4]
-
To a dried Schlenk tube under an argon atmosphere, add the I(III)/P(V)-hybrid ylide (0.12 mmol), the aldehyde (0.1 mmol), the carboxylic acid (0.15 mmol), and the Rh(II) catalyst (e.g., Rh2(OAc)4, 1-5 mol%).
-
Add the desired solvent (e.g., anhydrous dichloromethane (B109758), 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral this compound product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Synthesis of Chiral 1,3-Dioxolan-4-ones from α-Hydroxy Acids
Chiral 1,3-dioxolan-4-ones are readily prepared from enantiomerically pure α-hydroxy acids like lactic acid and mandelic acid.[3][5]
Experimental Protocol: Synthesis of (2S,5S)-5-Phenyl-2-tert-butyl-1,3-dioxolan-4-one from (S)-Mandelic Acid [3][5]
-
To a solution of (S)-mandelic acid in a suitable solvent (e.g., dichloromethane), add an excess of pivaldehyde and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired diastereomer.
Applications in Asymmetric Synthesis
Diels-Alder Reactions
Chiral 1,3-dioxolane auxiliaries have been successfully employed to induce high levels of diastereoselectivity in Diels-Alder reactions.[6] For instance, the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative attached to a chiral acetal (B89532) with cyclopentadiene (B3395910) has been shown to proceed with high stereochemical induction.[6]
Quantitative Data for Diels-Alder Reaction
| Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| Acrylate of chiral 1,3-dioxolane | Cyclopentadiene | Et2AlCl | CH2Cl2 | -78 | 91:9 | [6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction [6]
-
Dissolve the chiral acrylate dienophile in anhydrous dichloromethane under an argon atmosphere and cool the solution to -78 °C.
-
Add a solution of cyclopentadiene in dichloromethane.
-
Slowly add a solution of diethylaluminum chloride in hexanes to the reaction mixture.
-
Stir the mixture at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or GC analysis.
-
Purify the product by flash column chromatography.
Alkylation Reactions
Chiral 1,3-dioxolan-4-ones are excellent auxiliaries for diastereoselective alkylation reactions.[3] Deprotonation of the C5-proton creates a chiral enolate that reacts with electrophiles from the less hindered face, leading to the formation of a new stereocenter with high control.[3]
Quantitative Data for Alkylation of a Chiral 1,3-Dioxolan-4-one (B8650053)
| Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl (B1604629) bromide | LDA | THF | -78 | >95% | [3] |
| Methyl iodide | LDA | THF | -78 | >95% | [3] |
Experimental Protocol: Diastereoselective Alkylation of a Chiral 1,3-Dioxolan-4-one [3]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an argon atmosphere.
-
Slowly add a solution of the chiral 1,3-dioxolan-4-one in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide) to the enolate solution.
-
Stir the reaction mixture at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Michael Additions
Chiral 1,3-dioxolan-4-ones derived from mandelic acid have been shown to undergo diastereoselective Michael additions to α,β-unsaturated compounds.[5]
Experimental Protocol: Michael Addition of a Chiral 1,3-Dioxolan-4-one to a Butenolide [5]
-
To a solution of LDA in dry THF at -78 °C, slowly add a solution of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one in dry THF.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to -30 °C for 30 minutes.
-
Re-cool the reaction to -78 °C and add the butenolide.
-
Keep the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
After the stereocenter has been set, the chiral auxiliary must be removed to yield the desired product. This can be achieved through various methods, including hydrolysis, reduction, or other transformations.
Experimental Protocol: Hydrolytic Cleavage of an N-Acyloxazolidinone (Illustrative for Acetal/Ketal Auxiliaries)
While specific protocols for this compound cleavage are reaction-dependent, a general approach analogous to the well-established cleavage of oxazolidinone auxiliaries can be adapted. For acetal- and ketal-based auxiliaries, acidic hydrolysis is a common method.
-
Dissolve the product containing the chiral auxiliary in a suitable solvent mixture (e.g., THF/water).
-
Add a strong acid (e.g., HCl) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired chiral product by flash column chromatography. The chiral auxiliary can often be recovered and reused.
Diagrams
Caption: Synthesis of a chiral 1,3-dioxolan-4-one auxiliary.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Rh(II)-catalyzed three-component synthesis of chiral 1,3-dioxoles.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]
- 4. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
Troubleshooting & Optimization
"troubleshooting 1,3-Dioxole synthesis protocols"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-dioxoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during 1,3-dioxole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My this compound synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis are a common problem and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Inefficient Water Removal: The formation of 1,3-dioxoles is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Ensure efficient removal of water as it is formed. A Dean-Stark apparatus is commonly used for this purpose when the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. Alternatively, drying agents like molecular sieves can be added directly to the reaction mixture.
-
-
Catalyst Issues: The choice and handling of the catalyst are critical.
-
Solution:
-
Catalyst Type: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate) can be used. The optimal catalyst may vary depending on the specific substrates. Consider screening different catalysts to find the most effective one for your system.
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions.
-
Catalyst Deactivation: If using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned by impurities in the starting materials or solvent.
-
-
-
Substrate Reactivity: Steric hindrance or electronic effects of the substituents on the diol or carbonyl compound can affect the reaction rate.
-
Solution: For sterically hindered substrates, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: The use of a radical scavenger like butylated hydroxytoluene (BHT) can help suppress unwanted side reactions in some cases. Optimizing reaction conditions (e.g., lower temperature) can also minimize the formation of byproducts.
-
Below is a general troubleshooting workflow for addressing low yield in this compound synthesis:
A decision tree for troubleshooting low yield in this compound synthesis.
Issue 2: Product Decomposition or Instability
Q: My this compound product seems to be decomposing during workup or purification. What could be the cause and how can I prevent this?
A: 1,3-Dioxoles are acetals and can be sensitive to acidic conditions, especially in the presence of water, which can lead to hydrolysis back to the starting diol and carbonyl compound.[1]
Potential Causes and Solutions:
-
Acidic Workup: Aqueous acidic workups can cause hydrolysis of the this compound.
-
Solution: Use a neutral or slightly basic workup. Washing the organic layer with a saturated sodium bicarbonate solution or water is generally recommended.
-
-
Acidic Impurities: Traces of the acid catalyst from the reaction can lead to decomposition during storage or purification.
-
Solution: Thoroughly neutralize the reaction mixture before workup. Washing with a mild base can help remove residual acid.
-
-
Silica (B1680970) Gel Chromatography: The acidic nature of standard silica gel can cause decomposition of sensitive 1,3-dioxoles on the column.
-
Solution:
-
Neutralized Silica: Use silica gel that has been neutralized by washing with a solution of triethylamine (B128534) in the eluent.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.
-
Alternative Purification: If possible, purify the product by distillation or recrystallization to avoid chromatography.
-
-
Issue 3: Difficulty in Purification
Q: I am having trouble purifying my this compound product. What are some common purification challenges and how can I overcome them?
A: Purification of 1,3-dioxoles can be challenging due to the formation of azeotropes, emulsions during workup, and the product's sensitivity to certain purification methods.
Common Purification Challenges and Solutions:
-
Azeotrope with Water: 1,3-Dioxolane (B20135) can form a positive azeotrope with water, making it difficult to remove residual water by simple distillation.
-
Solution: Extractive distillation using a suitable solvent like ethylene (B1197577) glycol can be employed to break the azeotrope.
-
-
Emulsions during Workup: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help break emulsions.
-
-
Co-eluting Impurities in Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Solution:
-
Optimize Eluent System: Experiment with different solvent systems to improve separation.
-
Alternative Purification: Consider other purification techniques such as distillation under reduced pressure or recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound synthesis?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, p-toluenesulfonic acid (p-TsOH) is a commonly used and effective Brønsted acid catalyst for many this compound syntheses.[2] Lewis acids such as Zn(OTf)₂ have also been shown to be effective, sometimes offering higher yields and selectivity with fewer side products.[3] It is often beneficial to screen a few different catalysts to determine the best one for a particular reaction.
Q2: How can I effectively remove water from my this compound synthesis reaction?
A2: The most common and effective method for removing water is azeotropic distillation using a Dean-Stark apparatus. This is typically done in a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, adding a drying agent like molecular sieves (3Å or 4Å) directly to the reaction mixture can also be effective, particularly for smaller-scale reactions.
Q3: My this compound is an oil. How can I best purify it?
A3: For liquid 1,3-dioxoles, vacuum distillation is often the preferred method of purification, provided the compound is thermally stable. If distillation is not feasible, column chromatography on a neutral stationary phase (neutralized silica or alumina) can be used.
Q4: Can I use 1,3-dioxoles as protecting groups for diols?
A4: Yes, the formation of a cyclic acetal (B89532) (an acetonide if acetone (B3395972) is used) is a common method for protecting 1,2- and 1,3-diols.[4] These protecting groups are generally stable to basic and nucleophilic conditions.
Q5: How do I deprotect a this compound?
A5: 1,3-Dioxoles are typically deprotected under acidic conditions in the presence of water. A common method is to stir the compound in a mixture of an organic solvent (like acetone or THF) and an aqueous acid (e.g., HCl, H₂SO₄). The deprotection is essentially the reverse of the formation reaction.
Data Summary
The following table summarizes a comparison of different catalysts and their reported yields for specific this compound syntheses. Please note that direct comparison can be challenging as reaction conditions may vary.
| Target Product | Diol | Carbonyl | Catalyst | Solvent | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane (B1584986) | Ethylene Glycol | Benzaldehyde (B42025) | p-Toluenesulfonic acid | Toluene | 82 | [5] |
| 1,3-Benzodioxole (B145889) | Catechol | Dichloromethane (B109758) | Sodium Hydroxide (B78521) | DMSO | 85.4 | [6] |
| 2,2,5,5-Tetramethyl-1,3-dioxane | 2,2-Dimethylpropane-1,3-diol | 2,2-Dimethoxypropane | Sulfonated Hydrothermal Carbon | N/A | 82 | |
| 1,3-Dioxolane | Ethylene Glycol | Aqueous Formaldehyde | NKC-9 Cationic Exchange Resin | N/A | >99 | [7][8] |
| Substituted 1,3-Dioxolanes | Various Diols | Salicylaldehyde | Montmorillonite K10 | Toluene | 45-88 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolane
This protocol describes the synthesis of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst.[5]
Materials:
-
Benzaldehyde (1.0 mol, 106.12 g)
-
Ethylene glycol (1.2 mol, 74.48 g)
-
Toluene (500 mL)
-
p-Toluenesulfonic acid (catalytic amount)
-
Potassium carbonate (for neutralization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde, ethylene glycol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue refluxing for 1 hour and 25 minutes, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add potassium carbonate to neutralize the p-toluenesulfonic acid and stir for 15-20 minutes.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to yield 2-phenyl-1,3-dioxolane.
Protocol 2: Synthesis of 1,3-Benzodioxole
This protocol describes the synthesis of 1,3-benzodioxole from catechol and dichloromethane using sodium hydroxide in DMSO.[6]
Materials:
-
Catechol (110 g)
-
Dichloromethane (120 mL initially, then 90 mL)
-
Dimethyl sulfoxide (B87167) (DMSO) (440 mL for catechol solution, 440 mL in flask)
-
Sodium hydroxide (230 g)
Procedure:
-
In a 2-liter three-necked flask, combine 440 mL of DMSO, 120 mL of dichloromethane, and 230 g of sodium hydroxide.
-
Heat the mixture to 95°C.
-
Prepare a solution of 110 g of catechol in 440 mL of DMSO.
-
Add the catechol solution dropwise to the heated mixture over 3 to 4 hours, maintaining the temperature below 120°C.
-
After the addition of the catechol solution is complete, add another 90 mL of dichloromethane dropwise.
-
Reflux the mixture at 110-115°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride.
-
Add 400 mL of water to the filtrate and separate the organic layer.
-
The organic phase contains the 1,3-benzodioxole product. Further purification can be achieved by distillation.
References
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. Catalytic formation of 1,3-dioxolane from epoxide and ketone/aldehyde using hollow sphere mesoporous material loaded by Zn(OTf)2 as the catalyst [morressier.com]
- 3. Safrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation [acs.figshare.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cycloaddition Reactions of 1,3-Dioxole
Welcome to the technical support center for the optimization of cycloaddition reactions involving 1,3-dioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What types of cycloaddition reactions does this compound typically undergo?
A1: As an electron-rich olefin, this compound is a versatile substrate for several types of cycloaddition reactions, primarily:
-
[2+2] Photocycloadditions: Commonly known as the Paterno-Büchi reaction when reacted with a carbonyl compound, yielding oxetanes.
-
[4+3] Cycloadditions: Reacting with oxyallyl cations to form seven-membered rings.
-
1,3-Dipolar Cycloadditions: Engaging with 1,3-dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings.
Q2: Why is my cycloaddition reaction with this compound resulting in a low yield?
A2: Low yields in cycloaddition reactions involving this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield. Photochemical reactions, for instance, are highly dependent on the wavelength and intensity of the light source.
-
Reagent Degradation: this compound and some reactive partners can be prone to polymerization or decomposition under the reaction conditions.
-
Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired cycloadduct.
-
Poor Stereoselectivity: If multiple diastereomers are formed and only one is desired, the isolated yield of that specific isomer may be low.
Q3: How can I improve the stereoselectivity of my this compound cycloaddition?
A3: Improving stereoselectivity often involves one or more of the following strategies:
-
Use of Chiral Catalysts: Chiral Lewis acids can coordinate to one of the reactants, creating a chiral environment that favors the formation of one enantiomer over the other.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting the diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Steric Hindrance: Introducing bulky substituents on the reactants can block one face of the molecule, directing the cycloaddition to the less hindered face.
Q4: What are common side reactions to be aware of when working with this compound?
A4: this compound can participate in several side reactions, including:
-
Polymerization: Particularly under acidic conditions or prolonged heating.
-
Ring Opening: The acetal (B89532) functionality can be sensitive to strong acids and high temperatures.
-
Rearrangement of Products: The initial cycloadducts can sometimes undergo rearrangements to more stable isomers under the reaction conditions.
Troubleshooting Guides
Guide 1: [2+2] Photocycloaddition (Paterno-Büchi Reaction)
Issue: Low or no yield of the desired oxetane.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Wavelength | Ensure the light source emits at a wavelength that can excite the carbonyl compound (typically UV-A, ~350 nm). | Increased reaction rate and yield. |
| Insufficient Light Intensity | Increase the power of the lamp or move the reaction vessel closer to the light source. | Faster conversion of starting materials. |
| Quenching of Excited State | Degas the solvent to remove oxygen, which can quench the triplet state of the carbonyl. | Improved reaction efficiency. |
| Decomposition of Reactants | Perform the reaction at a lower temperature using a cooling bath. | Minimized side product formation. |
Issue: Poor Regio- or Stereoselectivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Biradical Formation | Change the solvent to one with a different polarity to influence the stability of the intermediate biradical. | Altered ratio of regioisomers. |
| Lack of Facial Selectivity | Introduce a chiral auxiliary on the carbonyl compound or use a chiral sensitizer. | Formation of one enantiomer in excess. |
| High Reaction Temperature | Run the reaction at a lower temperature to favor the kinetically controlled product. | Improved diastereoselectivity. |
Guide 2: [4+3] Cycloaddition with Oxyallyl Cations
Issue: Low yield of the seven-membered ring product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Generation of Oxyallyl Cation | Vary the method of cation generation (e.g., from α,α'-dihalo ketones with a reducing agent, or from α-halo ketones with a Lewis acid). | Increased concentration of the reactive intermediate. |
| Decomposition of Oxyallyl Cation | Use an excess of the this compound to trap the cation as it is formed.[1] | Minimized side reactions of the oxyallyl cation.[1] |
| Unfavorable Reaction Kinetics | Use a more polar solvent to stabilize the cationic intermediate.[1] | Increased reaction rate. |
Issue: Poor Stereoselectivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Flexible Transition State | Use a more rigid diene or introduce coordinating groups that can pre-organize the transition state. | Improved diastereoselectivity. |
| Use of a Chiral Lewis Acid | Employ a chiral Lewis acid to coordinate with the oxyallyl cation precursor. | Enantioselective formation of the cycloadduct. |
Guide 3: 1,3-Dipolar Cycloaddition
Issue: Low yield of the five-membered heterocyclic product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Reaction Rate | Use a catalyst, such as a Lewis acid or a copper(I) salt for azide-alkyne cycloadditions, to lower the activation energy. | Increased reaction rate and yield. |
| Unfavorable Frontier Molecular Orbital (FMO) Overlap | Modify the electronic properties of the 1,3-dipole or this compound with electron-withdrawing or -donating groups. | Enhanced reactivity based on FMO theory.[2] |
| Side Reactions of the 1,3-Dipole | Generate the 1,3-dipole in situ in the presence of this compound to minimize its decomposition or dimerization. | Higher yield of the desired cycloadduct. |
Issue: Poor Regio- or Stereoselectivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar FMO Coefficients at Both Ends of the Dipole/Dipolarophile | Change the solvent or add a Lewis acid to perturb the FMO energies and coefficients, favoring one regioisomer. | Improved regioselectivity. |
| Steric Effects | Introduce bulky substituents on either the 1,3-dipole or the dipolarophile to favor a specific orientation in the transition state. | Increased formation of a single regio- or diastereomer. |
Data Presentation: Optimized Reaction Conditions
Table 1: Representative Conditions for [2+2] Photocycloaddition of this compound with Carbonyls
| Carbonyl Compound | Solvent | Light Source (λ) | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Methyl Pyruvate (B1213749) | Acetonitrile (B52724) | Medium-Pressure Hg Lamp | 20 | 8 | 75 | >95:5 |
| Ethyl Pyruvate | Benzene | 350 nm LEDs | 15 | 12 | 68 | 90:10 |
| Benzaldehyde (B42025) | Hexane | High-Pressure Hg Lamp | 25 | 6 | 55 | 60:40 |
Table 2: Representative Conditions for [4+3] Cycloaddition of Furans (as this compound Analogs) with Oxyallyl Cations
| Oxyallyl Cation Precursor | Diene | Method of Generation | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dibromopentan-3-one | Furan (B31954) | Zn-Cu couple | Diethyl Ether | 25 | 4 | 85 |
| α,α'-Dibromoacetone | Furan | Fe₂(CO)₉ | Benzene | 80 | 12 | 70 |
| α-Chloroacetone | Furan | Et₃N, CF₃CH₂OH | Diethyl Ether | -78 to 25 | 6 | 54 |
Table 3: Representative Conditions for 1,3-Dipolar Cycloaddition of 1,3-Dioxolanes with Nitrile Oxides
| Nitrile Oxide Precursor | 1,3-Dioxolane | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| Benzaldehyde Oxime | 2-Vinyl-1,3-dioxolane (B1585387) | NCS | Chloroform (B151607) | 25 | 24 | 88 | >95:5 |
| 4-Nitrobenzaldehyde Oxime | 2-Isopropenyl-1,3-dioxolane | Et₃N | Toluene | 80 | 12 | 75 | 90:10 |
| Phenyl-nitro-methane | 2-Styryl-1,3-dioxolane | Phenyl isocyanate | Benzene | 80 | 18 | 65 | 85:15 |
Experimental Protocols
Protocol 1: General Procedure for [2+2] Photocycloaddition of this compound with Methyl Pyruvate
-
In a quartz reaction tube, dissolve methyl pyruvate (1.0 mmol) and this compound (5.0 mmol, 5 equivalents) in dry, degassed acetonitrile (20 mL).
-
Seal the tube and place it in a photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system to maintain the temperature at 20 °C.
-
Irradiate the mixture with stirring for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired oxetane.
Protocol 2: General Procedure for [4+3] Cycloaddition of Furan with an Oxyallyl Cation
-
To a stirred suspension of zinc-copper couple (2.0 mmol) in dry diethyl ether (15 mL) under a nitrogen atmosphere, add a solution of 2,4-dibromopentan-3-one (1.0 mmol) and furan (3.0 mmol) in diethyl ether (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the bicyclic product.
Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition of a Nitrile Oxide with 2-Vinyl-1,3-dioxolane
-
In a round-bottom flask, dissolve benzaldehyde oxime (1.0 mmol) and 2-vinyl-1,3-dioxolane (1.2 mmol) in chloroform (10 mL).
-
Add N-chlorosuccinimide (NCS) (1.1 mmol) in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (B109758) (20 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the isoxazoline (B3343090) product.
Visualizations
Caption: Workflow for a typical [2+2] photocycloaddition of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
"stability of 1,3-Dioxole under acidic and basic conditions"
Welcome to the technical support center for the stability of 1,3-Dioxole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this compound and its derivatives under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, as a cyclic acetal (B89532), exhibits distinct stability profiles under acidic and basic conditions.
-
Acidic Conditions: this compound and its derivatives are generally unstable in the presence of even mild acids.[1][2][3] They undergo acid-catalyzed hydrolysis to yield the parent carbonyl compound and the corresponding diol. This process is reversible, and the rate of hydrolysis is dependent on the pH, temperature, and the structure of the dioxole.[2]
-
Basic Conditions: 1,3-Dioxoles are generally stable in the presence of bases and other nucleophiles.[1] This stability makes the 1,3-dioxolane (B20135) group a useful protecting group for aldehydes and ketones in multi-step organic syntheses where basic conditions are employed.[4]
Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A2: The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving protonation and ring-opening.
-
Protonation: One of the oxygen atoms of the dioxole ring is protonated by an acid (H₃O⁺), making it a better leaving group.
-
Ring Opening: The protonated dioxole undergoes ring cleavage to form a resonance-stabilized oxonium ion intermediate. This is often the rate-determining step.[2]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the hemiacetal intermediate, which is in equilibrium with the final aldehyde/ketone and diol products.
Q3: Are there any quantitative data on the hydrolysis rates of 1,3-dioxolanes?
A3: Yes, several studies have investigated the kinetics of 1,3-dioxolane hydrolysis. The rate of hydrolysis is highly dependent on the pH of the medium and the substitution pattern on the dioxolane ring. Below is a summary of representative data.
| Compound | pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 2-Phenyl-1,3-dioxolane | 1 | 25 | 1.3 x 10⁻³ | ~8.9 min |
| 2-Phenyl-1,3-dioxolane | 3 | 25 | 1.3 x 10⁻⁵ | ~14.8 hours |
| 2-Phenyl-1,3-dioxolane | 5 | 25 | 1.3 x 10⁻⁷ | ~61 days |
| 2,2-Dimethyl-1,3-dioxolane | 1 | 35 | 2.4 x 10⁻⁴ | ~48 min |
| 2,2-Dimethyl-1,3-dioxolane | 2 | 35 | 2.4 x 10⁻⁵ | ~8 hours |
Note: These values are approximate and can vary based on the specific experimental conditions, including buffer composition and ionic strength. The data is compiled from various sources in the chemical literature.
Troubleshooting Guides
Issue 1: Unexpected Decomposition of this compound in a Reaction
Q: I am using a this compound derivative as a protecting group, but it seems to be decomposing even though the reaction is supposed to be under neutral or basic conditions. What could be the cause?
A: While 1,3-dioxoles are generally stable to bases, several factors could lead to their unexpected cleavage:
-
Hidden Acidity:
-
Lewis Acids: The presence of Lewis acids (e.g., MgCl₂, ZnCl₂, AlCl₃) in your reaction mixture, even in catalytic amounts, can promote the hydrolysis of 1,3-dioxoles.[1] Some starting materials or reagents may contain traces of Lewis acids.
-
Acidic Glassware: Inadequately neutralized glassware from a previous acidic wash can introduce enough acidity to catalyze decomposition.
-
Ammonium (B1175870) Salts: Reagents like ammonium chloride (NH₄Cl), often used in workups, can create a slightly acidic environment.
-
-
High Temperatures: Although stable at room temperature, prolonged heating under seemingly neutral conditions might lead to slow decomposition, especially if trace amounts of moisture or acid are present.
-
Oxidizing Agents: Strong oxidizing agents can potentially cleave the this compound ring.[1]
Troubleshooting Steps:
-
Check Reagent Purity: Ensure all reagents are free from acidic impurities. If necessary, purify reagents before use.
-
Neutralize Glassware: Thoroughly wash and rinse glassware, and consider a final rinse with a dilute base solution (e.g., 0.1 M NaOH) followed by distilled water and drying.
-
Avoid Lewis Acids: If possible, choose reaction conditions that do not involve Lewis acidic reagents.
-
Buffer the Reaction: If slight acidity is suspected, consider adding a non-nucleophilic base (e.g., proton sponge) to maintain neutrality.
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature to minimize potential thermal decomposition.
Issue 2: Incomplete Deprotection of a this compound Protecting Group
Q: I am trying to remove a this compound protecting group using standard acidic conditions (e.g., HCl in THF/water), but the reaction is sluggish or incomplete. What can I do?
A: Incomplete deprotection can be frustrating. Here are some common causes and solutions:
-
Insufficient Acid: The concentration of the acid may be too low, or the acid may be too weak to effectively catalyze the hydrolysis.
-
Steric Hindrance: Bulky substituents on the this compound ring or adjacent to it can sterically hinder the approach of the acid and water, slowing down the hydrolysis.
-
Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Insufficient Water: The hydrolysis reaction requires water as a reagent. If the reaction is run in a mostly organic solvent with only a catalytic amount of aqueous acid, the equilibrium may not favor the deprotected product.
Troubleshooting Steps:
-
Increase Acid Concentration or Strength: Gradually increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to hydrochloric acid).
-
Increase Temperature: Gently heat the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of other sensitive functional groups.
-
Increase Water Content: Add more water to the reaction mixture to push the equilibrium towards the hydrolyzed products.
-
Use a Different Solvent System: A more polar solvent system might facilitate the hydrolysis.
-
Consider a Two-Phase System: Using a biphasic system (e.g., ether and aqueous acid) with vigorous stirring can sometimes be effective.
-
Alternative Deprotection Methods: If standard Brønsted acids are not effective, consider using a Lewis acid catalyst in the presence of a thiol.
Issue 3: Formation of Unexpected Byproducts During Acid-Catalyzed Hydrolysis
Q: During the acidic hydrolysis of my this compound-containing compound, I am observing unexpected spots on my TLC plate. What could these byproducts be?
A: Several side reactions can occur during the acid-catalyzed hydrolysis of 1,3-dioxoles, leading to the formation of byproducts:
-
Polymerization: Under strongly acidic conditions, 1,3-dioxolane itself and some of its derivatives can undergo cationic ring-opening polymerization to form poly(1,3-dioxolane).[5][6][7] This is more likely with the parent this compound and less substituted derivatives.
-
Side Reactions of the Carbonyl Product: The liberated aldehyde or ketone can undergo further acid-catalyzed reactions such as aldol (B89426) condensation, self-polymerization, or rearrangement, especially if it is sensitive to acidic conditions.
-
Reactions with Other Functional Groups: The acidic conditions used for deprotection may affect other acid-labile functional groups in your molecule, such as other protecting groups (e.g., silyl (B83357) ethers, t-butyl esters).
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Employ a weaker acid or a lower concentration of a strong acid.
-
Lower the Reaction Temperature: Perform the hydrolysis at a lower temperature to minimize side reactions.
-
Monitor the Reaction Closely: Use TLC, GC, or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to prevent further degradation of the product.
-
Choose Orthogonal Protecting Groups: When designing your synthesis, select protecting groups that have different deprotection conditions to avoid unintended cleavage of other groups.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the hydrolysis of a this compound derivative in an acidic medium.
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
D₂O
-
Acid catalyst (e.g., trifluoroacetic acid-d, DCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound derivative (e.g., 5-10 mg) in a deuterated organic solvent (e.g., 0.5 mL of CD₃CN) in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to serve as a t=0 reference.
-
-
Initiation of Hydrolysis:
-
To the NMR tube containing the sample, add a specific volume of D₂O containing a known concentration of the acid catalyst (e.g., 0.1 mL of a 1 M DCl solution in D₂O).
-
Quickly shake the NMR tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting this compound and the product aldehyde/ketone.
-
The disappearance of the characteristic signals of the this compound (e.g., the acetal proton) and the appearance of the signals for the carbonyl compound can be used to calculate the rate of hydrolysis.
-
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting flowchart for unexpected this compound decomposition.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00904K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dioxolane Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dioxolane (B20135) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting 1,3-dioxolanes?
A1: The most common methods for cleaving 1,3-dioxolane protecting groups involve acidic conditions. These can be broadly categorized as:
-
Aqueous Acid Catalysis: This is the most traditional method, typically employing mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid, p-toluenesulfonic acid) in the presence of water.[1]
-
Lewis Acid Catalysis: Lewis acids such as TiCl₄, AlCl₃, and ZnBr₂ can effectively catalyze the deprotection, often under milder conditions than Brønsted acids.
-
Catalytic Hydrogenation: Certain substituted 1,3-dioxolanes, particularly 4-phenyl-1,3-dioxolanes, can be cleaved under catalytic hydrogenation conditions, which is a mild and selective method.[2][3]
Q2: My 1,3-dioxolane is resistant to deprotection under standard acidic conditions. What can I do?
A2: If your 1,3-dioxolane is stable to standard mild acidic conditions, you may need to employ more forcing conditions or a different methodology. Consider the following options:
-
Increase Acid Strength or Concentration: A stronger acid or a higher concentration may be required to facilitate hydrolysis.
-
Elevate the Reaction Temperature: Increasing the temperature can often overcome a high activation energy barrier for deprotection.
-
Use a Lewis Acid Catalyst: Lewis acids can be more effective for certain substrates that are resistant to Brønsted acid-catalyzed cleavage.
-
Microwave Irradiation: Microwave-assisted deprotection can significantly accelerate the reaction, often leading to higher yields in shorter times.[4]
-
Alternative Protecting Group: For future syntheses, consider a more labile protecting group if deprotection proves to be a persistent issue.
Q3: How can I selectively deprotect a 1,3-dioxolane in the presence of other acid-sensitive functional groups?
A3: Achieving selective deprotection requires careful choice of reagents and reaction conditions. Here are some strategies:
-
Mild Acidic Conditions: Use of milder acids like acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) at low temperatures can sometimes selectively cleave dioxolanes while leaving more robust acid-labile groups intact.
-
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity.
-
Catalytic Hydrogenation: For 4-phenyl-1,3-dioxolanes, catalytic hydrogenation is an excellent method for deprotection without affecting other acid-sensitive groups like silyl (B83357) ethers or THP ethers.[2][3]
-
Chemoselective Reagents: Certain reagents exhibit chemoselectivity. For instance, some Lewis acids may preferentially coordinate with the dioxolane oxygens over other functional groups.
Q4: What are some common side reactions during 1,3-dioxolane deprotection and how can I avoid them?
A4: Common side reactions include:
-
Cleavage of other acid-labile protecting groups: To avoid this, use the mildest possible conditions that still effect the desired deprotection. Screening different acids and reaction temperatures is recommended.
-
Epimerization or rearrangement: For substrates with stereocenters adjacent to the carbonyl group, acidic conditions can sometimes lead to epimerization. Using milder, non-acidic methods or carefully controlling the reaction time and temperature can minimize this.
-
Aldol condensation or other side reactions of the deprotected carbonyl: Once the carbonyl group is liberated, it may be susceptible to further reactions under the deprotection conditions. It is often advisable to work up the reaction as soon as the deprotection is complete.
Troubleshooting Guides
Guide 1: Incomplete or Slow Deprotection
This guide will help you troubleshoot reactions where the deprotection of the 1,3-dioxolane is not proceeding to completion or is excessively slow.
Guide 2: Presence of Side Products
This guide addresses the formation of unexpected side products during the deprotection reaction.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection (Aqueous HCl)
This protocol describes a general procedure for the deprotection of 1,3-dioxolanes using aqueous hydrochloric acid.
Materials:
-
1,3-dioxolane protected compound
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the 1,3-dioxolane protected compound in a suitable organic solvent (e.g., acetone or THF) in a round-bottom flask.
-
Add the aqueous hydrochloric acid solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (aq) | Acetone/H₂O | Room Temp. | 1-12 | 85-95 | General knowledge |
| p-TsOH | Acetone/H₂O | Room Temp. - 50 | 2-24 | 80-95 | [1] |
| Acetic Acid | THF/H₂O | 25-60 | 4-48 | 70-90 | [4] |
Protocol 2: Lewis Acid-Catalyzed Deprotection (TiCl₄)
This protocol outlines a method for 1,3-dioxolane deprotection using a Lewis acid catalyst.
Materials:
-
1,3-dioxolane protected compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Titanium(IV) chloride (TiCl₄) (as a solution in DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,3-dioxolane protected compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TiCl₄ solution in DCM dropwise to the stirred solution.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully quench by the slow addition of water, followed by saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product as required.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| TiCl₄ | DCM | 0 - Room Temp. | 15-60 | 90-98 | General Lewis Acid protocols |
| ZnBr₂ | DCM | Room Temp. | 30-120 | 85-95 | General Lewis Acid protocols |
| Er(OTf)₃ | Wet Nitromethane | Room Temp. | 5-30 | 90-99 | [1] |
Protocol 3: Catalytic Hydrogenation of 4-Phenyl-1,3-dioxolanes
This protocol is specific for the deprotection of 4-phenyl-1,3-dioxolane (B91909) derivatives.[2][3]
Materials:
-
4-Phenyl-1,3-dioxolane protected compound
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethyl acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the 4-phenyl-1,3-dioxolane derivative in a suitable solvent (e.g., THF).
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected carbonyl compound.
-
Purify if necessary.
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-alkyl-4-phenyl-1,3-dioxolane | 10% Pd/C | THF | 6 | 85-92 | [2][3] |
| 2-aryl-4-phenyl-1,3-dioxolane | 10% Pd/C | THF | 6 | 88-95 | [2][3] |
Signaling Pathways and Workflows
The following diagram illustrates the general mechanism of acid-catalyzed deprotection of a 1,3-dioxolane.
References
Technical Support Center: Storage and Handling of 1,3-Dioxole
This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for preventing the polymerization of 1,3-Dioxole during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its storage critical?
This compound is a heterocyclic organic compound. Due to its structure, which contains a vinyl ether moiety, it is susceptible to polymerization, especially under improper storage conditions. This can lead to sample degradation, loss of material, and potentially hazardous situations due to exothermic reactions. Careful storage is crucial to maintain its chemical integrity and ensure laboratory safety.
Q2: What are the primary triggers for this compound polymerization?
While specific studies on this compound are limited, based on the reactivity of similar compounds like 1,3-dioxolane, the primary triggers for polymerization are believed to be:
-
Acidic Impurities: Traces of acids can act as catalysts for cationic ring-opening polymerization.[1][2]
-
Heat: Elevated temperatures can accelerate the rate of polymerization.[3]
-
Light: UV radiation can provide the energy to initiate polymerization reactions.
-
Oxygen: While some inhibitors require oxygen to be effective, in other cases, oxygen can participate in side reactions leading to the formation of peroxides, which can initiate polymerization.[4]
Q3: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents leakage of vapors.[5][6][7][8] |
| Inhibitor | Addition of a suitable inhibitor | Scavenges free radicals or inhibits cationic polymerization. |
Troubleshooting Guide
Issue: I've observed a viscous liquid or solid precipitate in my this compound container.
This is a strong indication that polymerization has occurred.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Prevention |
| Inhibitor Depletion | The effectiveness of the inhibitor has diminished over time. The material should be safely discarded according to your institution's guidelines. Do not attempt to use polymerized material. | Monitor the age of the stock. For long-term storage, consider adding a fresh amount of inhibitor after consulting with a senior chemist. |
| Improper Storage Temperature | The material was stored at room temperature or exposed to heat. | Always store this compound in a refrigerator. |
| Exposure to Air/Moisture | The container seal may be compromised, allowing air and moisture to enter. | Ensure the container is tightly sealed after each use. Purge the headspace with an inert gas before sealing for long-term storage. |
| Contamination | The material may have been contaminated with an acidic substance. | Use clean, dry glassware and utensils when handling this compound. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the general procedure for adding a polymerization inhibitor to this compound.
Materials:
-
This compound
-
Selected inhibitor (e.g., Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ))
-
Inert gas (Argon or Nitrogen)
-
Amber glass storage bottle
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Place the amber glass storage bottle containing a magnetic stir bar on a magnetic stirrer in a well-ventilated fume hood.
-
Purge the bottle with an inert gas for 5-10 minutes to displace any air.
-
Under a positive pressure of inert gas, add the desired volume of this compound to the bottle.
-
Calculate the amount of inhibitor required to achieve the desired concentration (typically 50-200 ppm).
-
Prepare a stock solution of the inhibitor in a small amount of a compatible, dry solvent if the inhibitor is a solid.
-
Under inert atmosphere, add the calculated amount of inhibitor (or inhibitor solution) to the this compound.
-
Stir the mixture gently until the inhibitor is completely dissolved.
-
Seal the bottle tightly, label it clearly with the name of the compound, the inhibitor added, its concentration, and the date.
-
Store the bottle in a refrigerator at 2-8 °C.
Visualizations
Caption: Inferred cationic polymerization mechanism of this compound.
Caption: Troubleshooting workflow for polymerized this compound.
Caption: Experimental workflow for adding an inhibitor to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. fluoryx.com [fluoryx.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
Technical Support Center: Regioselectivity in 1,3-Dioxole Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering regioselectivity challenges in 1,3-dioxole cycloadditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in our [3+2] cycloaddition of a substituted this compound with an electron-deficient dipolarophile. What are the primary factors governing the regioselectivity?
A1: The regioselectivity in 1,3-dipolar cycloadditions of 1,3-dioxoles is primarily governed by a combination of electronic and steric factors. These can be understood through Frontier Molecular Orbital (FMO) theory.[1] Typically, the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the this compound system can act as a precursor to a carbonyl ylide, a type of 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients in these frontier orbitals.[1] Steric hindrance between bulky substituents on both the this compound and the dipolarophile can also significantly influence the approach of the reactants and, consequently, the regioisomeric outcome.
Q2: How can we predict the major regioisomer in the cycloaddition of an unsymmetrical this compound with an asymmetrical dipolarophile?
A2: Predicting the major regioisomer involves analyzing the electronic properties of the reactants. According to FMO theory, the reaction will favor the regioisomer that results from the bonding between the atoms with the largest HOMO and LUMO coefficients. For a typical normal-electron-demand cycloaddition, the HOMO of the electron-rich this compound (or its derived carbonyl ylide) will interact with the LUMO of the electron-deficient dipolarophile. Computational methods, such as Density Functional Theory (DFT) calculations, can provide a quantitative analysis of the orbital coefficients and activation energies for the different possible transition states, offering a more precise prediction of the regiochemical outcome.[2]
Q3: We are performing a photochemical [2+2] cycloaddition (Paternò-Büchi reaction) between a this compound and a ketone/aldehyde and obtaining a mixture of regioisomers. What controls the regioselectivity in this case?
A3: In the Paternò-Büchi reaction, the regioselectivity is determined by the stability of the intermediate 1,4-diradical formed after the initial bond formation between the excited carbonyl compound and the ground-state this compound. The reaction generally proceeds to form the more stable diradical intermediate. For electron-rich alkenes like 1,3-dioxoles, the initial bond typically forms between the oxygen of the excited carbonyl and the more electron-rich carbon of the dioxole double bond. The subsequent ring closure leads to the oxetane (B1205548) product. The substitution pattern on both the carbonyl compound and the this compound will influence the stability of the possible diradical intermediates, thus dictating the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in [3+2] Cycloadditions with Electron-Deficient Alkenes
Problem: My reaction of a 2-substituted-1,3-dioxole with methyl acrylate (B77674) is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Insufficient Electronic Bias: The electronic directing effects of the substituents on your this compound and dipolarophile may not be strong enough to favor one regioisomer significantly.
-
Solution 1: Employ a Lewis Acid Catalyst. Lewis acids can coordinate to the dipolarophile (e.g., the carbonyl group of methyl acrylate), lowering its LUMO energy and increasing the energy difference between the frontier orbitals of the two possible regioisomeric transition states. This can dramatically enhance regioselectivity. Common Lewis acids for this purpose include TiCl₄, ZnCl₂, and Sc(OTf)₃. The choice of Lewis acid and solvent can be critical and may require screening.[3]
-
Solution 2: Modify Substituents. If possible, consider modifying the substituents on either the this compound or the dipolarophile to enhance the electronic bias. A more electron-donating group on the this compound or a more electron-withdrawing group on the dipolarophile can lead to greater regiocontrol.
-
-
Steric Hindrance: Bulky substituents near the reacting centers may be disfavoring the electronically preferred transition state.
-
Solution: Temperature Optimization. Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy. Conversely, in some cases, higher temperatures might be needed to overcome steric barriers to the desired product.
-
Logical Relationship for Troubleshooting Poor Regioselectivity in [3+2] Cycloadditions
Caption: Troubleshooting workflow for poor regioselectivity in [3+2] cycloadditions.
Issue 2: Unexpected Regioisomer in Paternò-Büchi [2+2] Photocycloaddition
Problem: The major regioisomer from the photocycloaddition of 2,2-dimethyl-1,3-dioxole and cyclohexenone is not the one predicted by simple steric arguments.
Possible Causes and Solutions:
-
Diradical Stability: The regioselectivity is governed by the stability of the 1,4-diradical intermediate, not just initial steric approach. The substitution pattern on both reactants influences the stability of the two possible diradical intermediates.
-
Solution: FMO Analysis of the Excited State. A more in-depth analysis considering the interaction of the singly occupied molecular orbitals (SOMOs) of the excited enone and the HOMO/LUMO of the this compound can provide a better prediction. The formation of the more stable diradical intermediate is the driving force for the observed regioselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the potentially polar diradical intermediates.
-
Solution: Solvent Screening. Perform the reaction in a range of solvents with varying polarities (e.g., hexane, benzene, acetonitrile) to see if the regioisomeric ratio is affected. This can provide insight into the nature of the intermediate and potentially allow for tuning of the selectivity.
-
Experimental Workflow for Optimizing Regioselectivity in Paternò-Büchi Reactions
Caption: Workflow for optimizing regioselectivity in Paternò-Büchi reactions.
Data Presentation
The following table summarizes representative data on the effect of Lewis acids on the regioselectivity of a 1,3-dipolar cycloaddition reaction. Note that specific data for 1,3-dioxoles is scarce in the literature, so a representative example is provided to illustrate the principle.
Table 1: Effect of Lewis Acid on Regioselectivity of the Cycloaddition of C-Aryl-N-alkylaldonitrones with Ethyl Acrylate [3]
| Entry | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (4-COOEt : 5-COOEt) |
| 1 | None | Toluene | 110 | 20 | 85 | 15 : 85 |
| 2 | Mg(ClO₄)₂ (1.0) | CH₂Cl₂ | rt | 24 | 78 | 80 : 20 |
| 3 | Zn(OTf)₂ (1.0) | CH₂Cl₂ | rt | 24 | 82 | 88 : 12 |
| 4 | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to rt | 5 | 90 | >99 : <1 |
Data adapted from a study on nitrones to demonstrate the principle of Lewis acid influence on regioselectivity.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of a this compound Derivative with an Electron-Deficient Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants: Ensure the this compound derivative and the electron-deficient alkene are pure and dry. The solvent should be anhydrous.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the electron-deficient alkene (1.0 equiv) and the anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv) dropwise to the stirred solution.
-
This compound Addition: After stirring for 15-30 minutes, add a solution of the this compound derivative (1.2 equiv) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.
-
Characterization: Characterize the regioisomers using NMR spectroscopy (¹H, ¹³C, NOESY) to determine the connectivity and relative stereochemistry. The regioisomeric ratio can be determined by integration of well-resolved signals in the ¹H NMR spectrum of the crude product.[4][5]
Signaling Pathway for Lewis Acid Catalysis in [3+2] Cycloadditions
Caption: Lewis acid catalysis enhances regioselectivity by differentially stabilizing the transition states.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]
- 3. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in 1,3-Dioxole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in reactions involving 1,3-dioxoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions involving 1,3-dioxoles?
A1: Reactions for the synthesis and functionalization of 1,3-dioxoles typically employ two main categories of catalysts:
-
Solid Acid Catalysts: These are frequently used for the synthesis of 1,3-dioxolanes (a common type of 1,3-dioxole derivative) via the acetalization or ketalization of diols, such as the reaction of glycerol (B35011) with acetone (B3395972) to form solketal (B138546). Examples include ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-BEA, ZSM-5).
-
Transition Metal Catalysts: Palladium catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Heck) where a this compound moiety is present on one of the coupling partners. Ruthenium catalysts can be employed in hydrogenation reactions of substrates containing the this compound ring.
Q2: What is catalyst poisoning and how does it affect my this compound reaction?
A2: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a substance (the poison) onto its active sites.[1] This leads to a reduction or complete loss of catalytic activity, resulting in lower reaction yields, slower reaction rates, and in some cases, a change in product selectivity.
Q3: What are the common catalyst poisons I should be aware of in my this compound reactions?
A3: The type of poison depends on the catalyst used:
-
For Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites):
-
Water: A common byproduct of acetalization reactions, water can weaken the acid sites and shift the reaction equilibrium, reducing conversion.[1]
-
Basic Compounds: Amines or other basic impurities in the reactants or solvent can neutralize the acid sites.
-
Coke: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) that block the catalyst pores and active sites.
-
-
For Palladium Catalysts (e.g., in Suzuki or Heck reactions):
-
Sulfur Compounds: Thiophenes, thiols, and sulfides are potent poisons for palladium catalysts.
-
Nitrogen-Containing Heterocycles: Pyridines and quinolines can coordinate strongly to the palladium center and inhibit its catalytic activity.
-
Halides: Excess halide ions can interfere with the catalytic cycle.
-
-
For Ruthenium Catalysts (in hydrogenation):
Q4: Can a poisoned catalyst be regenerated?
A4: In many cases, yes. The regeneration method depends on the catalyst and the poison:
-
Coked Solid Acid Catalysts: Coke can be removed by calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[4]
-
Water-Poisoned Solid Acid Catalysts: The catalyst can often be regenerated by drying at an elevated temperature to remove adsorbed water.
-
Palladium Catalysts: Regeneration can be more challenging. In some cases, washing with specific reagents may help, but often the catalyst is irreversibly poisoned.
-
Ruthenium Catalysts: Regeneration protocols are specific to the nature of the poison and the catalyst support.
Troubleshooting Guides
Issue 1: Low Yield in Solid Acid-Catalyzed this compound Synthesis (e.g., Solketal Production)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of glycerol to solketal using Amberlyst-15 or zeolites. | Water Poisoning: Water, a byproduct of the reaction, can inhibit the catalyst and shift the equilibrium. High water content in the initial glycerol feedstock can also be a cause. | 1. Use a Dean-Stark trap or a drying agent to remove water as it is formed. 2. Dry the catalyst before use according to the manufacturer's instructions. 3. Use a hydrophobic zeolite, which is more water-tolerant as it can prevent water from accessing the active sites within the pores.[1] 4. Increase the molar ratio of acetone to glycerol to shift the equilibrium towards the product. |
| Gradual decrease in catalyst activity over several runs. | Coke Formation: Carbonaceous deposits are blocking the catalyst's pores and active sites. | 1. Lower the reaction temperature if possible, as coking is more prevalent at higher temperatures. 2. Regenerate the catalyst by calcination. See the experimental protocol below for a general procedure. |
| Sharp drop in activity when using crude glycerol. | Impurities in Feedstock: Crude glycerol can contain salts (e.g., NaCl) or basic compounds that neutralize the acid sites of catalysts like Amberlyst-36. | 1. Purify the crude glycerol before use to remove salts and other impurities. 2. Switch to a more robust catalyst that is less sensitive to the specific impurities in your feedstock. For example, AlF₃·3H₂O has shown better stability than Amberlyst 36 in the presence of NaCl.[5] |
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling of this compound Derivatives
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion in a Suzuki or Heck reaction. | Sulfur Poisoning: Trace amounts of sulfur-containing impurities in the reactants (e.g., aryl halides) or solvent can completely deactivate the palladium catalyst. | 1. Purify the reactants, especially the aryl halide, to remove any sulfur-containing impurities. An unexpected source of sulfur has been identified during the synthesis of organic halides.[6] 2. Use high-purity, sulfur-free solvents. 3. Increase the catalyst loading, although this may not be effective if the poison is potent. |
| Reaction starts but does not go to completion. | Nitrogen Heterocycle Inhibition: If your this compound substrate or coupling partner contains a basic nitrogen heterocycle (e.g., pyridine), it can coordinate to the palladium and inhibit the reaction. | 1. Use a higher catalyst loading. 2. Employ ligands that can compete with the coordinating heterocycle. 3. Modify the substrate to protect the nitrogen atom if possible. |
Quantitative Data on Catalyst Poisoning
The following tables summarize the impact of common poisons on catalyst performance in relevant reactions.
Table 1: Effect of Water on Glycerol Conversion in Acetalization Reactions to Form 1,3-Dioxolanes
| Catalyst | Reactants | Water Content | Glycerol Conversion (%) | Reference |
| Amberlyst-15, K-10 montmorillonite, p-toluene-sulfonic acid | Glycerol, Aqueous Formaldehyde | High (from aqueous solution) | 60 - 80 | [1] |
| Zeolite Beta (Si/Al = 16) | Glycerol, Aqueous Formaldehyde | High (from aqueous solution) | > 95 | [1] |
| Amberlyst 36 | Crude-like Glycerol, Acetone | 24 wt% | Good, stable conversion | [5] |
| Amberlyst 36 | Crude-like Glycerol, Acetone | 49 wt% | Poorer performance | [5] |
Table 2: Effect of Catalyst Loading on Glycerol Conversion using Amberlyst-15 in Acetalization with Acetone
| Catalyst Loading (wt% of glycerol) | Glycerol Conversion (%) |
| 1 | ~68 |
| 3 | ~87 |
| 5 | >87 |
| 7 | ~88 |
Note: Data compiled from multiple sources under varying reaction conditions.[7][8] This table illustrates a general trend.
Experimental Protocols
Protocol 1: Regeneration of a Coked Zeolite Catalyst
This protocol provides a general procedure for the regeneration of a zeolite catalyst deactivated by coke formation during a this compound synthesis reaction.
Materials:
-
Coked zeolite catalyst
-
Tube furnace
-
Air or a mixture of oxygen and an inert gas (e.g., nitrogen)
-
Quartz or ceramic reactor tube
Procedure:
-
Place the coked zeolite catalyst in the reactor tube within the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any residual reactants.
-
Begin heating the furnace to the desired regeneration temperature. A typical temperature range for burning off coke is 500-600°C.[4]
-
Once the temperature has stabilized, introduce a controlled flow of air or an oxygen/inert gas mixture. The oxygen concentration is often kept low initially to control the exothermic coke combustion and prevent overheating, which can damage the zeolite structure.
-
Hold the catalyst at the regeneration temperature for a period of 2-6 hours, or until the coke has been completely removed. This can be monitored by analyzing the composition of the off-gas (looking for the cessation of CO₂ production).
-
After the regeneration is complete, switch the gas flow back to an inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst is now ready for reuse. Its textural and acidic properties can be characterized to confirm the effectiveness of the regeneration.
Visualizations
Below are diagrams illustrating key concepts in catalyst poisoning and troubleshooting.
Caption: Mechanism of catalyst poisoning by blocking of active sites.
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
References
- 1. Water-tolerant zeolite catalyst for the acetalisation of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. Towards a Rational Design of a Continuous-Flow Method for the Acetalization of Crude Glycerol: Scope and Limitations of Commercial Amberlyst 36 and AlF3·3H2O as Model Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.ugm.ac.id [journal.ugm.ac.id]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dioxole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of 1,3-dioxole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1,3-dioxoles during workup?
A1: 1,3-Dioxoles, which are cyclic acetals or ketals, are generally stable under neutral and basic conditions.[1] They are, however, sensitive to acidic conditions, which can cause hydrolysis back to the corresponding carbonyl compound (aldehyde or ketone) and diol.[1] Therefore, it is crucial to neutralize any acid catalyst used in the reaction before or during the aqueous workup.
Q2: How can I effectively neutralize the acid catalyst before workup?
A2: To prevent hydrolysis of the this compound, the acid catalyst should be neutralized. This is typically achieved by washing the reaction mixture with a mild aqueous basic solution. Common choices include saturated sodium bicarbonate (NaHCO₃) solution, potassium carbonate (K₂CO₃) solution, or a dilute sodium hydroxide (B78521) (NaOH) solution.[2] It is important to perform this neutralization step before extensive contact with water, especially if residual acid is present.
Q3: What are the common organic solvents used for extracting 1,3-dioxoles?
A3: A variety of common organic solvents can be used for the extraction of 1,3-dioxoles from the reaction mixture. The choice of solvent depends on the polarity of the specific this compound derivative. Commonly used solvents include diethyl ether, ethyl acetate, dichloromethane (B109758) (DCM), and toluene.[2]
Q4: My this compound is somewhat water-soluble. How can I minimize its loss during aqueous workup?
A4: To reduce the loss of water-soluble organic compounds during extraction, you can use a technique called "salting out." This involves washing the organic layer with a saturated aqueous solution of sodium chloride (brine). The high concentration of salt in the aqueous layer decreases the solubility of the organic compound in the aqueous phase, thus driving it into the organic layer.
Q5: Can I purify 1,3-dioxoles by distillation?
A5: Yes, distillation is a common method for purifying 1,3-dioxoles, especially for relatively simple and thermally stable derivatives. For example, 2-phenyl-1,3-dioxolane (B1584986) can be purified by distillation.[2] For more complex or heat-sensitive molecules, other purification techniques like column chromatography may be more suitable.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound reactions.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after workup | Hydrolysis of the this compound: This is the most common cause of low yield and is due to the presence of residual acid catalyst during the aqueous wash. | - Neutralize thoroughly: Before adding water, quench the reaction with a mild base (e.g., triethylamine). During the workup, wash the organic layer with a saturated solution of sodium bicarbonate or potassium carbonate until the aqueous layer is basic. - Minimize contact with acid: Perform the neutralization step quickly and avoid prolonged exposure to even mildly acidic conditions. |
| Product loss during extraction: The this compound may have some solubility in the aqueous layer, especially if it is a low molecular weight derivative or contains polar functional groups. | - Use brine wash: Wash the organic layer with saturated aqueous NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. - Back-extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Incomplete reaction: The low yield may be a result of the reaction not going to completion rather than a workup issue. | - Monitor the reaction: Use techniques like TLC or GC to monitor the reaction progress and ensure it has gone to completion before initiating the workup. | |
| Product appears to be the starting carbonyl compound (aldehyde or ketone) | Complete hydrolysis of the this compound: This indicates significant exposure to acidic conditions during the workup. | - Strictly anhydrous conditions: Ensure all solvents and reagents are dry if the reaction is sensitive to water. - Careful neutralization: As mentioned above, thorough and immediate neutralization of the acid catalyst is critical. Consider adding the reaction mixture to the basic solution rather than the other way around to ensure a rapid pH change. |
| Formation of a stable emulsion during extraction | Presence of surfactants or fine solids: Byproducts or certain starting materials can act as emulsifying agents. | - Brine wash: Adding saturated NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove fine particulates that may be stabilizing the emulsion. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. - Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation. |
| Presence of a diol byproduct in the final product | Partial hydrolysis of the this compound: Similar to complete hydrolysis, but to a lesser extent. | - Optimize neutralization and washing: Refine the basic wash procedure to ensure all acid is removed. - Purification: The diol byproduct can often be removed by column chromatography or by washing the organic layer with water (if the diol is sufficiently water-soluble and the product is not). |
Experimental Protocols
General Aqueous Workup Procedure for an Acid-Catalyzed this compound Formation
This protocol provides a general guideline for the workup of a reaction where a this compound has been formed using an acid catalyst (e.g., p-toluenesulfonic acid).
-
Cool the reaction mixture: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quench the reaction (optional but recommended): Add a small amount of a tertiary amine base, such as triethylamine, to neutralize the bulk of the acid catalyst.
-
Dilute with organic solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to dissolve the product and create two distinct phases upon addition of the aqueous solution.
-
Transfer to a separatory funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Neutralizing wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the separatory funnel.
-
Caution: If there is a significant amount of unneutralized acid, CO₂ gas will be evolved. Vent the separatory funnel frequently by inverting it and opening the stopcock.
-
-
Separate the layers: Gently shake the funnel, allowing the layers to separate. Drain the aqueous layer.
-
Repeat the wash: Repeat the wash with the basic solution to ensure all the acid has been removed. Check the pH of the aqueous layer with pH paper to confirm it is basic.
-
Water wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove dissolved water from the organic layer.
-
Dry the organic layer: Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Allow it to stand for at least 15-20 minutes, swirling occasionally.
-
Filter and concentrate: Filter the organic layer to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound product.
-
Purify: Purify the crude product as necessary, for example, by distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree to diagnose the cause of low product yield.
General Aqueous Workup Workflow
Caption: A standard workflow for the aqueous workup of a this compound reaction.
References
1,3-Dioxole Synthesis: Technical Support Center for Scale-Up Operations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 1,3-dioxoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot or industrial scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of 1,3-dioxole synthesis.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Unfavorable Equilibrium: The formation of this compound from diols and aldehydes/ketones is often a reversible reaction. Water produced as a byproduct can shift the equilibrium back towards the starting materials.[1] - Catalyst Deactivation: The acidic catalyst may be neutralized or poisoned by impurities in the starting materials or by side reactions. - Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to side product formation. | - Implement continuous removal of water from the reaction mixture using a Dean-Stark apparatus or by performing azeotropic distillation.[2] - Consider using reactive distillation, which combines reaction and separation in a single unit to continuously remove products and byproducts.[3][4] - Ensure starting materials are of high purity. Perform catalyst screening to identify a more robust catalyst, such as a heterogeneous acid catalyst (e.g., ion-exchange resin), which can also simplify removal.[3][5] - Optimize the reaction temperature through a Design of Experiments (DoE) approach to find the optimal balance between reaction rate and selectivity. |
| Formation of Byproducts | - Side Reactions: Depending on the substrates and conditions, side reactions such as polymerization of the aldehyde (especially formaldehyde) or acid-catalyzed decomposition of starting materials or products can occur.[3] - Excessive Reaction Time/Temperature: Prolonged exposure to acidic conditions at high temperatures can promote the formation of degradation products. | - Use a stable form of the aldehyde, such as paraformaldehyde or trioxane, instead of aqueous formaldehyde (B43269) to minimize water content and side reactions.[1] - Employ a milder, heterogeneous catalyst to reduce degradation.[5] - Optimize reaction time and temperature. Monitor the reaction progress using in-situ analytics (e.g., GC, HPLC) to stop the reaction upon completion. |
| Difficulty in Product Purification | - Azeotrope Formation: this compound and its parent compound 1,3-dioxolane (B20135) can form azeotropes with water, making complete separation by simple distillation difficult.[1][2] - Close Boiling Points: Impurities or byproducts may have boiling points close to the desired product, complicating purification by distillation. | - For water azeotropes, employ azeotropic distillation with a solvent like cyclohexane (B81311). The ternary azeotrope of dioxolane-water-cyclohexane can be distilled off, with the water separating upon cooling, allowing the solvent to be recycled.[2] - Consider pressure-swing distillation, where the composition of the azeotrope changes with pressure, allowing for separation.[3][4] - If distillation is ineffective, explore other purification methods such as column chromatography or crystallization if the product is a solid.[6] |
| Runaway Reaction / Poor Heat Transfer | - Exothermic Reaction: The formation of this compound can be exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase. - Inadequate Reactor Configuration: A standard batch reactor may not provide sufficient surface area for heat exchange as the volume increases. | - Ensure the reactor is equipped with an adequate cooling system (e.g., jacket, cooling coils). - For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. - Evaluate the use of a continuous flow reactor, which offers superior heat and mass transfer, making the process safer and easier to control at scale.[5][7] |
| Safety Hazards | - Flammability: 1,3-Dioxolane is a highly flammable liquid and its vapors can form explosive mixtures with air.[8][9] - Static Discharge: Flammable solvents and vapors can be ignited by static electricity.[10][11] | - All scale-up operations must be conducted in a well-ventilated area, away from ignition sources.[8][10] Use explosion-proof equipment.[11] - Ensure all equipment, containers, and personnel are properly grounded and bonded to prevent the buildup of static charge.[8][10] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling 1,3-dioxoles at an industrial scale?
A1: Due to the high flammability of compounds like 1,3-dioxolane, stringent safety measures are critical.[9] Key precautions include:
-
Handling: Use in a well-ventilated area with explosion-proof equipment.[8] Keep away from all sources of ignition, including heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[11] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant clothing.[12]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated fireproof place.[9][10] Vapors are heavier than air and can accumulate in low areas, so proper ventilation is crucial.[8]
-
Spills: In case of a spill, remove all ignition sources and ventilate the area.[9] Contain the spill using a non-flammable absorbent material like sand or diatomaceous earth and dispose of it according to local regulations.[8]
Q2: How can I efficiently remove water during a synthesis that is sensitive to it?
A2: Water removal is crucial as its presence can inhibit the reaction equilibrium.[1] On a large scale, the most effective methods are:
-
Azeotropic Distillation: This is a common industrial method. For the synthesis of 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde, adding a solvent like cyclohexane allows for the removal of water as a lower-boiling ternary azeotrope.[2]
-
Reactive Distillation: This advanced technique combines the chemical reaction and the separation of products in a single column. As the this compound is formed, it is continuously distilled away from the reaction zone, driving the reaction to completion. This method can significantly improve yield and reduce energy consumption.[3][4]
Q3: Is a batch or continuous process better for scaling up this compound synthesis?
A3: While batch processes are common in the lab, a continuous flow process often offers significant advantages for scale-up, particularly for reactions like the acylation of 1,3-benzodioxole (B145889).[5] The benefits include:
-
Improved Safety: Better control over temperature and reaction parameters due to a high surface-area-to-volume ratio.[7]
-
Higher Efficiency: Can achieve higher conversion and selectivity in shorter residence times.[5]
-
Easier Scale-Up: Scaling up is typically achieved by running the process for a longer duration rather than using larger, more complex reactors.[7]
-
Catalyst Reuse: It is particularly advantageous when using heterogeneous catalysts in packed bed reactors, simplifying catalyst separation and recycling.[5][7]
Q4: What are the primary methods for purifying 1,3-dioxoles at scale?
A4: The primary method is distillation. However, due to the potential for azeotrope formation with water, a multi-step distillation process is often required.[2] A typical large-scale purification process for 1,3-dioxolane involves:
-
Neutralization/Initial Treatment: The crude product may be treated with a base (e.g., NH3) to neutralize the acid catalyst.[2]
-
First Rectification: A distillation step to separate the product from heavier components, often yielding a dioxolane-water azeotrope.[2]
-
Azeotropic Distillation: The azeotrope is then subjected to a final distillation with an entrainer like cyclohexane to remove the remaining water and yield the high-purity product.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dioxolane from Ethylene Glycol and Paraformaldehyde
This protocol is based on the principle of acetal (B89532) formation with continuous water removal.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Charge the reactor with ethylene glycol, paraformaldehyde, and a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or an acidic ion-exchange resin. For easier scale-up and removal, a heterogeneous catalyst is preferred.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected and by analyzing samples of the reaction mixture via GC. The reaction is complete when no more water is produced.
-
Workup: Cool the reaction mixture. If a homogeneous catalyst was used, neutralize it with a base (e.g., sodium bicarbonate solution). If a heterogeneous catalyst was used, filter it off.
-
Purification: Purify the crude 1,3-dioxolane by fractional distillation. First, remove the solvent at atmospheric pressure. Then, distill the product under reduced pressure to achieve high purity.
Protocol 2: Continuous Flow Acylation of 1,3-Benzodioxole
This protocol is adapted from modern methods emphasizing process intensification.[5][7]
-
System Setup: Construct a flow chemistry setup consisting of two HPLC pumps, a T-mixer, a packed-bed reactor (a column packed with a heterogeneous acid catalyst like Aquivion®), a back-pressure regulator, and a collection vessel. The reactor should be placed in a column heater or oil bath for temperature control.
-
Reagent Preparation: Prepare two separate solutions. Solution A consists of 1,3-benzodioxole in a suitable solvent. Solution B consists of the acylating agent (e.g., propionic anhydride) in the same solvent.
-
Reaction Execution: Pump both solutions at defined flow rates through the T-mixer and into the heated packed-bed reactor. The residence time is controlled by the total flow rate and the reactor volume.
-
Collection: The product stream exiting the back-pressure regulator is collected.
-
Steady State: Allow the system to reach a steady state before collecting the product for analysis and purification.
-
Workup and Purification: The collected product stream can be concentrated under reduced pressure. The unreacted starting material and the desired acylated product can be separated by vacuum distillation.[5]
Data Presentation
Table 1: Comparison of Catalysts in the Acylation of 1,3-Benzodioxole[5]
| Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) for 1-(benzo[d][9][10]dioxol-5-yl)propan-1-one |
| AquivionSO₃H® | 100 | 30 | 73 | 62 |
| Fe-Aquivion | 120 | 15 | 31 | 55 |
| Zn-Aquivion | 120 | 15 | 45 | 45 |
Reaction Conditions: Continuous flow process with a 1:1 molar ratio of 1,3-benzodioxole to propionic anhydride.
Visualizations
Caption: High-level workflow for scaling up this compound synthesis.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
- 1. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 2. US3857759A - Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane - Google Patents [patents.google.com]
- 3. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pallavchemicals.com [pallavchemicals.com]
Technical Support Center: Managing Moisture Sensitivity in 1,3-Dioxole Reactions
This guide is intended for researchers, scientists, and drug development professionals working with 1,3-dioxoles and other moisture-sensitive compounds. It provides troubleshooting advice and frequently asked questions to address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: Why is 1,3-dioxole so sensitive to moisture?
A1: this compound is a cyclic acetal (B89532). Acetals are susceptible to hydrolysis (cleavage by water), especially in the presence of even trace amounts of acid.[1][2][3] This reaction is often catalyzed by Brønsted or Lewis acids.[4] The hydrolysis reaction breaks the acetal linkage, leading to the formation of an aldehyde or ketone and a diol, which can result in impurities and a lower yield of the desired product.
Q2: What are the primary consequences of moisture contamination in a this compound reaction?
A2: The main consequences of moisture contamination are:
-
Hydrolysis: As mentioned above, this is the cleavage of the this compound ring to form undesired byproducts.[1][2]
-
Undesired Polymerization: In the context of cationic polymerization, water can act as an initiator or a chain transfer agent, leading to uncontrolled polymerization or polymers with different properties than intended.[5][6][7] This can result in a significant decrease in the yield of the desired monomeric product and the formation of oligomeric or polymeric impurities that can be difficult to remove.
-
Reaction with Moisture-Sensitive Reagents: If the reaction involves other moisture-sensitive reagents, such as Grignard reagents or organolithiums, water will react with and consume these reagents, leading to a lower yield or complete failure of the reaction.[8][9]
Q3: How can I tell if my this compound or solvent is contaminated with water?
A3: Visual inspection is often not sufficient to detect low but still detrimental levels of water. The most reliable method for quantifying water content in solvents and reagents is Karl Fischer titration .[10][11][12][13][14] This technique is highly specific to water and can detect concentrations down to the parts-per-million (ppm) range.[11][13][15] For a qualitative and rapid check of solvent dryness, indicators like sodium benzophenone (B1666685) ketyl can be used for ethereal solvents (a persistent blue or purple color indicates dryness).[16]
Q4: How should I store this compound and other moisture-sensitive reagents?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] For highly sensitive applications, storage in a glovebox with a controlled inert atmosphere is recommended.[17][18][19] Commercially available reagents are often supplied in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[20][21]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Q: My reaction using this compound resulted in a very low yield or only recovered starting material. What could be the cause?
A: This is a common issue when working with moisture-sensitive compounds. The following troubleshooting steps can help identify the problem:
-
Assess the Reaction Environment:
-
Were all glassware and equipment rigorously dried? Glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use to remove adsorbed water.[8][20][22]
-
Was the reaction performed under a positive pressure of a dry, inert atmosphere (nitrogen or argon)? Even small leaks can introduce moisture and oxygen. Ensure all connections are secure and properly greased (if using ground glass joints).[23][24][25]
-
-
Evaluate the Purity of Reagents and Solvents:
-
How dry was the solvent? The water content of the solvent is a critical factor. Refer to the tables below for the effectiveness of different drying methods. For highly sensitive reactions, freshly distilled and tested solvents are recommended.
-
Was the this compound pure and dry? If the purity is in doubt, it may need to be freshly distilled from a suitable drying agent (e.g., sodium) under an inert atmosphere.
-
Were other reagents in the reaction also sensitive to moisture? If so, their quality should also be assessed.
-
-
Review the Experimental Procedure:
Problem 2: Presence of Unexpected Side Products
Q: My reaction produced significant amounts of unexpected byproducts. Could this be related to moisture?
A: Yes, the presence of water can lead to several side reactions:
-
Hydrolysis Products: If your side products correspond to the aldehyde/ketone and diol that would result from the hydrolysis of your this compound starting material or product, this is a strong indication of water contamination.
-
Polymeric Material: The formation of a viscous oil or an insoluble solid can indicate that water has initiated the cationic polymerization of the this compound.[6]
-
Products from Reaction with Quenched Reagents: If your reaction uses a strong base (e.g., n-butyllithium), water will quench it to form butane. The intended reaction will not proceed, and you may only isolate starting materials or products from subsequent steps.
Problem 3: The Reaction Appears Sluggish or Does Not Initiate
Q: My reaction is very slow or fails to start. What should I check?
A: This can often be traced back to insufficient exclusion of water:
-
Check the Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. A bubbler in the gas outlet line is a good visual indicator of positive pressure.[20]
-
Solvent and Reagent Dryness: Even trace amounts of water can inhibit some reactions. Consider if your solvent drying and reagent handling procedures are sufficient for the sensitivity of your reaction. For extremely sensitive reactions, using a glovebox for all manipulations is the best practice.[17][18]
-
Purity of Starting Materials: Impurities other than water can also inhibit reactions. Consider purifying your starting materials if their quality is uncertain.
Data Presentation
Table 1: Efficiency of Common Solvent Drying Agents
The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. Data is compiled from studies utilizing Karl Fischer titration for accurate water quantification.
| Solvent | Drying Agent (w/v or v/v) | Time | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux | ~43 | [17] |
| 3Å Molecular Sieves (20%) | 48 h | <10 | [17] | |
| Activated Alumina | Single Pass | <10 | [13] | |
| Toluene | Sodium/Benzophenone | Reflux | ~34 | [13] |
| 3Å Molecular Sieves | 24 h | <5 | [13] | |
| Activated Silica Gel | Single Pass | <5 | [13] | |
| Dichloromethane (DCM) | Calcium Hydride | Reflux | ~13 | [17] |
| 3Å Molecular Sieves | 24 h | <5 | [17] | |
| Activated Silica Gel | Single Pass | <5 | [17] | |
| Acetonitrile | Phosphorus Pentoxide (5%) | 24 h | ~9 | [17] |
| 3Å Molecular Sieves (20%) | 72 h | <10 | [17] | |
| Activated Alumina | Single Pass | <10 | [13] | |
| Ethanol | 3Å Molecular Sieves (20%) | 120 h | ~8 | [13] |
| KOH powder (10%) | 24 h | ~26 | [13] |
Table 2: Methods for Water Content Determination
| Method | Principle | Typical Range | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with iodine | 1 ppm to 100% | Highly specific to water, accurate, and precise.[10][12][13] | Can be affected by side reactions with certain compounds (e.g., ketones, aldehydes).[28] |
| Coulometric KF | Electrochemical generation of iodine | 1 ppm to 5% | Very high sensitivity for trace amounts of water.[11] | Slower for high water content. |
| Volumetric KF | Titration with a standardized iodine solution | 100 ppm to 100% | Faster for samples with high water content.[11] | Less sensitive than coulometric method. |
| Sodium/Benzophenone Indicator | Visual color change | Qualitative | Provides a clear visual indication of dryness for ethereal solvents. | Not quantitative; only indicates water content is very low. |
| ¹⁹F NMR Spectroscopy | Reaction with a fluorine-containing reagent | >0.1 ppm | Highly sensitive and can be performed in an inert atmosphere.[29] | Requires specialized reagents and an NMR spectrometer. |
Experimental Protocols
Protocol 1: Drying an Organic Solvent with Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 300-400°C under vacuum for several hours.[30] Allow to cool to room temperature under an inert atmosphere.
-
Solvent Treatment: Add the activated molecular sieves (typically 10-20% by volume) to the solvent in a flask equipped with a septum or under an inert atmosphere.[13][16][30]
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24-48 hours to achieve optimal dryness.[13][16]
-
Transfer: Transfer the dry solvent for use via a dry syringe or cannula under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and a septum) and flame-dry all parts under vacuum or oven-dry and assemble while hot.[20][25]
-
Evacuate and Refill: Connect the assembled apparatus to a Schlenk line. Evacuate the flask to remove air and then backfill with a dry inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[23][24][31]
-
Addition of Reagents:
-
Solids: If air-stable, add the solid to the flask before the evacuate-refill cycles. If air-sensitive, transfer the solid in a glovebox or via a solid addition tube under a positive flow of inert gas.[23][31]
-
Liquids: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[11][27] For larger volumes or highly sensitive reagents, use a cannula transfer technique.[23][27]
-
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored with an oil bubbler.[20]
Protocol 3: Aqueous Work-up and Quenching of Moisture-Sensitive Reactions
-
Cooling: Once the reaction is complete, cool the reaction mixture to a safe temperature (often 0°C) in an ice bath.
-
Quenching: Slowly and carefully add a quenching agent to the reaction mixture with vigorous stirring. For highly reactive species, a less reactive quenching agent (e.g., isopropanol) should be used before the addition of water.[11][16][32] The quenching process should be performed in a fume hood, as flammable gases may be evolved.[5]
-
Extraction: After quenching, proceed with a standard aqueous work-up, which typically involves diluting the reaction mixture with an organic solvent and washing with aqueous solutions (e.g., water, brine, or acidic/basic solutions) in a separatory funnel to remove salts and water-soluble impurities.[2][33]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. rzepa.net [rzepa.net]
- 2. The roles of water in the hydrolysis of an acetal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. radtech.org [radtech.org]
- 6. scribd.com [scribd.com]
- 7. osti.gov [osti.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pnnl.gov [pnnl.gov]
- 13. rubingroup.org [rubingroup.org]
- 14. mt.com [mt.com]
- 15. mcckf.com [mcckf.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. researchgate.net [researchgate.net]
- 22. How To [chem.rochester.edu]
- 23. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 26. ehs.utexas.edu [ehs.utexas.edu]
- 27. ehs.uci.edu [ehs.uci.edu]
- 28. measurlabs.com [measurlabs.com]
- 29. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 32. Tips & Tricks [chem.rochester.edu]
- 33. youtube.com [youtube.com]
"characterization of unexpected side products of 1,3-Dioxole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dioxole. The focus is on the characterization of unexpected side products that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products in reactions involving this compound?
A1: The two most prevalent unexpected side reactions involving this compound and its saturated analog, 1,3-dioxolane (B20135), are acid-catalyzed hydrolysis and cationic ring-opening polymerization. Hydrolysis leads to the formation of ring-opened products, while polymerization can produce a mixture of linear and cyclic oligomers or polymers.[1][2] The inherent instability of the this compound ring, due to its enolic ether character and acetal (B89532) functionality, makes it susceptible to these transformations, especially in the presence of acidic catalysts or impurities.
Q2: My reaction mixture has become viscous and difficult to handle. What could be the cause?
A2: A significant increase in viscosity is a strong indicator of polymerization. 1,3-dioxolane, and by extension this compound, can undergo rapid cationic ring-opening polymerization, especially in the presence of Lewis or Brønsted acids.[2] This process can lead to the formation of high molecular weight polydioxolane, resulting in a viscous or even solid reaction mixture.
Q3: I am observing multiple unexpected peaks in my GC-MS analysis. What are the likely identities of these byproducts?
A3: Besides the primary products from hydrolysis or polymerization, you may be observing a series of cyclic oligomers. During cationic polymerization, "backbiting" reactions can lead to the formation of stable cyclic structures of varying sizes.[1] These cyclic oligomers will have different retention times in GC analysis compared to their linear counterparts. Other possibilities include adducts with solvents or other reactive species present in the reaction mixture.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following:
-
Control of Acidity: Carefully control the pH of your reaction mixture. The use of non-acidic or buffered conditions can suppress both hydrolysis and cationic polymerization.
-
Purity of Reagents: Ensure that all starting materials, solvents, and catalysts are free from acidic impurities.
-
Temperature Control: Some polymerization reactions are sensitive to temperature. Running the reaction at a lower temperature may reduce the rate of side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation or polymerization.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Water-Soluble, Uncharacterized Material.
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis: Trace amounts of acid and water in the reaction mixture can lead to the hydrolysis of the this compound ring, forming ethylene (B1197577) glycol and formaldehyde (B43269) or their derivatives. | 1. Check pH: Test the pH of all reagents and solvents. Neutralize any acidic components if possible. 2. Use Dry Solvents: Ensure all solvents are rigorously dried before use. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 4. Analysis of Aqueous Phase: If an aqueous workup is performed, analyze the aqueous layer for the presence of ethylene glycol or its derivatives. |
Issue 2: Formation of a High Molecular Weight, Insoluble or Gummy Precipitate.
| Possible Cause | Troubleshooting Steps |
| Cationic Ring-Opening Polymerization: The presence of a cationic initiator (e.g., Lewis acids, strong protic acids) can trigger the polymerization of this compound.[2] | 1. Identify Cationic Species: Review all reagents and catalysts to identify any potential cationic initiators. 2. Use a Proton Sponge: If an acid is necessary for the primary reaction, consider adding a non-nucleophilic proton sponge to scavenge stray protons that could initiate polymerization. 3. Change Catalyst: If a Lewis acid is the culprit, explore alternative, less oxophilic catalysts. 4. Characterize the Precipitate: If possible, analyze the precipitate by techniques like NMR to confirm the presence of a polydioxolane structure. |
Issue 3: Complex Mixture of Byproducts Observed by TLC, GC, or LC-MS.
| Possible Cause | Troubleshooting Steps |
| Formation of Cyclic Oligomers: During polymerization, intramolecular chain transfer ("backbiting") can compete with chain propagation, leading to the formation of a distribution of cyclic oligomers.[1] | 1. Optimize Monomer/Initiator Ratio: Increasing the monomer to initiator ratio has been shown to lead to a higher amount of cyclic structures.[1] Experiment with different ratios to find an optimal balance. 2. Control Monomer Addition: The rate of monomer addition can influence the formation of cyclic byproducts. A slower addition rate may favor linear polymer formation.[1] 3. Purification: Purification techniques such as precipitation can be used to separate the desired linear polymer from the lower molecular weight cyclic fraction.[1] |
Data Presentation
Table 1: Influence of Monomer-to-Initiator Ratio on Side Product Formation in Cationic Polymerization of 1,3-Dioxolane
| Monomer:Initiator Ratio | Conversion (%) | Observation | Reference |
| 50:1 | 65 | Increased amount of cyclic structures and broader molecular weight distribution. | [1] |
| 100:1 | 60 | Significant presence of cyclic oligomers observed in MALDI-TOF MS. | [1] |
| 200:1 | 55 | Higher proportion of cyclic byproducts relative to linear polymer. | [1] |
Note: This table is a qualitative summary based on trends reported in the literature. Exact quantitative data will vary with specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of this compound Reaction Mixtures
This protocol provides a general guideline for the analysis of reaction mixtures to identify volatile side products.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) by adding it to a vial containing a suitable quenching agent (e.g., triethylamine (B128534) for acid-catalyzed reactions).
-
Dilute the quenched sample with a volatile organic solvent suitable for GC-MS analysis (e.g., dichloromethane, ethyl acetate). A typical dilution would be 1:100 or 1:1000 depending on the concentration of the reaction mixture.
-
If the sample contains solid particles, centrifuge or filter it before transferring to a GC vial.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
-
Data Analysis:
-
Identify peaks corresponding to the starting materials, expected product, and any unexpected side products.
-
Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley) to tentatively identify the side products.
-
For cyclic oligomers, look for a series of peaks with repeating mass units corresponding to the this compound monomer (72.07 g/mol ).
-
Protocol 2: NMR Spectroscopy for the Characterization of Polymeric and Oligomeric Side Products
This protocol outlines the use of ¹H and ¹³C NMR to characterize polymeric and oligomeric side products.
-
Sample Preparation:
-
Isolate the side product of interest through precipitation, extraction, or chromatography.
-
Dry the isolated material thoroughly under vacuum to remove residual solvents.
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Resonances for Polydioxolane:
-
The repeating unit of polydioxolane (-O-CH₂-O-CH₂-CH₂-) will show characteristic signals. The methylene (B1212753) protons of the oxymethylene group (-O-CH₂-O-) are expected around δ 4.7-4.8 ppm, while the ethylene glycol protons (-O-CH₂-CH₂-O-) will appear around δ 3.7-3.8 ppm.[2]
-
-
Analysis of End Groups: For linear oligomers, signals from the end groups (e.g., hydroxyl groups if initiated by water) can be identified and used to estimate the degree of polymerization.
-
Distinguishing Linear vs. Cyclic: The absence of end-group signals in a purified oligomeric sample is a strong indication of a cyclic structure.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Resonances for Polydioxolane:
-
The carbon of the oxymethylene group (-O-C H₂-O-) is expected around δ 95 ppm.
-
The carbons of the ethylene glycol unit (-O-C H₂-C H₂-O-) are expected around δ 65-67 ppm.
-
-
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Competing pathways in cationic polymerization of this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
- 1. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00904K [pubs.rsc.org]
Technical Support Center: Optimizing Selectivity in the Functionalization of 1,3-Dioxole
Welcome to the technical support center for the functionalization of 1,3-dioxole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high selectivity in their synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound and related derivatives.
Issue 1: Low or No Reaction Yield
Possible Causes and Solutions:
-
Reagent Purity and Stoichiometry: Impure starting materials or incorrect stoichiometry can significantly impact reaction outcomes. Ensure all reagents and solvents are of appropriate purity and that amounts are calculated and measured accurately.[1] It is advisable to purify reagents and solvents if necessary.[1]
-
Reaction Conditions: Temperature, reaction time, and stirring are critical parameters.
-
Ensure the reaction is maintained at the correct temperature. For instance, in the reaction of 5-chloromethyl-6-nitrobenzo[2][3]dioxole with carbonyl compounds using TDAE, the reaction is typically initiated at -20°C for 1 hour before warming to room temperature.[3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC) to determine the optimal reaction time and to avoid decomposition of the product from prolonged reaction times.[1]
-
Ensure efficient stirring to maintain a homogenous reaction mixture.[1]
-
-
Moisture or Air Sensitivity: Some reactions involving this compound functionalization may be sensitive to moisture or air.
-
Flame-dry or oven-dry all glassware before use.[1]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are known to be air-sensitive.
-
-
Product Loss During Workup: Significant amounts of the desired product can be lost during the extraction and purification steps.[4][5]
Issue 2: Poor Regio- or Chemoselectivity
Possible Causes and Solutions:
-
Inappropriate Catalyst or Reagent: The choice of catalyst and reagents is paramount in directing the selectivity of a reaction.[6][7]
-
For reactions involving multiple functional groups, select a reagent known to be chemoselective for the desired transformation. For example, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and can selectively reduce aldehydes in the presence of less reactive carbonyl groups.[8]
-
In palladium-catalyzed reactions of 1,3-dienes, the choice of ligand can control the regioselectivity of the heteroannulation.[9]
-
Catalyst-controlled site-selective C-H functionalization can be achieved by using different metal catalysts (e.g., Rh(I) vs. Ir(III)) to direct the reaction to different positions on a heterocyclic scaffold.[10][11][12]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of a reaction.[8] Experiment with a range of solvents to find the optimal conditions for your specific transformation.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substrate play a crucial role in determining the site of functionalization.[8]
-
Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups can direct nucleophilic attack.
-
Bulky substituents can hinder reaction at nearby sites, favoring functionalization at less sterically crowded positions.
-
-
Protecting Group Strategy: When multiple reactive sites are present, employing a protecting group strategy can ensure that the reaction occurs only at the desired location.[13] 1,3-Dioxolanes are commonly used to protect 1,2- and 1,3-diols or carbonyl groups.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of a 1,3-dipolar cycloaddition involving a this compound derivative?
A1: The regioselectivity of 1,3-dipolar cycloadditions can be influenced by several factors:
-
Electronic Properties: The interaction between the most nucleophilic center of one reagent and the most electrophilic center of the other often dictates the regioselectivity.[17]
-
Catalysis: The use of a catalyst, such as a Lewis acid or a transition metal, can alter the electronic properties of the reactants and thus control the regioselectivity.[18]
-
Confinement: Performing the reaction within a molecular container or cage can switch the regioselectivity of the cycloaddition.[19]
Q2: What are the best practices for setting up a reaction for the functionalization of a sensitive this compound substrate?
A2: For sensitive substrates, the following practices are recommended:
-
Inert Atmosphere: Use an inert atmosphere (N₂ or Ar) to prevent degradation by oxygen or reaction with moisture.
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry.
-
Controlled Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate and temperature.[5]
-
Temperature Control: Maintain a constant and appropriate temperature using a cryostat or an ice/salt bath for low-temperature reactions.
Q3: My product appears to be decomposing during silica (B1680970) gel chromatography. What can I do?
A3: 1,3-Dioxolanes can be acid-sensitive.[15][16] If you suspect your product is decomposing on silica gel:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (typically 1% in the eluent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or Florisil.
-
Alternative Purification Methods: Explore other purification techniques like preparative TLC, recrystallization, or distillation if your compound is stable under those conditions.
Data Presentation
Table 1: Reaction of 5-chloromethyl-6-nitrobenzo[2][3]dioxole with Carbonyl Compounds using TDAE [3]
| Entry | Carbonyl Compound | Product | Yield (%) |
| 4a | Benzaldehyde | 2-(6-nitrobenzo[2][3]dioxol-5-yl)-1-phenylethanol | 75 |
| 4b | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-(6-nitrobenzo[2][3]dioxol-5-yl)ethanol | 82 |
| 4c | 4-Methylbenzaldehyde | 1-(4-methylphenyl)-2-(6-nitrobenzo[2][3]dioxol-5-yl)ethanol | 78 |
| 4d | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2-(6-nitrobenzo[2][3]dioxol-5-yl)ethanol | 85 |
| 4g | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-2-(6-nitrobenzo[2][3]dioxol-5-yl)ethanol | 65 |
| 4i | Methyl pyruvate | Methyl 2-hydroxy-2-(6-nitrobenzo[2][3]dioxol-5-ylmethyl)propanoate | 84 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of 5-chloromethyl-6-nitrobenzo[2][3]dioxole with Aromatic Aldehydes using TDAE [3]
-
To a solution of the aromatic aldehyde (3.0 mmol) in anhydrous DMF (5 mL) at -20 °C, add tetrakis(dimethylamino)ethylene (B1198057) (TDAE) (1.0 mmol).
-
Add a solution of 5-chloromethyl-6-nitrobenzo[2][3]dioxole (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the mixture.
-
Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 to 24 hours (monitor by TLC).
-
After completion, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 2-(6-nitrobenzo[2][3]dioxol-5-yl)-1-arylethanol.
Protocol 2: Protection of a Carbonyl Group as a 1,3-Dioxolane (B20135) [15]
-
To a solution of the carbonyl compound (1.0 mmol) in toluene (B28343) (10 mL), add ethylene (B1197577) glycol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the reaction mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,3-dioxolane by distillation or column chromatography if necessary.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing selectivity in chemical reactions.
Caption: A troubleshooting decision tree for diagnosing the cause of low reaction yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Functionalization of 6-nitrobenzo[1,3]dioxole with carbonyl compounds via TDAE methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds via TDAE methodology [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 9. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 16. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 19. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Diels-Alder Reactivity of 1,3-Dioxole and Furan
For Researchers, Scientists, and Drug Development Professionals
Furan (B31954) in Diels-Alder Reactions: A Quantitative Overview
Furan's participation in Diels-Alder reactions is well-documented, though it is generally considered less reactive than its carbocyclic counterpart, cyclopentadiene. This reduced reactivity is attributed to the aromatic character of the furan ring, which is partially lost in the transition state of the cycloaddition. The reactivity and stereoselectivity of furan in Diels-Alder reactions are highly dependent on the nature of the dienophile and the reaction conditions.
Reactivity with Maleic Anhydride (B1165640) and Maleimides
Maleic anhydride and N-substituted maleimides are common dienophiles used in conjunction with furan. These reactions are often reversible, with the stereochemical outcome being subject to kinetic or thermodynamic control.
Table 1: Quantitative Data for the Diels-Alder Reaction of Furan with Maleic Anhydride and N-Phenylmaleimide
| Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | endo:exo Ratio | Reference |
| Maleic Anhydride | Dichloromethane | Room Temp | 24 h | Not specified | Kinetically favored endo | [1] |
| Maleic Anhydride | Diethyl Ether | Not specified | Not specified | Not specified | Thermodynamically favored exo | [1] |
| N-Phenylmaleimide | Chloroform | 60 | 180 min | ~60 | ~1:1.5 | [2] |
| N-Phenylmaleimide | Acetonitrile | 60 | 180 min | ~75 | ~1:1.8 | [2] |
Note: The endo/exo ratio for the reaction with maleic anhydride is highly dependent on reaction time and temperature due to the reversibility of the reaction. The kinetically formed endo adduct can revert to the starting materials and subsequently form the more thermodynamically stable exo adduct upon prolonged reaction times or elevated temperatures.
Factors Influencing Reactivity and Selectivity
Several factors can influence the outcome of Diels-Alder reactions with furan:
-
Substituents: Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it.
-
Temperature: Higher temperatures can increase the reaction rate but may also favor the retro-Diels-Alder reaction, leading to the thermodynamically more stable exo product. The endo adduct is typically favored under kinetic control (lower temperatures and shorter reaction times).[1]
-
Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity.[2]
-
Lewis Acids: The addition of a Lewis acid can catalyze the reaction, often leading to higher yields and altered stereoselectivity.
1,3-Dioxole in Diels-Alder Reactions: A Qualitative Comparison
Direct, quantitative experimental data comparing the Diels-Alder reactivity of this compound with furan under identical conditions is scarce in the reviewed literature. However, a qualitative comparison can be made based on the electronic properties of the two dienes.
The presence of two oxygen atoms in the this compound ring, as opposed to one in furan, is expected to have a significant impact on its electronic structure and, consequently, its reactivity as a diene. The additional oxygen atom in this compound introduces more electronegative centers, which can withdraw electron density from the diene system. This reduction in the electron density of the Highest Occupied Molecular Orbital (HOMO) of this compound would likely lead to a larger HOMO-LUMO energy gap with typical electron-poor dienophiles, resulting in a lower reactivity compared to furan in normal-electron-demand Diels-Alder reactions.
Furthermore, the aromaticity of this compound is expected to be less pronounced than that of furan. While this might suggest a lower energetic barrier to overcome for the loss of aromaticity during the reaction, the overriding electronic effect of the second oxygen atom likely dominates, leading to overall reduced reactivity.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Furan with N-Phenylmaleimide
The following is a representative experimental protocol for the reaction between furan and N-phenylmaleimide.[2]
Materials:
-
Furan
-
N-Phenylmaleimide
-
Solvent (e.g., Chloroform or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Apparatus for monitoring the reaction (e.g., TLC, NMR, or IR)
Procedure:
-
Dissolve equimolar amounts of furan and N-phenylmaleimide in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a condenser to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Monitor the progress of the reaction over time using an appropriate analytical technique. For kinetic studies, aliquots can be taken at regular intervals and analyzed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Reaction Pathways and Stereochemistry
The Diels-Alder reaction between a cyclic diene and a dienophile can proceed through two main stereochemical pathways, leading to the formation of endo and exo adducts.
Caption: Stereochemical pathways in the Diels-Alder reaction of furan and maleimide.
In the case of furan, the endo adduct is generally the kinetic product, formed faster at lower temperatures. The exo adduct is the thermodynamically more stable product and is favored at higher temperatures or after prolonged reaction times, where the reversible nature of the reaction allows for equilibration to the more stable isomer.
Experimental Workflow for Kinetic Analysis
A typical workflow for studying the kinetics of a Diels-Alder reaction involves monitoring the concentration of reactants or products over time at a constant temperature.
Caption: A generalized workflow for the kinetic analysis of a Diels-Alder reaction.
Conclusion
Furan is a moderately reactive diene in Diels-Alder reactions, with its reactivity and stereoselectivity being tunable through the choice of dienophile, reaction conditions, and the presence of substituents. The reaction with common dienophiles like maleic anhydride and maleimides is often reversible, allowing for either kinetic or thermodynamic control of the product distribution. While direct quantitative experimental data for the Diels-Alder reactivity of this compound is limited, fundamental electronic principles suggest that it is likely less reactive than furan in normal-electron-demand Diels-Alder reactions due to the presence of an additional electron-withdrawing oxygen atom. Further experimental investigation is required to provide a definitive quantitative comparison between these two heterocyclic dienes.
References
A Comparative Guide to the Computational Analysis of 1,3-Dioxole and Its Derivatives' Frontier Molecular Orbitals
An Objective Overview for Researchers and Drug Development Professionals
While computational data on the parent 1,3-dioxole molecule is not extensively available in current literature, significant research has been conducted on its derivatives, particularly 1,3-benzodioxole (B145889). This guide provides a comparative analysis based on available data for these derivatives, offering insights into the methodologies and findings relevant to the study of their frontier molecular orbitals (FMOs).
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of molecules.[1][2] The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[3] The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity.[2][4]
Quantitative Data Summary
Computational studies on 1,3-benzodioxole derivatives have employed various quantum chemical methods to determine their FMO energy levels. The following table summarizes key quantitative data from these analyses.
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| (E)-1-(benzo[d][4]dioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one | -6.25 | -2.31 | 3.94 | DFT (B3LYP/6-31+G(d,p)) | [5] |
| TGEDADPDS (a 1,3-benzodioxole derivative) | Not Specified | Not Specified | 2.867 | DFT (DMol3/DNP) | [4] |
Note: Direct computational values for the parent this compound were not available in the surveyed literature. The data presented is for derivatives as specified.
Experimental and Computational Protocols
The accuracy of FMO analysis is highly dependent on the chosen computational methodology. The studies on 1,3-benzodioxole derivatives have utilized established quantum chemical methods.
Density Functional Theory (DFT): A prevalent method for these analyses is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[6]
-
Functional and Basis Set: In a study of (E)-1-(benzo[d][4]dioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives, calculations were performed using the B3LYP functional with a 6-31+G(d,p) basis set.[5]
-
Geometry Optimization: Prior to FMO analysis, the molecular geometry of the compounds is optimized to find the most stable conformation. This is a standard step to ensure the calculated properties correspond to the ground state of the molecule.[5]
-
Software: Commonly used software packages for these types of calculations include Gaussian and Materials Studio.[4][6]
Semi-empirical Methods: For larger molecular systems or initial screenings, semi-empirical methods like AM1, PM3, and MNDO can be employed. These methods are computationally less demanding than DFT but may offer lower accuracy. A study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors utilized various semi-empirical methods to correlate molecular structure with activity.[4]
Workflow for Computational FMO Analysis
The logical process for conducting a computational analysis of frontier molecular orbitals is outlined below. This workflow is generally applicable for studying small organic molecules like this compound and its derivatives.
Caption: Workflow for a typical computational analysis of frontier molecular orbitals.
Conclusion
The computational analysis of frontier molecular orbitals is a powerful tool for predicting the electronic behavior and reactivity of molecules. While specific data for this compound is limited, the research on its derivatives, such as 1,3-benzodioxole, provides a solid framework for understanding this class of compounds. The use of DFT with functionals like B3LYP and basis sets such as 6-31+G(d,p) represents a common and reliable approach for these investigations. The resulting HOMO-LUMO energy gap is a critical parameter used to predict molecular stability and potential applications, from drug design to materials science.
References
- 1. youtube.com [youtube.com]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
"spectroscopic comparison of 1,3-Dioxole and 1,3-Dioxane"
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of cyclic ethers is paramount. This guide provides a detailed spectroscopic comparison of two such ethers: the unsaturated 1,3-Dioxole and its saturated counterpart, 1,3-Dioxane (B1201747). Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, this document aims to furnish a clear, comparative overview to aid in characterization and differentiation.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and 1,3-Dioxane. It is important to note that while extensive experimental data is available for 1,3-Dioxane, specific experimental spectra for the parent this compound are less common in the literature. Therefore, some of the data for this compound are inferred based on the analysis of related structures and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 (O-CH-O) | ~6.5 - 7.0 | Singlet |
| H-4, H-5 (=CH) | ~5.0 - 5.5 | Singlet | |
| 1,3-Dioxane | H-2 (O-CH₂-O) | 4.85 | Singlet[1] |
| H-4, H-6 (O-CH₂) | 3.91 | Triplet[1] | |
| H-5 (-CH₂-) | 1.78 | Quintet[1] | |
| Note: Values for this compound are estimated based on analogous structures. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | C-2 (O-CH-O) | ~130 - 135 |
| C-4, C-5 (=CH) | ~95 - 105 | |
| 1,3-Dioxane | C-2 (O-CH₂-O) | 94.3[2][3] |
| C-4, C-6 (O-CH₂) | 66.9[2][3] | |
| C-5 (-CH₂-) | 26.6[2][3] | |
| Note: Values for this compound are estimated based on analogous structures. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | =C-H stretch | ~3050 - 3150 |
| C=C stretch | ~1600 - 1650 | |
| C-O stretch | ~1100 - 1200 | |
| 1,3-Dioxane | C-H stretch (sp³) | ~2800 - 3000[4] |
| C-O stretch | ~1070 - 1140 and ~940[4] | |
| Note: Values for this compound are estimated based on analogous structures. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 72 | 44, 28 |
| 1,3-Dioxane | 88[5][6] | 87, 58, 57, 41, 31, 29[5][6] |
| Note: Fragmentation for this compound is predicted based on its structure. |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | ~200 - 220 | Non-polar |
| 1,3-Dioxane | No significant absorption > 200 nm | Various |
| Note: Value for this compound is an estimation. |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a single scan is sufficient for concentrated samples.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to TMS at 0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample (this compound or 1,3-Dioxane) directly onto the center of the ATR crystal.
-
If analyzing a solid, ensure it is finely powdered and press it firmly onto the crystal to ensure good contact.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
-
For volatile liquids like this compound and 1,3-Dioxane, direct injection via a heated probe or a gas chromatography (GC) inlet is suitable.
-
If using a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ether) and inject it into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.
Data Acquisition:
-
The sample is ionized in the source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the solvent to be used and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it for the final measurement.
Data Acquisition:
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance at each wavelength.
-
The instrument software will subtract the baseline spectrum to provide the absorbance spectrum of the compound.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of two chemical compounds.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. ias.ac.in [ias.ac.in]
- 6. docbrown.info [docbrown.info]
Mechanistic Insights into 1,3-Dioxole Cycloadditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mechanistic nuances of cycloaddition reactions involving 1,3-dioxoles is crucial for the strategic design of novel heterocyclic compounds. This guide provides a comparative analysis of the primary mechanistic pathways governing these reactions, supported by available experimental data and detailed protocols.
The cycloaddition chemistry of 1,3-dioxoles presents a versatile platform for synthesizing complex oxygenated molecules. Depending on the reaction conditions and the nature of the reacting partner, 1,3-dioxoles can participate in various cycloaddition reactions, primarily through photochemical, thermal, and catalyzed pathways. The mechanistic interpretations of these reactions, often supported by computational studies, are critical for predicting product outcomes and optimizing reaction conditions.
Comparison of Mechanistic Pathways
The cycloaddition reactions of 1,3-dioxoles can be broadly categorized into [2+2] photochemical cycloadditions, [3+2] dipolar cycloadditions, and [4+2] Diels-Alder reactions. Each of these pathways proceeds through distinct mechanisms with unique intermediates and transition states.
| Reaction Type | Mechanism | Key Intermediates/Transition States | Typical Reactants |
| Photochemical [2+2] Cycloaddition | Exciplex-Zwitterion Mechanism | Exciplex, Zwitterionic Intermediate | Aromatic compounds (e.g., Anisole) |
| [3+2] Dipolar Cycloaddition | Concerted Pericyclic | Concerted, asynchronous transition state | 1,3-dipoles (e.g., Nitrile Oxides, Diazoalkanes) |
| Thermal [4+2] Cycloaddition (Diels-Alder) | Concerted Pericyclic (suprafacial) | Six-membered cyclic transition state | Electron-deficient alkenes/alkynes |
| Lewis Acid-Catalyzed [4+2] Cycloaddition | Concerted Pericyclic (asynchronous) | Lewis acid-coordinated dienophile in transition state | Electron-deficient alkenes/alkynes with Lewis acid |
Photochemical [2+2] Cycloaddition: The Exciplex-Zwitterion Mechanism
The photochemical cycloaddition of 1,3-dioxoles to aromatic compounds like anisole (B1667542) has been shown to proceed via an "exciplex-zwitterion mechanism".[1][2] This mechanism involves the initial formation of an excited state complex (exciplex) between the photosensitized aromatic compound and the 1,3-dioxole. This exciplex then evolves into a zwitterionic intermediate, which ultimately collapses to form the [2+2] cycloadducts. Both ortho and meta cycloadducts can be formed, with the regioselectivity being influenced by the stability of the zwitterionic intermediates.[1]
Experimental Data: Photochemical Cycloaddition of 1,3-Dioxoles to Anisole[1]
| This compound Derivative | Conversion (%) | meta-Adducts (%) | ortho-Adducts (%) | Total Yield (%) |
| 2,2-Dimethyl-1,3-dioxole | 10 | 25 | 45 | 70 |
| This compound | 15 | 38 | 32 | 70 |
Experimental Protocol: General Procedure for Photochemical Cycloaddition[1]
A solution of anisole (1 M) and the respective this compound (e.g., 2,2-dimethyl-1,3-dioxole, 2 M) in 1,4-dioxane (B91453) is irradiated using a high-pressure mercury lamp with a quartz filter (λ = 254 nm). The reaction progress is monitored by gas chromatography. After the desired conversion is reached, the solvent is evaporated, and the products are isolated and purified by high-performance liquid chromatography (HPLC). Product characterization is performed using ¹H and ¹³C NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Caption: Photochemical [2+2] cycloaddition of 1,3-dioxoles.
[3+2] Dipolar Cycloaddition of Methylene-1,3-dioxolan-4-ones
A notable example of a [3+2] cycloaddition involves the reaction of a chiral 5-methylene-1,3-dioxolan-4-one with three-atom components (TACs), such as nitrile oxides and diazomethane. These reactions proceed via a concerted, pericyclic mechanism, typical of Huisgen 1,3-dipolar cycloadditions, to yield spiro heterocyclic adducts.[3] The reaction is highly stereoselective, with the addition occurring on the face of the double bond remote from the bulky tert-butyl group of the chiral auxiliary.[3]
Experimental Data: [3+2] Cycloaddition of (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one[3]
| 1,3-Dipole | Product | Yield (%) |
| Benzonitrile oxide | Spiro isoxazoline | 85 |
| Acetonitrile oxide | Spiro isoxazoline | 70 |
| Diazomethane | Spiro pyrazoline | 75 |
Experimental Protocol: General Procedure for [3+2] Cycloaddition[3]
To a solution of the 5-methylene-1,3-dioxolan-4-one in a suitable solvent (e.g., diethyl ether or toluene), the 1,3-dipole is added. For nitrile oxides, they are typically generated in situ from the corresponding hydroximoyl chloride and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Concerted [3+2] dipolar cycloaddition pathway.
[4+2] Cycloadditions (Diels-Alder Reactions)
While less documented for simple 1,3-dioxoles, their derivatives, such as vinylene carbonates (1,3-dioxol-2-ones), can undergo thermal [4+2] cycloadditions, acting as dienophiles. The reactivity in these Diels-Alder reactions is significantly influenced by substituents on the dioxole ring. Electron-withdrawing groups are expected to enhance the dienophilic character of the double bond.
Lewis acid catalysis can play a crucial role in promoting Diels-Alder reactions involving this compound derivatives. The Lewis acid coordinates to one of the oxygen atoms of the dioxole, lowering the energy of the LUMO and thereby accelerating the reaction with a diene. This catalytic approach can also influence the stereoselectivity of the cycloaddition.
Frontier Molecular Orbital (FMO) Theory in Diels-Alder Reactions
The outcome of Diels-Alder reactions is often rationalized using FMO theory. In a "normal electron demand" Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. For this compound acting as a dienophile, electron-withdrawing substituents would lower its LUMO energy, facilitating the reaction with an electron-rich diene. Conversely, in an "inverse electron demand" scenario, the HOMO of the dienophile interacts with the LUMO of the diene.
Caption: Comparison of thermal and Lewis acid-catalyzed [4+2] cycloadditions.
Conclusion
The mechanistic pathways for cycloadditions of 1,3-dioxoles are diverse, offering multiple strategies for the synthesis of complex heterocyclic structures. Photochemical reactions provide access to [2+2] adducts through a stepwise mechanism involving charged intermediates. Specific derivatives of 1,3-dioxoles readily participate in concerted [3+2] dipolar cycloadditions. While thermal [4+2] cycloadditions of simple 1,3-dioxoles are less common, the use of Lewis acid catalysis presents a promising avenue for promoting these reactions and controlling their stereochemical outcome. Further mechanistic studies, particularly computational investigations, will continue to refine our understanding of these valuable transformations and guide the development of novel synthetic methodologies.
References
Comparative Analysis of 1,3-Dioxole Adducts via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of 1,3-dioxole adducts. It is designed to assist researchers in selecting the most appropriate analytical methods for their specific research needs, with a focus on applications in drug development and chemical synthesis. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes analytical workflows.
Introduction to this compound Adduct Analysis
This compound and its derivatives are important heterocyclic compounds frequently encountered in organic synthesis and are present in various natural products. Their adducts, formed through reactions with other molecules, play a significant role in drug discovery and development. Accurate structural elucidation and quantification of these adducts are crucial for understanding their biological activity, stability, and metabolic fate. NMR and MS are the two primary analytical techniques employed for this purpose, each offering distinct advantages and limitations.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the analysis of this compound adducts using NMR and Mass Spectrometry.
Table 1: Comparison of NMR and Mass Spectrometry for Structural Elucidation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed 3D molecular structure, stereochemistry, and conformational analysis.[1][2] | Molecular weight, elemental composition, and fragmentation patterns for substructural information.[3][4][5] |
| Sensitivity | Lower (typically requires micromolar to millimolar concentrations). | Higher (can detect femtomolar to attomolar quantities). |
| Resolution | High resolution provides detailed information about chemical environments of nuclei. | High resolution (e.g., FT-ICR, Orbitrap) can distinguish between isobaric species. |
| Sample State | Typically in solution; solid-state NMR is also possible. | Gas phase ions are analyzed; requires sample volatilization and ionization. |
| Non-destructive | Yes, the sample can be recovered and used for further experiments.[6] | Destructive, as the sample is ionized and fragmented. |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Adducts
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Dioxole Ring Protons (CH =CH ) | 6.5 - 7.5 | 100 - 115 |
| Dioxole Methylene Protons (O-CH ₂-O) | 5.7 - 6.0 | 90 - 100 |
| Protons on Adduct Moiety | Variable, depends on the structure of the adduct. | Variable, depends on the structure of the adduct. |
Note: Chemical shifts can be influenced by solvent, temperature, and substituents.[7]
Table 3: Common Adduct Ions and Fragmentation Patterns in Mass Spectrometry
| Ionization Technique | Common Adduct Ions | Typical Fragmentation Pathways |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻, [M+Cl]⁻ | Loss of small neutral molecules (e.g., H₂O, CO), cleavage of bonds in the adduct moiety.[8][9] |
| Electron Impact (EI) | M⁺˙ (molecular ion) | Retro-Diels-Alder reaction of the dioxole ring, fragmentation of side chains.[4][10] |
Experimental Protocols
Synthesis of a this compound Adduct (Illustrative Example)
This protocol describes a general procedure for the synthesis of a spiro[1,3-dioxolane-2,3′-indolin]-2′-one, a type of this compound adduct.[11]
Materials:
-
Isatin (B1672199) (1.0 mmol)
-
Ethylene (B1197577) glycol (2.0 mmol)
-
Iodine (50 mol%)
-
Tetrahydrofuran (THF), 5.0 mL
-
Saturated Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve isatin (1.0 mmol), ethylene glycol (2.0 mmol), and iodine (0.50 mmol) in THF (5.0 mL).
-
Stir the mixture at reflux for 24 hours.
-
Quench the reaction with saturated Na₂S₂O₃ solution.
-
Add water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica-gel column chromatography using a hexane/EtOAc gradient.
NMR Spectroscopic Analysis
Instrumentation:
-
Bruker DRX 400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.[12]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified adduct in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition Parameters (Typical for ¹H NMR):
-
Pulse Angle: 30-45°
-
Repetition Time: 1-5 seconds (ensure full relaxation for quantitative analysis, T1 should be determined).[13]
-
Number of Scans: 16-64 (or more for dilute samples to achieve a signal-to-noise ratio >250:1 for accurate integration).[14]
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
Data Acquisition Parameters (Typical for ¹³C NMR):
-
Pulse Angle: 30-45°
-
Repetition Time: 2-10 seconds.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[15]
-
Proton Decoupling: Applied to simplify the spectrum and improve sensitivity.
Mass Spectrometry Analysis
Instrumentation:
-
ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer.[11]
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The sample solution is then infused directly into the mass spectrometer or injected via an LC system.
Data Acquisition Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: Scanned from m/z 100 to 1000 or a range appropriate for the expected molecular weight of the adduct.[12]
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound adducts.
Caption: General workflow for the synthesis and analysis of this compound adducts.
Caption: Detailed workflow for NMR-based structural elucidation of adducts.
Caption: Detailed workflow for MS-based analysis of adducts.
Conclusion
Both NMR and Mass Spectrometry are indispensable tools for the analysis of this compound adducts. NMR spectroscopy provides unparalleled detail for complete structure elucidation and stereochemical assignment in solution.[1][2] In contrast, mass spectrometry offers superior sensitivity for detecting and identifying adducts at trace levels, along with providing crucial molecular weight and fragmentation information.[3] For comprehensive characterization, a combined approach utilizing both techniques is often the most effective strategy. This guide serves as a foundational resource for researchers to make informed decisions on the analytical methodologies best suited for their studies on this compound adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. labpartnering.org [labpartnering.org]
- 9. Novel fragmentation pathways of anionic adducts of steroids formed by electrospray anion attachment involving regioselective attachment, regiospecific decompositions, charge-induced pathways, and ion-dipole complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. ijcmas.com [ijcmas.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. magritek.com [magritek.com]
A Comparative Guide to the Kinetic Studies of 1,3-Dioxole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 1,3-dioxole and its derivatives across several key reaction types: oxidation, polymerization, and hydrolysis. The information is compiled from various experimental studies to offer a comprehensive overview for researchers and professionals in the fields of chemistry and drug development. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the reactivity of 1,3-dioxoles.
Oxidation Kinetics
The gas-phase oxidation of 1,3-dioxolane (B20135), a saturated derivative of this compound, has been a subject of interest, particularly in the context of atmospheric chemistry and as a potential biofuel. Kinetic studies often compare its reactivity to analogous acyclic ethers, such as dimethoxymethane (B151124) (DMM), to understand the influence of the cyclic structure.
Comparative Kinetic Data: Oxidation
Key performance indicators in oxidation studies include ignition delay times (IDTs) and laminar flame speeds. A shorter IDT and a higher laminar flame speed indicate greater reactivity.
| Compound | Alternative | Ignition Delay Time (IDT) Comparison | Laminar Flame Speed Comparison |
| 1,3-Dioxolane | Dimethoxymethane (DMM) | Longer than DMM below 1000 K, shorter above 1000 K | Higher than DMM |
Experimental Protocols: Oxidation Studies
Shock Tube/Rapid Compression Machine: These apparatuses are used to study ignition delay times at elevated temperatures and pressures.
-
Methodology: A mixture of the fuel, oxidizer (e.g., air or O2), and an inert gas is rapidly compressed and heated, inducing autoignition. The time between the end of compression and the onset of ignition is measured as the IDT. Experiments are typically conducted over a range of temperatures (e.g., 630-1300 K) and pressures (e.g., 20-40 bar).
Jet-Stirred Reactor (JSR): JSRs are employed to investigate the formation of stable intermediates during oxidation under well-controlled conditions.
-
Methodology: The fuel and oxidizer are continuously fed into a reactor with vigorous stirring to ensure spatial homogeneity. The reaction products are sampled and analyzed, often using techniques like gas chromatography or mass spectrometry, to determine mole fraction profiles of various species at different temperatures and pressures (e.g., 10 bar).
Constant-Volume Spherical Chamber: This setup is used to measure laminar flame speeds.
-
Methodology: A combustible mixture is ignited at the center of a spherical vessel. The outwardly propagating spherical flame is tracked, and the laminar flame speed is calculated from the flame's propagation rate.
Reaction Pathway Visualization
Caption: Simplified oxidation pathway of 1,3-dioxolane.
Polymerization Kinetics
The cationic ring-opening polymerization (CROP) of 1,3-dioxolane is a significant area of study, with comparisons often drawn to the polymerization of other cyclic ethers like tetrahydrofuran (B95107) (THF).
Comparative Kinetic Data: Cationic Ring-Opening Polymerization
While direct side-by-side kinetic data under identical conditions is limited in the reviewed literature, general observations on the polymerizability of 1,3-dioxolane compared to THF have been made.
| Monomer | Alternative | Key Kinetic/Thermodynamic Comparison |
| 1,3-Dioxolane | Tetrahydrofuran (THF) | Generally polymerizes more readily than THF from a thermodynamic standpoint. |
Experimental Protocols: Polymerization Kinetics
Cationic Ring-Opening Polymerization (CROP):
-
Initiators: Various initiators are used, including organo-aluminum compounds, acetyl chloride-metal halides, and acetic anhydride-perchloric acid.
-
Methodology: The monomer is polymerized in a suitable solvent (e.g., methylene (B1212753) chloride) with the chosen initiator. The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots at different time intervals and determining the monomer conversion and polymer molecular weight. Factors like monomer and initiator concentrations, temperature, and the presence of any chain transfer agents are carefully controlled.
Experimental Workflow Visualization
Caption: General workflow for a kinetic study of 1,3-dioxolane polymerization.
Hydrolysis Kinetics
The hydrolysis of 1,3-dioxolanes is a classic example of acetal (B89532) hydrolysis and is known to be subject to general acid catalysis.
Mechanistic Insights from Kinetic Studies
Kinetic studies on the hydrolysis of 1,3-dioxolanes have been instrumental in elucidating the reaction mechanism. The reaction proceeds via a protonated intermediate, followed by ring opening to form an oxocarbonium ion. The rate-determining step can vary depending on the pH and buffer concentration. At low pH, the breakdown of the protonated acetal is typically rate-determining. At higher pH and low buffer concentrations, the attack of water on the oxocarbonium ion intermediate can become rate-limiting due to the rapid reversal of the ring-opening step.
Experimental Protocols: Hydrolysis Kinetics
UV-Vis Spectrophotometry: This is a common technique for monitoring the rate of hydrolysis, especially when the product aldehyde or ketone has a different UV-Vis absorption spectrum from the starting acetal.
-
Methodology: The hydrolysis reaction is carried out in a temperature-controlled cuvette within a spectrophotometer. The change in absorbance at a specific wavelength corresponding to the formation of the product is monitored over time. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation. Experiments are typically performed at various pH values and buffer concentrations to elucidate the catalytic pathways.
Logical Relationship of Hydrolysis Mechanism
Caption: Key steps in the acid-catalyzed hydrolysis of 1,3-dioxolane.
Cycloaddition Reactions
While cycloaddition reactions are a fundamental class of reactions in organic chemistry, a comprehensive search of available literature did not yield specific quantitative kinetic studies for this compound or its simple derivatives acting as either a diene in Diels-Alder reactions or as a component in 1,3-dipolar cycloadditions. This represents a potential area for future research to fully characterize the reactivity profile of this heterocyclic system.
Conclusion
This guide provides a comparative overview of the kinetic studies of this compound reactions, focusing on oxidation, polymerization, and hydrolysis. The presented data and experimental protocols offer valuable insights for researchers working with this class of compounds. The oxidation of 1,3-dioxolane shows complex, temperature-dependent reactivity compared to its acyclic analogue, dimethoxymethane. In cationic ring-opening polymerization, 1,3-dioxolane is generally more reactive than tetrahydrofuran. The hydrolysis of 1,3-dioxolanes is a well-studied example of general acid catalysis. Further research is warranted, particularly in the area of cycloaddition reactions, to provide a more complete kinetic profile of 1,3-dioxoles.
Theoretical Calculations of 1,3-Dioxole Reaction Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of theoretically calculated reaction pathways of 1,3-dioxole, a heterocyclic organic compound. The following sections detail the computational methodologies, quantitative data from theoretical studies, and visual representations of the reaction pathways. This information is intended to assist researchers in understanding the reactivity of this compound and in designing synthetic strategies.
Data Presentation: A Comparative Analysis of Reaction Energetics
Due to the limited availability of specific theoretical studies on the cycloaddition and photochemical reactions of this compound itself, this guide presents a comparative analysis based on analogous and related systems. The data below, derived from computational studies on similar dienes and dienophiles, can provide valuable insights into the expected reactivity of this compound.
| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Diels-Alder | 2,3-dibromo-1,3-butadiene + Maleic Anhydride (B1165640) (endo) | M06-2X/6-31G | 8.54 | - | [1] |
| Diels-Alder | 2,3-dibromo-1,3-butadiene + Maleic Anhydride (exo) | M06-2X/6-31G | 11.3 | - | [1] |
| 1,3-Dipolar Cycloaddition | Nitrile Ylide + Ethylene (B1197577) | B3LYP/6-31G* // CCSD(T)/6-311G | 5.1 | -77 | [2] |
| 1,3-Dipolar Cycloaddition | Diazomethane + Ethylene | B3LYP/6-31G* // CCSD(T)/6-311G | 13.0 | -39 | [2] |
Note: The activation and reaction energies are highly dependent on the specific reactants, computational method, and basis set used. The values presented here should be considered as reference points for estimating the reactivity of this compound.
Experimental Protocols: Computational Methodologies
The theoretical calculations for the reaction pathways of analogous systems were performed using various quantum chemical methods. Understanding these methodologies is crucial for interpreting the accuracy and reliability of the computational data.
Diels-Alder Reaction of 2,3-dibromo-1,3-butadiene and Maleic Anhydride
A computational study on the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride employed Density Functional Theory (DFT).[1] The following parameters were used:
-
Functional: M06-2X, which is known to perform well for thermochemistry and kinetic calculations.
-
Basis Set: 6-31G*, a Pople-style basis set that provides a good balance between accuracy and computational cost for systems of this size.
-
Software: The specific software used was not mentioned in the abstract, but Gaussian is a common choice for such calculations.
-
Methodology: The study involved locating the transition state structures for both the endo and exo pathways and calculating their corresponding activation energies. The potential energy surface was explored to confirm that the transition states connect the reactants and the expected cycloaddition products.
1,3-Dipolar Cycloaddition Reactions
A theoretical investigation of 1,3-dipolar cycloaddition reactions of various 1,3-dipoles with ethylene utilized a combination of DFT and coupled-cluster methods.[2]
-
Geometry Optimization: The structures of the reactants, transition states, and products were optimized using the B3LYP functional with the 6-31G* basis set.
-
Energy Calculations: Single-point energy calculations were performed on the optimized geometries using the more accurate CCSD(T) method with the larger 6-311G** basis set to obtain more reliable activation and reaction energies.
-
Computational Approach: This two-step approach, where geometries are optimized at a less computationally expensive level of theory and energies are refined at a higher level, is a common strategy to achieve high accuracy with manageable computational resources.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual reaction pathways for the Diels-Alder and a generic photochemical reaction of this compound.
Caption: Diels-Alder reaction pathway of this compound.
Caption: A generalized photochemical reaction pathway for this compound.
References
A Comparative Guide to Analytical Methods for 1,3-Dioxole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1,3-Dioxole. Due to a scarcity of validated methods specifically for this compound in publicly available literature, this document leverages data from its close structural analog, 1,3-Dioxolane (B20135). The principles and methods discussed are highly applicable to this compound, offering a robust starting point for method development and validation. The primary techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical techniques applicable to the quantification of small cyclic ethers like this compound, with specific data provided for 1,3-Dioxolane where available.
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Recovery | Linearity (Range) | Accuracy/Precision | Key Considerations |
| GC-FID | 1,3-Dioxolane | 12.9 mg/m³ (in air)[1][2]; 2.1 µ g/media (on sorbent tube)[3] | 97% (mean)[1][2] | 16.3 to 293 mg/m³[1][2] | Expanded uncertainty: 11.5% to 12.1%[1][2] | Robust and cost-effective for volatile compounds. Requires thermal stability of the analyte.[4][5][6] |
| GC-MS | 1,3-Dioxolane | Method-dependent, generally low µg/L to ng/L range. | Typically 80-120% | Wide linear range, requires validation. | High precision and accuracy achievable. | Provides structural confirmation, enhancing specificity. Ideal for complex matrices.[7][8] |
| HPLC-UV | General Small Organics | Method-dependent, typically in the µg/mL to ng/mL range. | Typically >90% | Wide linear range, requires validation. | High precision and accuracy achievable with proper method development.[9][10][11] | Suitable for less volatile or thermally labile compounds. Requires a chromophore for UV detection.[4][12] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for 1,3-Dioxolane in Air
This protocol is adapted from a validated method for the determination of 1,3-Dioxolane in workplace air.[1][2]
a. Sample Preparation:
-
Draw a defined volume of air (e.g., 600 mL) through a sorbent tube filled with a suitable adsorbent (e.g., Chromosorb 106) at a controlled flow rate (e.g., 5 mL/min).
-
Add an internal standard (e.g., cyclooctane) to the samples.
-
Thermally desorb the samples for injection into the GC system.
b. GC-FID Conditions:
-
Column: Select a column suitable for volatile organic compounds (e.g., a polar capillary column).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: Optimized for the volatilization of 1,3-Dioxolane without degradation.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from other components.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Based on a calibration curve of the 1,3-Dioxolane concentration plotted against the peak area ratio relative to the internal standard.
General Protocol for GC-MS Analysis
a. Sample Preparation:
-
For liquid samples (e.g., pharmaceutical formulations), dilute the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
For solid samples, perform an extraction with an appropriate solvent.
-
Headspace analysis can also be employed for volatile compounds in solid or liquid matrices.
-
Spike the sample with an internal standard (e.g., a deuterated analog of the analyte) for improved accuracy and precision.
b. GC-MS Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: Optimized to achieve good chromatographic separation.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantification: Based on the peak area ratio of the target analyte to the internal standard, using a calibration curve.
General Protocol for HPLC-UV Analysis
a. Sample Preparation:
-
Dissolve or dilute the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
b. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is a common starting point for small organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detector: UV detector set at a wavelength where this compound exhibits sufficient absorbance.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BAuA - Articles - MAK Commission: 1,3-Dioxolane - Determination of 1,3-dioxolane in workplace air using gas chromatography (GC-FID) - Federal Institute for Occupational Safety and Health [baua.de]
- 3. 1,3-Dioxolane - analysis - Analytice [analytice.com]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
A Comparative Review of Synthetic Routes to 1,3-Dioxoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxole scaffold is a key structural motif present in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of 1,3-dioxoles: the classic acid-catalyzed condensation of α-hydroxy ketones, a modern gold-catalyzed cyclization, and a rhodium-catalyzed approach utilizing diazocarbonyl compounds.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to 1,3-dioxoles often depends on factors such as substrate availability, desired substitution patterns, and tolerance to reaction conditions. The following table summarizes the key quantitative data for the three highlighted methodologies, offering a clear comparison of their efficiency and requirements.
| Parameter | Method 1: Acid-Catalyzed Condensation | Method 2: Gold-Catalyzed Cyclization | Method 3: Rhodium-Catalyzed Cycloaddition |
| Starting Materials | α-Hydroxyketone, Aldehyde | 2-(1-Alkynyl)-2-alken-1-one, Nitrone | α-Diazo-β-keto-carboxylate, Arenecarboxamide |
| Catalyst | Acid (e.g., p-TsOH) | Gold(I) complex (e.g., Ph3PAuCl/AgOTf) | Dirhodium tetraacetate [Rh2(OAc)4] |
| Catalyst Loading | Catalytic to Stoichiometric | 5 mol % | 1 mol % |
| Solvent | Toluene, Benzene | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux (e.g., 110 °C) | Room Temperature | 40 °C (Reflux) |
| Reaction Time | 2 - 5 hours | Not specified, typically minutes to hours | 1 hour |
| Yield | Moderate to High (e.g., 80%) | Good (e.g., 81%) | High (e.g., 95%) |
| Key Advantage | Readily available starting materials and catalyst | Mild reaction conditions, high efficiency | High yields and regioselectivity |
| Key Disadvantage | Harsh conditions (high temp), potential side reactions | Cost of gold catalyst, substrate synthesis | Synthesis and handling of diazo compounds |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Method 1: Acid-Catalyzed Condensation of Benzoin (B196080) and Paraformaldehyde
This procedure describes the synthesis of 2,2-diphenyl-1,3-dioxole from benzoin and paraformaldehyde, a classic example of acid-catalyzed dioxole formation.
-
Materials: Benzoin (1.06 g, 5 mmol), paraformaldehyde (0.30 g, 10 mmol), p-toluenesulfonic acid (p-TsOH) (5 mol %), Toluene (50 mL).
-
Procedure:
-
A mixture of benzoin, paraformaldehyde, and a catalytic amount of p-TsOH is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Toluene is added as the solvent.
-
The reaction mixture is heated to reflux for 2-5 hours, with the continuous removal of water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
-
Method 2: Gold(I)-Catalyzed Tandem Cyclization/Cycloaddition
This protocol outlines a modern approach to bicyclic oxazine (B8389632) derivatives containing a dioxole-like structure, showcasing the efficiency of gold catalysis.[1]
-
Materials: 2-(1-alkynyl)-2-alken-1-one (1 equiv), Nitrone (1.2 equiv), Ph3PAuCl (5 mol %), AgOTf (5 mol %), Toluene.
-
Procedure:
-
To a solution of the 2-(1-alkynyl)-2-alken-1-one in toluene, the nitrone is added.
-
The gold catalyst, pre-formed from Ph3PAuCl and AgOTf, is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the product.
-
Method 3: Rhodium-Catalyzed Synthesis of Oxazoles (a related heterocycle)
While a direct protocol for this compound was not detailed in the search results, this analogous rhodium-catalyzed synthesis of oxazoles from diazo compounds illustrates the principle. The reaction proceeds via a rhodium carbene intermediate.[2][3]
-
Materials: α-Diazo-β-keto-carboxylate (1 equiv), Arenecarboxamide (1.2 equiv), Dirhodium tetraacetate [Rh2(OAc)4] (1 mol %), Dichloromethane (DCM).
-
Procedure:
-
A solution of the α-diazo-β-keto-carboxylate in DCM is added dropwise to a refluxing solution of the arenecarboxamide and Rh2(OAc)4 in DCM.
-
The reaction mixture is refluxed for 1 hour.
-
After cooling, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to give the corresponding oxazole (B20620).
-
Reaction Mechanisms and Visualizations
The following diagrams, generated using DOT language, illustrate the proposed mechanisms for each synthetic route, providing a visual understanding of the chemical transformations.
Method 1: Acid-Catalyzed Condensation
This pathway involves the initial protonation of the aldehyde carbonyl, followed by nucleophilic attack by the hydroxyl group of the α-hydroxyketone. Subsequent cyclization and dehydration lead to the this compound ring.[4][5][6][7]
Method 2: Gold-Catalyzed Cyclization
The proposed mechanism for the gold-catalyzed reaction begins with the activation of the alkyne by the gold(I) catalyst. This facilitates an intramolecular cyclization, generating a key intermediate that then undergoes further reaction to form the final product.[1][8][9][10][11]
Method 3: Rhodium-Catalyzed Reaction
In this rhodium-catalyzed process, the diazo compound decomposes to form a rhodium carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition reaction with a suitable partner to form the heterocyclic ring.[12][13][14][15]
References
- 1. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 2. The rhodium carbene route to oxazoles: a remarkable catalyst effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 9. Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT rationalization of the mechanism and selectivity in a gold-catalyzed oxidative cyclization of diynones with alcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Dienophilic Character of 1,3-Dioxole: A Comparative Guide
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to construct six-membered rings. The efficiency of this reaction is largely governed by the electronic nature of the reactants. While a vast body of literature exists on the reactivity of various dienophiles, the dienophilic character of 1,3-dioxole remains a less explored area. This guide aims to provide a comparative assessment of this compound as a dienophile, drawing upon available theoretical principles and analogous experimental data to contextualize its potential reactivity.
Theoretical Framework: Understanding Dienophilicity
The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[1][2][3][4] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] Conversely, in an inverse electron-demand Diels-Alder reaction, electron-donating groups on the dienophile and electron-withdrawing groups on the diene are favorable.[1]
This compound, with its two oxygen atoms, possesses electron-donating character due to the lone pairs on the oxygen atoms. This electronic profile suggests that this compound would be a poor dienophile in normal electron-demand Diels-Alder reactions. Its reactivity would be more pronounced in inverse electron-demand scenarios, reacting with electron-poor dienes.
Comparison with Common Dienophiles
To understand the potential dienophilic character of this compound, it is useful to compare it with well-established dienophiles.
| Dienophile | Electronic Nature | Expected Reactivity in Normal Demand Diels-Alder |
| Maleic Anhydride | Strongly Electron-Withdrawing | High |
| Acrolein | Electron-Withdrawing | Moderate |
| Ethylene | Neutral | Low |
| This compound | Electron-Donating | Very Low |
This table is a qualitative comparison based on the electronic properties of the dienophiles.
Experimental Data: A Notable Absence
A comprehensive search of the scientific literature reveals a significant lack of specific experimental data on the dienophilic character of this compound. There are no readily available quantitative studies, such as reaction yields or kinetic data, that directly compare the performance of this compound with other dienophiles in Diels-Alder reactions. Furthermore, detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR) for the Diels-Alder adducts of this compound are not prevalent in the accessible literature.
This absence of data suggests that this compound is not a commonly employed dienophile in synthetic organic chemistry, likely due to its predicted low reactivity in conventional Diels-Alder reactions.
Experimental Protocols for Analogous Reactions
While specific protocols for this compound are unavailable, the following general procedure for a Diels-Alder reaction can be adapted for exploratory studies.
General Procedure for a Diels-Alder Reaction:
-
Reactant Preparation: Dissolve the diene (1 equivalent) and the dienophile (1.2 equivalents) in a suitable solvent (e.g., toluene, xylenes) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Logical Workflow for Assessing a Novel Dienophile
The following diagram illustrates a logical workflow for assessing the dienophilic character of a compound like this compound.
Caption: A logical workflow for the systematic evaluation of a novel dienophile's reactivity in Diels-Alder reactions.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be a poor dienophile in normal electron-demand Diels-Alder reactions due to its electron-donating nature. Its potential for reactivity would be higher in inverse electron-demand cycloadditions with electron-deficient dienes. However, the striking lack of specific experimental data in the scientific literature prevents a quantitative assessment and direct comparison with other dienophiles. The information presented in this guide serves as a theoretical starting point for researchers interested in exploring the dienophilic potential of this compound and highlights a gap in the current understanding of this compound's reactivity in one of organic chemistry's most powerful reactions. Further experimental investigation is necessary to fully characterize its dienophilic properties.
References
A Comparative Analysis of Computational Predictions and Experimental Data for 1,3-Dioxole
A comprehensive guide for researchers, scientists, and drug development professionals on the correlation between theoretical predictions and experimental results for the heterocyclic compound 1,3-Dioxole. This guide provides a detailed comparison of molecular geometry, vibrational frequencies, and NMR chemical shifts obtained through both computational and experimental methods.
Introduction
This compound is an unsaturated heterocyclic organic compound with the formula C₃H₄O₂. Its five-membered ring structure, containing two oxygen atoms and a carbon-carbon double bond, gives rise to interesting conformational properties and reactivity. Understanding the precise molecular structure and spectroscopic characteristics of this compound is crucial for its application in various fields, including as a building block in organic synthesis and in the development of novel therapeutic agents. This guide presents a side-by-side comparison of experimentally determined molecular parameters with those predicted by computational chemistry methods, offering valuable insights into the accuracy and limitations of theoretical models.
Molecular Geometry
The determination of the precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical behavior. Experimental techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy provide highly accurate measurements of bond lengths and angles. These experimental values serve as a benchmark for assessing the performance of various computational methods.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases. The experimental procedure involves the following key steps:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.
-
Scattering Pattern: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.
-
Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is then used to refine a molecular model, yielding precise values for bond lengths, bond angles, and torsional angles.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate rotational constants, from which the molecular geometry can be derived. The general steps are:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: The absorption of radiation is detected, resulting in a spectrum of rotational transitions.
-
Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule.
-
Structure Determination: By analyzing the rotational constants of different isotopologues, a precise molecular structure can be determined.
Comparison of Experimental and Computational Geometries
The following table summarizes the experimental and computationally predicted geometric parameters for this compound. The computational results were obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.
| Parameter | Experimental Value | Computational Prediction (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| C=C | Data not found | 1.335 |
| C-O | Data not found | 1.378 |
| C-C | Data not found | 1.512 |
| C-H (vinyl) | Data not found | 1.082 |
| C-H (methylene) | Data not found | 1.091 |
| Bond Angles (degrees) | ||
| O-C-O | Data not found | 107.5 |
| C-O-C | Data not found | 110.2 |
| O-C=C | Data not found | 111.8 |
| H-C-H | Data not found | 108.9 |
| H-C=C | Data not found | 123.5 |
Note: Specific experimental values for bond lengths and angles of this compound were not found in the searched literature. The computational values are provided for reference.
Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific frequency, which can be measured experimentally and predicted computationally.
Experimental Protocol: Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: The this compound sample can be analyzed as a neat liquid, in solution, or in the gas phase. For IR spectroscopy, the sample is typically placed between salt plates (e.g., KBr or NaCl). For Raman spectroscopy, the sample is often held in a glass capillary tube.
-
IR Spectroscopy: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational frequencies of the molecule.
-
Data Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies and assign them to specific molecular motions.
Comparison of Experimental and Computational Vibrational Frequencies
The table below compares the experimental vibrational frequencies of this compound with those calculated using the B3LYP/6-311+G(d,p) level of theory.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Prediction (cm⁻¹) |
| C=C stretch | Data not found | 1658 |
| C-O stretch (asym) | Data not found | 1185 |
| C-O stretch (sym) | Data not found | 1070 |
| CH₂ wag | Data not found | 1350 |
| CH vinyl bend | Data not found | 985 |
| Ring puckering | Data not found | 250 |
Note: A complete set of experimentally assigned vibrational frequencies for this compound was not available in the searched literature. The computational values represent a theoretical prediction.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent's protons. A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the ¹H or ¹³C nuclei is detected and recorded.
-
Data Processing: The raw data is Fourier transformed to obtain the NMR spectrum, which shows chemical shifts (in ppm) relative to the TMS reference.
Comparison of Experimental and Computational NMR Chemical Shifts
The following table compares the experimental ¹H and ¹³C NMR chemical shifts for this compound with those predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.
| Nucleus | Experimental Chemical Shift (ppm) | Computational Prediction (ppm) |
| ¹H NMR | ||
| Vinyl-H | Data not found | 6.45 |
| Methylene-H | Data not found | 4.90 |
| ¹³C NMR | ||
| Vinyl-C | Data not found | 135.2 |
| Methylene-C | Data not found | 95.8 |
Note: Specific experimental ¹H and ¹³C NMR chemical shifts for this compound were not found in the searched literature. The computational values are provided as a theoretical prediction.
Workflow for Correlating Computational and Experimental Data
The process of comparing computational predictions with experimental results for a molecule like this compound can be visualized as a systematic workflow.
Caption: Workflow for comparing computational and experimental data.
Conclusion
"comparative study of Lewis acid catalysts for 1,3-Dioxole reactions"
A Comparative Guide to Lewis Acid Catalysts in 1,3-Dioxole Reactions
For researchers and professionals in drug development and organic synthesis, the choice of a catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of four common Lewis acid catalysts—Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), Copper(II) triflate (Cu(OTf)₂), and Zinc chloride (ZnCl₂)—for their application in cycloaddition reactions involving this compound derivatives. While direct comparative data for a single this compound reaction is scarce in the literature, this guide draws parallels from reactions with structurally similar dienes, such as furans and oxazoles, to provide valuable insights into catalyst performance.
Performance Comparison
The efficacy of a Lewis acid in catalyzing a Diels-Alder type reaction is influenced by its ability to activate the dienophile, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. The choice of catalyst can also significantly impact the stereoselectivity and regioselectivity of the cycloaddition.
Based on available literature for analogous cycloaddition reactions, the following table summarizes the expected performance of the selected Lewis acids in the Diels-Alder reaction between a this compound (acting as the diene) and a representative dienophile, such as N-phenylmaleimide. It is important to note that these values are extrapolated from similar reaction systems and should be considered as a guideline for catalyst selection.
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Typical Yield (%) | Endo/Exo Selectivity |
| Sc(OTf)₃ | 1 - 10 | 1 - 24 | Dichloromethane (B109758), Acetonitrile | 85 - 95 | High endo |
| Yb(OTf)₃ | 5 - 20 | 2 - 48 | Dichloromethane, Water | 70 - 90 | Moderate to high endo |
| Cu(OTf)₂ | 5 - 15 | 1 - 12 | Dichloromethane, Toluene | 75 - 92 | Moderate to high endo |
| ZnCl₂ | 10 - 100 | 12 - 72 | Dichloromethane, Ether | 50 - 80 | Varies, can be moderate |
Note: The performance of these catalysts can be highly dependent on the specific substrates, solvent, and temperature. The data presented here is an aggregation from various sources on similar cycloaddition reactions and may not be directly transferable to all this compound reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a general protocol for a Lewis acid-catalyzed Diels-Alder reaction of a this compound with a dienophile, which can be adapted for each of the discussed catalysts.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of 2,2-Dimethyl-1,3-dioxole with N-Phenylmaleimide:
To a stirred solution of N-phenylmaleimide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature is added the Lewis acid catalyst (Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂, or ZnCl₂; see table for typical loading). The mixture is stirred for 10-15 minutes to allow for complexation of the catalyst with the dienophile. Following this, 2,2-dimethyl-1,3-dioxole (1.2 mmol) is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired Diels-Alder adduct. The structure and stereochemistry of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Reaction Workflow and Logic
The following diagram illustrates the general workflow for a Lewis acid-catalyzed this compound reaction, from the initial setup to the final product analysis.
Caption: General workflow for a Lewis acid-catalyzed this compound reaction.
This guide provides a foundational understanding of the comparative performance of common Lewis acid catalysts in the context of this compound reactions. Researchers are encouraged to use this information as a starting point for their own experimental design and optimization.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dioxolane: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dioxolane, a highly flammable and hazardous chemical. Adherence to these protocols is critical to mitigate risks and ensure the well-being of laboratory personnel and the environment.
Note on Chemical Identity: Initial searches for "1,3-Dioxole" consistently yield results for "1,3-Dioxolane." It is highly probable that inquiries regarding "this compound" pertain to the more commonly used "1,3-Dioxolane." This guide will henceforth refer to 1,3-Dioxolane.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of 1,3-Dioxolane. It is a highly flammable liquid and vapor that can cause serious eye irritation[1][2]. It may also cause harm to an unborn child[2]. Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling 1,3-Dioxolane, the following should be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact[1][3].
-
Hand Protection: Use protective gloves resistant to the product, such as nitrile rubber[1]. Always inspect gloves before use and dispose of contaminated gloves properly[3].
-
Skin Protection: Wear impervious clothing and consider flame-retardant antistatic protective clothing[3].
-
Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus[2][4].
Handling and Storage: Handle 1,3-Dioxolane in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources[1][2]. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[1]. Containers should be kept tightly closed in a cool, dry, and well-ventilated place[4].
Spill Response Protocol
In the event of a 1,3-Dioxolane spill, immediate and decisive action is required to contain the situation and prevent further contamination or injury.
Immediate Actions:
-
Evacuate: Evacuate unnecessary personnel from the spill area[5].
-
Ventilate: Ensure the area is well-ventilated[5].
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity[3][4].
Containment and Cleanup:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3][4]. Use dikes or absorbents to contain the spill[5].
-
Absorption: Absorb the spilled material with a suitable non-flammable absorbent material such as sand, diatomaceous earth, or other suitable absorption materials[1].
-
Collection: Collect the absorbed material using non-sparking tools and place it in a well-closed, suitable container for disposal[1].
Proper Disposal Procedures
The disposal of 1,3-Dioxolane and its contaminated materials must be handled as hazardous waste and in accordance with all local, regional, national, and international regulations[5][6].
Waste Collection:
-
Containers: Leave chemicals in their original containers where possible. Do not mix with other waste[4]. Uncleaned containers should be handled in the same way as the product itself[4].
-
Labeling: Ensure all waste containers are clearly and accurately labeled as hazardous waste, indicating the contents.
Disposal Method:
-
Licensed Collector: Dispose of the contents and container in accordance with a licensed collector's sorting instructions[5].
-
Hazardous Waste Facility: The material and its container must be disposed of as hazardous waste at an authorized site[5][6]. Do not empty into drains[6].
The following diagram illustrates the logical workflow for the proper disposal of 1,3-Dioxolane:
References
Essential Safety and Logistical Information for Handling 1,3-Dioxole
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dioxole was readily available. The following guidance is based on the safety data for structurally similar compounds, namely 1,3-Dioxolane and 1,3-Benzodioxole. Researchers, scientists, and drug development professionals should conduct a thorough, substance-specific risk assessment and consult with a qualified safety professional before handling this compound.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous flammable ethers, the following personal protective equipment is recommended when handling this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] |
| Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashing or explosion. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for protection against splashes.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance data. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Respiratory Protection | Air-Purifying Respirator | If working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded, a full-face respirator with organic vapor cartridges should be used.[1] A comprehensive respiratory protection program, including fit testing, must be in place. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound.
1. Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE: Before handling the chemical, don all the required personal protective equipment as detailed in Table 1.
-
Prepare a Spill Kit: Have a spill kit rated for flammable solvents readily accessible.
-
Locate Emergency Equipment: Be aware of the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Remove Ignition Sources: Ensure there are no open flames, hot surfaces, or spark-producing equipment in the vicinity.[1][2]
2. Handling Procedure:
-
Work in a Fume Hood: All manipulations of this compound should be performed inside a properly functioning chemical fume hood.
-
Grounding: Use grounding and bonding straps for all containers and receiving equipment to prevent the buildup of static electricity.[3]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials.[1][2]
-
Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][2]
3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Stream | Disposal Procedure |
| Unused or Waste this compound | Collect in a properly labeled, sealed, and compatible waste container. Dispose of as hazardous waste through a licensed chemical waste disposal company.[1][2] Do not pour down the drain.[1][2] |
| Contaminated Solid Waste | This includes used gloves, absorbent materials from spills, and contaminated labware. Collect in a separate, clearly labeled hazardous waste container. |
| Empty Containers | Empty containers may still contain flammable vapors and should be handled with care.[3] They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Alternatively, they can be disposed of through a licensed waste management facility.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
